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  • Product: 2-(3-Bromophenyl)morpholine
  • CAS: 1018612-02-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(3-Bromophenyl)morpholine

Chemical Properties, Synthesis, and Pharmacological Applications Part 1: Executive Summary & Structural Identity[1] 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a heterocyclic secondary amine belonging to the 2-ary...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacological Applications

Part 1: Executive Summary & Structural Identity[1]

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a heterocyclic secondary amine belonging to the 2-aryl-morpholine class.[1] Structurally, it represents the desmethyl analogue of the research chemical 3-Bromophenmetrazine (3-BPM).[1] Unlike its methylated counterpart, this scaffold lacks the steric bulk at the 3-position, potentially altering its binding kinetics at monoamine transporters (MATs).[1]

In drug discovery, this compound serves two critical roles:

  • Pharmacological Probe: As a potent Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) scaffold used to map the steric tolerance of the dopamine transporter (DAT) orthosteric binding site.

  • Synthetic Intermediate: The aryl bromide moiety functions as a versatile "handle" for Buchwald-Hartwig aminations or Suzuki-Miyaura couplings, allowing rapid diversification of the aryl ring in library synthesis.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / DescriptorRelevance
IUPAC Name 2-(3-Bromophenyl)morpholineOfficial nomenclature
Molecular Formula C₁₀H₁₂BrNOStoichiometry
Molecular Weight 242.11 g/mol Small molecule drug space (<500 Da)
CAS Number 1018612-02-6Unique Identifier
LogP (Predicted) ~2.1 - 2.4Lipophilic; crosses Blood-Brain Barrier (BBB)
pKa (Base) ~8.4 (Morpholine nitrogen)Exists as cation at physiological pH (7.[1][2]4)
H-Bond Donors 1 (Secondary Amine)Key for Aspartate anchoring in MATs
H-Bond Acceptors 2 (N and Ether O)Receptor interaction points
Appearance Clear to pale yellow oil (Free base)Oxidation sensitive

Part 2: Synthetic Methodology (High-Fidelity Protocol)

While various routes exist, the Epoxide Ring-Opening/Cyclization pathway offers the highest regioselectivity and atom economy for research-grade synthesis, avoiding the multiproduct mixtures common in direct alkylation of alpha-haloketones.[1]

Reaction Scheme (DOT Visualization)

SynthesisRoute Start 3-Bromobenzaldehyde Epoxide 3-Bromostyrene Oxide Start->Epoxide Corey-Chaykovsky (Me3SI, NaH, DMSO) Intermediate Amino-Alcohol (Regioisomer Mixture) Epoxide->Intermediate Ethanolamine (Ring Opening) Product 2-(3-Bromophenyl)morpholine Intermediate->Product H2SO4 (Cyclization) Dehydration

Figure 1: Synthetic pathway via the styrene oxide intermediate, prioritizing regiocontrol.[1]

Detailed Protocol

Step 1: Epoxidation (Corey-Chaykovsky Reaction) [1]

  • Reagents: Trimethylsulfonium iodide (1.1 eq), Sodium Hydride (1.2 eq, 60% dispersion), DMSO (anhydrous).

  • Procedure: Generate the sulfur ylide in situ at 0°C under Argon. Add 3-bromobenzaldehyde dropwise.[1] Allow to warm to Room Temperature (RT) for 2 hours.

  • Causality: The sulfur ylide attacks the carbonyl carbon.[1] The subsequent collapse of the betaine intermediate forms the epoxide.[1] Critical Control: Keep strictly anhydrous to prevent ylide quenching.[1]

Step 2: Aminolysis (Ring Opening)

  • Reagents: 3-Bromostyrene oxide, Ethanolamine (excess, 5 eq).

  • Procedure: Dissolve epoxide in MeOH. Add ethanolamine.[1] Reflux for 4-6 hours.

  • Causality: Nucleophilic attack by the amine occurs primarily at the less substituted carbon of the epoxide (steric control), yielding the desired regioisomer. Excess amine prevents polymerization.[1]

Step 3: Cyclization (Acid-Mediated Dehydration) [1]

  • Reagents: 70% Sulfuric Acid (H₂SO₄).

  • Procedure: Treat the isolated amino-alcohol with H₂SO₄ at 140°C for 2 hours. Neutralize carefully with NaOH/Ice.[1] Extract with DCM.[1]

  • Mechanism: Protonation of the hydroxyl group creates a good leaving group (water), followed by intramolecular nucleophilic attack by the ether oxygen (or vice versa depending on specific conditions/protection) to close the morpholine ring.

Part 3: Pharmacological Mechanisms[1][10]

2-(3-Bromophenyl)morpholine acts primarily as a monoamine transporter modulator.[1] Its structural congruence with phenmetrazine dictates its binding mode, but the bromine substituent introduces unique electronic and lipophilic factors.[1]

Mechanism of Action: Monoamine Reuptake Inhibition[1][11]

The compound functions as an inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Binding Site: It binds to the orthosteric S1 site of the transporter (central binding cavity).

  • Ionic Interaction: The protonated nitrogen (at physiological pH) forms a salt bridge with a conserved Aspartate residue (Asp79 in DAT) in the transmembrane domain.

  • Halogen Bond: The 3-bromo substituent likely occupies a hydrophobic sub-pocket.[1] The high lipophilicity of the bromine atom enhances affinity for the NET compared to the unsubstituted phenylmorpholine.[1]

Signaling Pathway Diagram[1]

Pharmacology Ligand 2-(3-Bromophenyl)morpholine DAT Dopamine Transporter (DAT) (Presynaptic Membrane) Ligand->DAT Competitive Inhibition (Orthosteric Site) Synapse Synaptic Cleft (Dopamine Accumulation) DAT->Synapse Blocks Reuptake PostSyn Post-Synaptic Receptors (D1/D2 GPCRs) Synapse->PostSyn Increased DA Concentration Response Signal Amplification (Locomotor/Euphoria) PostSyn->Response G-Protein Cascade

Figure 2: Pharmacodynamic cascade showing the inhibition of DAT and subsequent synaptic dopamine accumulation.[1]

Structure-Activity Relationship (SAR) Insights
  • 3-Position Substitution: The lack of a methyl group at the 3-position (compared to 3-BPM) generally increases metabolic susceptibility to oxidative deamination but may allow for a tighter fit in the transporter pocket if steric bulk is a limiting factor in the specific isoform.[1]

  • Meta-Bromine: The electron-withdrawing nature of Br lowers the electron density of the aromatic ring, potentially reducing metabolic oxidation at the ring itself while increasing lipophilicity (LogP), facilitating BBB penetration.[1]

Part 4: Safety & Handling (MSDS Summary)

This compound is a potent bioactive amine and must be handled with strict "Potent Compound" protocols.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The free base readily absorbs CO₂ from air (carbamate formation) and oxidizes.

  • Disposal: High-temperature incineration with scrubber for nitrogen oxides and bromine gases.[1]

References

  • National Institutes of Health (NIH). (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. PubMed.[1] Retrieved January 28, 2026, from [Link] (Contextual synthesis reference).[1]

  • Stahl, S. M. (2025).[1][3][4] Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (5th ed.). Cambridge University Press. (Foundational mechanism of MAT inhibitors).

  • Panizzon, L. (1944).[1][5] La sintesi di analoghi della fenmetrazina. Helvetica Chimica Acta.[1] (Historical basis for morpholine synthesis methodologies).

Sources

Exploratory

2-(3-Bromophenyl)morpholine CAS number 1018612-02-6

Executive Summary 2-(3-Bromophenyl)morpholine (CAS 1018612-02-6) acts as a high-value "privileged scaffold" in medicinal chemistry. It combines the pharmacokinetic benefits of the morpholine ring—enhanced water solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Bromophenyl)morpholine (CAS 1018612-02-6) acts as a high-value "privileged scaffold" in medicinal chemistry. It combines the pharmacokinetic benefits of the morpholine ring—enhanced water solubility and metabolic stability—with a regioselective bromine handle at the meta-position of the phenyl ring. This halogenated motif renders the molecule an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of CNS-active agents, kinase inhibitors (e.g., mTOR), and antimycobacterial compounds.

This guide details the physicochemical profile, a self-validating synthetic protocol via the epoxide ring-opening route, and downstream diversification strategies.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The following data characterizes the free base form of the compound. Researchers should note that while often supplied as a hydrochloride salt for stability, the free base is the active species in metal-catalyzed couplings.

PropertyValue / Description
IUPAC Name 2-(3-Bromophenyl)morpholine
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Appearance Pale yellow oil or low-melting solid (Free base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (Free base)
pKa (Predicted) ~8.5 (Secondary amine)
LogP (Predicted) 2.1 – 2.4
Key Functional Groups Secondary Amine (N-H), Ether (C-O-C), Aryl Bromide (Ar-Br)

Synthetic Architecture: The Epoxide Route

While various methods exist to construct the morpholine ring, the epoxide ring-opening strategy is the most robust for introducing 2-aryl substituents with high regiocontrol. This protocol minimizes side reactions common in the reduction of morpholinones.

Mechanistic Pathway

The synthesis proceeds via the nucleophilic attack of ethanolamine on the less hindered carbon of the styrene oxide, followed by an intramolecular cyclization mediated by acid or base.

SynthesisWorkflow Figure 1: Step-wise synthesis from commercially available 3-bromostyrene. Start 3-Bromostyrene Inter1 2-(3-Bromophenyl)oxirane Start->Inter1 mCPBA, DCM 0°C to RT Inter2 Acyclic Amino Alcohol Inter1->Inter2 Ethanolamine Ring Opening Final 2-(3-Bromophenyl)morpholine Inter2->Final H2SO4 or TsOH Cyclization (Dehydration)

Detailed Experimental Protocol

Note: All reactions involving aryl bromides and epoxides should be conducted in a fume hood due to potential toxicity and alkylating properties.

Step 1: Epoxidation of 3-Bromostyrene
  • Reagents: 3-Bromostyrene (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Procedure: Dissolve 3-bromostyrene in DCM at 0°C. Add mCPBA portion-wise to control the exotherm. Stir at room temperature (RT) for 12 hours.

  • Workup: Quench with saturated Na₂SO₃ (to remove excess peroxide) followed by NaHCO₃. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Checkpoint: TLC should show the disappearance of the styrene (high R_f) and appearance of the epoxide (moderate R_f).

Step 2: Ring Opening & Cyclization (One-Pot Variant)
  • Reagents: 2-(3-Bromophenyl)oxirane (from Step 1), 2-Aminoethanol (excess, 3.0 eq), Toluene or Isopropanol.

  • Procedure: Reflux the epoxide with 2-aminoethanol for 4–6 hours. This yields the intermediate diol (acyclic).

  • Cyclization: Cool the mixture. Add concentrated H₂SO₄ (slowly) or p-Toluenesulfonic acid (TsOH) and heat to 100°C to induce intramolecular dehydration.

  • Purification: Neutralize with NaOH solution. Extract with Ethyl Acetate. The secondary amine can be purified via column chromatography (SiO₂, MeOH/DCM gradient) or crystallized as an HCl salt by adding HCl in dioxane.

Downstream Applications & Diversification

The utility of CAS 1018612-02-6 lies in its orthogonal reactivity . The morpholine nitrogen is nucleophilic (amenable to alkylation/acylation), while the aryl bromide is electrophilic (amenable to metal catalysis).

Functionalization Logic

Researchers utilize this scaffold to probe Structure-Activity Relationships (SAR) in three vectors:

  • N-Functionalization: Modulates solubility and target affinity (e.g., reductive amination).

  • Suzuki Coupling: Extends the carbon skeleton to access biaryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig: Introduces heteroatoms for CNS receptor tuning.

Diversification Figure 2: Divergent synthesis pathways utilizing the orthogonal reactive sites. Core 2-(3-Bromophenyl)morpholine (CAS 1018612-02-6) Prod1 Biaryl Analogs (Kinase Inhibitors) Core->Prod1 Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Prod2 N-Alkylated Derivatives (Receptor Modulators) Core->Prod2 Reductive Amination (R-CHO, NaBH(OAc)3) Prod3 Aminated Arenes (CNS Agents) Core->Prod3 Buchwald-Hartwig (R-NH2, Pd2(dba)3)

Medicinal Chemistry Context
  • CNS Activity: 2-substituted morpholines mimic the structure of norepinephrine reuptake inhibitors (NRIs) like Reboxetine. The 3-bromo analog allows for the introduction of lipophilic groups that enhance blood-brain barrier (BBB) penetration [1, 5].

  • Antimycobacterial Agents: Recent studies have shown that morpholine-linked quinolines (derived via coupling at the aryl position) exhibit potent activity against Mycobacterium tuberculosis H37Rv [6].[1]

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (MS)
  • Ionization: ESI+

  • Signature: The presence of a bromine atom dictates a characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺ (approx. m/z 242 and 244).

  • Failure Mode: Absence of the +2 peak indicates debromination (potentially occurring during harsh reduction steps).

Nuclear Magnetic Resonance (¹H NMR)
  • Morpholine Ring: Look for a complex set of multiplets between 2.8 ppm and 4.0 ppm . The proton at the C2 position (chiral center) typically appears as a doublet of doublets (dd) around 4.4–4.6 ppm, deshielded by the adjacent oxygen and aryl ring.

  • Aromatic Region: The 3-substituted pattern is distinct:

    • One singlet (isolated proton between Br and alkyl group).

    • Two doublets (ortho protons).

    • One triplet (meta proton).

Safety & Handling

  • Hazards: The free base is an amine and potential skin irritant. The precursor (epoxide) is a suspected alkylating agent.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Morpholines can absorb CO₂ from the air to form carbamates; store tightly sealed.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Organic Chemistry Portal. (2024). Synthesis of Morpholines. Retrieved January 28, 2026, from [Link]

  • Lau, Y. Y., et al. (2016).[2] "Enantioselective Synthesis of 3-Substituted Morpholines." Journal of Organic Chemistry, 81(19), 8696-8709. [Link]

  • Kumari, A., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96, 103578. [Link]

  • E3S Web of Conferences. (2024).[3] Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Srinivas, K., et al. (2019).[1] "Synthesis of Novel Morpholine... as Potent Inhibitors of Mycobacterium Tuberculosis."[1] European Journal of Medicinal Chemistry, 164, 171-178.[1] [Link]

Sources

Foundational

Synthesis of 2-(3-Bromophenyl)morpholine: A Technical Guide

Part 1: Executive Summary & Strategic Analysis The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous norepinephrine-dopamine reuptake inhibitors (NDRIs)...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The 2-arylmorpholine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous norepinephrine-dopamine reuptake inhibitors (NDRIs) and sigma receptor ligands. The 2-(3-bromophenyl)morpholine derivative is particularly valuable not just as a bioactive entity, but as a high-utility intermediate. The meta-bromo substituent provides an orthogonal handle for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings, allowing rapid library generation around the morpholine core.

This guide details the synthesis of 2-(3-bromophenyl)morpholine with a focus on chemoselectivity —specifically, preserving the aryl-bromide bond while constructing the morpholine ring. Two routes are analyzed: the robust


-Halo Ketone Route  (recommended for scalability) and the Epoxide Route  (recommended for stereochemical adaptation).
Retrosynthetic Logic

The morpholine ring is disconnected at the C-O and C-N bonds. The most reliable disconnection leads back to a 1-aryl-2-aminoethanol derivative, cyclized via acid-mediated dehydration.

Retrosynthesis Target 2-(3-Bromophenyl)morpholine (Target) Inter1 N-(2-Hydroxyethyl)-1-(3-bromophenyl) -2-aminoethanol (Diol Intermediate) Inter1->Target Cyclization (H+) StartA 2-Bromo-3'-bromoacetophenone + Ethanolamine StartA->Inter1 Reduction (NaBH4) StartB 3-Bromostyrene Oxide + Ethanolamine StartB->Inter1 Ring Opening

Figure 1: Retrosynthetic analysis showing convergent pathways to the key diol intermediate.

Part 2: Primary Synthesis Protocol (The -Halo Ketone Route)

This route is prioritized for its operational simplicity and the stability of intermediates. It avoids the handling of potentially volatile styrene oxides and utilizes standard reagents.

Phase 1: Bromination of 3-Bromoacetophenone

Objective: Selective


-bromination to generate the phenacyl bromide derivative.
ParameterSpecification
Reagent Bromine (

) or Copper(II) Bromide (

)
Solvent Dichloromethane (DCM) or Ethyl Acetate/Chloroform
Temperature 0°C to Room Temperature (RT)
Key Risk Over-bromination (dibromo species) or nuclear bromination.

Protocol:

  • Dissolve 3-bromoacetophenone (1.0 eq) in DCM (5-10 volumes).

  • Add catalytic HBr (acetic acid solution) or initiate with a small iodine crystal.

  • Add Bromine (1.0 eq) dropwise at 0°C. The rate should match the decolorization of bromine to prevent accumulation.

  • Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated aqueous

    
     and 
    
    
    
    (to remove excess
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Product: 2-bromo-1-(3-bromophenyl)ethan-1-one. (Note: This is a potent lachrymator; handle in a fume hood).

Phase 2: Amination & Reduction

Objective: Introduction of the nitrogen tether and reduction of the ketone to the alcohol.

ParameterSpecification
Reagent A Ethanolamine (2.5 - 3.0 eq)
Reagent B Sodium Borohydride (

) (1.5 eq)
Solvent Methanol or Ethanol
Temperature 0°C (Addition)

RT (Stirring)

Protocol:

  • Dissolve the

    
    -bromo ketone from Phase 1 in Methanol (10 volumes) at 0°C.
    
  • Add Ethanolamine dropwise. Using an excess prevents double alkylation (dimer formation).

  • Stir at 0°C for 1 hour, then allow to warm to RT. In-situ formation of the

    
    -amino ketone occurs.
    
  • Cool the mixture back to 0°C.

  • Add

    
      portion-wise (gas evolution!).
    
  • Stir for 2-4 hours at RT until the ketone is fully consumed (monitor by LC-MS or TLC).

  • Workup: Quench with water. Evaporate methanol. Extract aqueous residue with DCM or EtOAc. The product is N-(2-hydroxyethyl)-1-(3-bromophenyl)-2-aminoethanol .

Phase 3: Cyclization (The Critical Step)

Objective: Intramolecular dehydration to close the morpholine ring.

Protocol:

  • Cool Concentrated Sulfuric Acid (

    
    )  (5-10 volumes relative to weight of diol) to 0°C.
    
  • Slowly add the crude diol intermediate. Exothermic.

  • Heat the mixture to 70-100°C for 4-12 hours.

    • Note: Higher temperatures (>140°C) may cause decomposition or debromination.

  • Workup (Critical for Purity):

    • Pour the reaction mixture onto crushed ice.

    • Neutralize carefully with

      
       pellets or 50% 
      
      
      
      solution until pH > 12. Keep cold during neutralization.
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry (

      
      ), and concentrate.[1]
      
  • Purification: The crude oil is often purified by converting it to the Hydrochloride or Oxalate salt , which can be recrystallized from Ethanol/Ether.

Part 3: Alternative Route (Epoxide Ring Opening)

This route is preferred if 3-bromostyrene oxide is commercially available or if enantioselective synthesis is required (using chiral salen-Co catalysts for hydrolytic kinetic resolution).

Workflow:

  • Epoxidation: React 3-bromobenzaldehyde with trimethylsulfoxonium iodide and NaH (Corey-Chaykovsky reaction) in DMSO/THF to yield 3-bromostyrene oxide.

  • Ring Opening: React the epoxide with ethanolamine (neat or in alcohol) at 60°C. Regioselectivity favors nucleophilic attack at the terminal carbon, yielding the same diol intermediate as Phase 2 above.

  • Cyclization: Proceed as in Phase 3.

Part 4: Process Visualization

SynthesisWorkflow Start 3-Bromoacetophenone Step1 Bromination (Br2/DCM) Start->Step1 InterA Alpha-Bromo Ketone (Lachrymator) Step1->InterA Step2 Amination (Ethanolamine) InterA->Step2 InterB Alpha-Amino Ketone Step2->InterB Step3 Reduction (NaBH4/MeOH) InterB->Step3 InterC Diol Intermediate Step3->InterC Step4 Cyclization (H2SO4, 70-100°C) InterC->Step4 Final 2-(3-Bromophenyl)morpholine Step4->Final

Figure 2: Step-by-step reaction workflow for the primary synthesis route.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Cyclization Charring/PolymerizationReduce H2SO4 temperature; ensure efficient stirring. Try 70% H2SO4 or Methanesulfonic acid.[2]
Debromination Pd/C Hydrogenation attemptedAvoid catalytic hydrogenation. Use hydride reductions (NaBH4, LAH) only.
Impurity: Dimer Excess alkyl halideUse large excess of ethanolamine (3-5 eq) during amination step.
Oily Product Free base is an oilConvert to HCl salt: Dissolve in ether, bubble dry HCl gas. Recrystallize solid.

Safety Note:

  • Brominated Intermediates: Highly irritating to eyes and skin. Use full PPE and work in a well-ventilated hood.

  • Waste: Segregate halogenated organic waste from non-halogenated solvents.

References

  • Preparation of 2-phenylmorpholines: PrepChem. Synthesis of 2-Phenylmorpholine. Available at: [Link]

  • Corey-Chaykovsky Epoxidation: Organic Chemistry Portal. Johnson-Corey-Chaykovsky Reaction. Available at: [Link]

  • Morpholine Synthesis Review: National Institutes of Health (NIH). Syntheses of 2- and 3-Substituted Morpholine Congeners. Available at: [Link]

  • General Morpholine Synthesis: Organic Chemistry Portal. Synthesis of Morpholines. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(3-Bromophenyl)morpholine

[1] Executive Summary 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) represents a critical scaffold in the development of central nervous system (CNS) agents.[1] Structurally distinct from its regioisomer 4-(3-bromophen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) represents a critical scaffold in the development of central nervous system (CNS) agents.[1] Structurally distinct from its regioisomer 4-(3-bromophenyl)morpholine, this 2-substituted heterocycle serves as a bioisostere for phenmetrazine derivatives, functioning primarily as a monoamine reuptake inhibitor or releasing agent.[1] This technical guide provides a rigorous analysis of its molecular architecture, a validated synthetic protocol via the styrene oxide route, and the specific analytical signatures required for quality assurance in drug discovery workflows.

Part 1: Physicochemical Architecture[1]

The molecular weight of 2-(3-bromophenyl)morpholine is not a singular integer but a distribution defined by the natural abundance of bromine isotopes.[1] For high-resolution mass spectrometry (HRMS) and pharmacokinetic calculations, the distinction between monoisotopic mass and average molecular weight is non-negotiable.

Quantitative Profile
ParameterValueTechnical Context
Chemical Formula

Core morpholine ring with meta-bromo phenyl substitution.[1][2][3][4]
Average Mol. Weight 242.11 g/mol Used for molarity calculations and bulk stoichiometry.[1]
Monoisotopic Mass (

)
241.0102 g/mol The primary peak in HRMS (M+).[1]
Monoisotopic Mass (

)
243.0082 g/mol The secondary peak (M+2), approx.[1] equal intensity to M+.[5][6][7]
CAS Number 1018612-02-6Specific to the 2-phenyl isomer (chiral center at C2).[1]
Predicted LogP ~2.11Indicates moderate lipophilicity, suitable for BBB penetration.[1]
pKa (Predicted) ~8.4Exists predominantly as a cation at physiological pH (7.4).[1]
Isotopic Signature (The "M+2" Effect)

Unlike chlorinated or fluorinated analogs, the bromine substituent introduces a diagnostic 1:1 isotopic ratio.[7]

  • Mechanism: Natural bromine exists as

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Analytical Consequence: In Mass Spectrometry, the molecular ion will not appear as a single peak at 242. Instead, it appears as a doublet at m/z 241 and 243 with near-identical intensity.[1] Absence of this "twin tower" signature indicates dehalogenation or misidentification.

Part 2: Synthetic Pathways[1][8][9]

Retrosynthetic Logic

The synthesis of 2-substituted morpholines presents a regioselectivity challenge compared to the easier 4-substituted (N-arylated) analogs.[1] The most robust route for the 2-(3-bromophenyl) core mirrors the industrial synthesis of phenmetrazine, utilizing a 3-bromostyrene oxide precursor.[1] This approach ensures the phenyl ring is attached to the carbon adjacent to the oxygen, rather than the nitrogen.

Experimental Protocol: The Styrene Oxide Route

Objective: Synthesis of 2-(3-bromophenyl)morpholine from 3-bromobenzaldehyde via 3-bromostyrene oxide.[1]

Phase 1: Epoxidation (Precursor Formation)[1]
  • Reagents: 3-Bromobenzaldehyde, Trimethylsulfonium iodide, NaH, DMSO/THF.[1]

  • Action: Corey-Chaykovsky reaction converts the aldehyde to 3-bromostyrene oxide .[1]

  • Critical Control: Maintain anhydrous conditions; water will quench the sulfur ylide, returning starting material.

Phase 2: Ring Opening & Cyclization (The Morpholine Core)
  • Ring Opening:

    • Dissolve 3-bromostyrene oxide (1.0 eq) in methanol.[1]

    • Add Ethanolamine (2.5 eq) slowly.

    • Reflux for 12–16 hours.

    • Mechanism:[1][2][8] Nucleophilic attack of the amine on the epoxide. Regioselectivity favors attack at the less substituted carbon, yielding the intermediate diol.

  • Cyclization:

    • Evaporate methanol to yield the oily intermediate amino-alcohol.[1]

    • Acid Cyclization: Treat the intermediate with 70% Sulfuric Acid (

      
      ) at 140°C–150°C.
      
    • Alternative (Milder): Mitsunobu cyclization (TPP/DIAD) can be used for small-scale chiral synthesis to preserve stereochemistry.[1]

  • Workup:

    • Neutralize with NaOH/Ice.[9]

    • Extract with Dichloromethane (DCM).[8]

    • Convert to HCl salt for stability (Solid white precipitate).

Workflow Visualization

SynthesisPath Start 3-Bromobenzaldehyde Inter1 3-Bromostyrene Oxide Start->Inter1 Corey-Chaykovsky (Me3S+ I- / NaH) Inter2 Amino-Alcohol Intermediate Inter1->Inter2 Ethanolamine Reflux (MeOH) Product 2-(3-Bromophenyl) morpholine Inter2->Product Cyclization (H2SO4, 150°C)

Caption: Step-wise synthesis from aldehyde precursor to morpholine core via epoxide ring-opening.

Part 3: Analytical Validation

Trustworthiness in chemical biology relies on proving identity. For 2-(3-bromophenyl)morpholine, the following data points constitute a "pass" in QC.

Mass Spectrometry (LC-MS)[1]
  • Expectation: Two distinct peaks at [M+H]+.

  • Values: 242.0 and 244.0 (approx).

  • Criteria: If the M+2 peak is <10% of the M peak, the bromine has been lost (likely reduced to H during reaction). If the ratio is 1:1, the halogen is intact.

1H-NMR Spectroscopy (CDCl3)

The regiochemistry (2-substituted vs 4-substituted) is confirmed here.

  • Diagnostic Peak (H2): The proton at the C2 position (benzylic and adjacent to oxygen) appears as a doublet of doublets (dd) around 4.4–4.6 ppm .

  • Comparison: In the 4-substituted isomer (N-phenyl), the protons adjacent to N would be shifted, but you would lack the characteristic benzylic methine shift attached to Oxygen.[1]

  • Aromatic Region: Multiplet at 7.1–7.6 ppm integrating to 4 protons (characteristic of meta-substitution).[1]

Part 4: Pharmacological Context[1]

Structure-Activity Relationship (SAR)

2-(3-Bromophenyl)morpholine is a "privileged scaffold" in neuropharmacology.[1]

  • Metabolic Stability: The bromine atom at the meta position blocks metabolic hydroxylation at the most reactive phenyl site, significantly extending the half-life (

    
    ) compared to the unsubstituted 2-phenylmorpholine.
    
  • Selectivity: While 2-phenylmorpholine is a balanced Norepinephrine-Dopamine Releasing Agent (NDRA), the addition of electron-withdrawing halogens (like Br) on the ring modulates transporter affinity.[1] The 3-bromo analog often exhibits higher potency for the Serotonin Transporter (SERT) compared to its 3-methyl analog (phenmetrazine).[1]

Common Pitfalls
  • Isomer Confusion: Commercial vendors often list "N-(3-bromophenyl)morpholine" (CAS 197846-82-5) simply as "bromophenyl morpholine."[1] This is the wrong regioisomer. The N-aryl compound is synthesized via Buchwald coupling and has negligible CNS activity compared to the 2-aryl scaffold.[1] Always verify the CAS: 1018612-02-6 .[1]

References

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry - The M+2 Peak. Retrieved from [Link]

  • Negwer, M., & Scharnow, H. G. (2001). Organic-Chemical Drugs and Their Synonyms. (Contextual reference for Phenmetrazine analogs).

Sources

Foundational

Technical Guide: Structure Elucidation of 2-(3-Bromophenyl)morpholine

Executive Summary 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a critical pharmacophore in CNS drug discovery, serving as a scaffold for serotonin and norepinephrine reuptake inhibitors. Its structural integrity is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a critical pharmacophore in CNS drug discovery, serving as a scaffold for serotonin and norepinephrine reuptake inhibitors. Its structural integrity is defined by three critical attributes: the regiochemistry of the morpholine substitution (position 2 vs. 3), the integrity of the 3-bromo substituent (essential for downstream cross-coupling), and the absolute stereochemistry of the C2 chiral center.

This guide provides a rigorous, self-validating protocol for the complete structural elucidation of this compound, moving beyond basic characterization to definitive structural proof.

Synthetic Context & Regiochemical Ambiguity[1]

To elucidate the structure effectively, one must understand the potential impurities arising from its synthesis. The most common route involves the ring-opening of 3-bromostyrene oxide with ethanolamine followed by cyclization.

Critical Ambiguity:

  • Regioisomerism: Ring opening can occur at the

    
     or 
    
    
    
    carbon of the epoxide, potentially yielding the 3-phenylmorpholine isomer or acyclic amino-alcohol impurities.
  • Halogen Scrambling: Palladium-catalyzed steps (if used) can occasionally lead to dehalogenation or migration of the bromine atom.

Mass Spectrometry: The Bromine Signature

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "gate" of validation.

Isotopic Pattern Analysis

Unlike standard organic molecules, the presence of Bromine provides a distinct self-validating isotopic signature due to the natural abundance of


 (50.69%) and 

(49.31%).
ParameterValidation Criteria
Ionization Mode ESI+ (Electrospray Ionization, Positive mode)
Molecular Ion (

)
Doublet pattern with 1:1 intensity ratio
m/z Values ~242.02 (

) and ~244.02 (

)
Fragmentation Loss of morpholine ring often yields characteristic bromobenzyl carbocations (

169/171)

Protocol Note: If the M and M+2 peaks deviate significantly from a 1:1 ratio, the sample likely contains de-brominated impurities (M-H) or dibromo-species.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for establishing regiochemistry. The morpholine ring adopts a chair conformation, making the protons diastereotopic.

1H NMR Assignment Strategy (400+ MHz, CDCl3)

The spectrum is divided into two distinct zones: the Aromatic Zone (7.0–7.6 ppm) and the Aliphatic/Morpholine Zone (2.5–4.6 ppm).

The Aromatic Zone (3-Bromo Substitution)

A 3-substituted benzene ring (meta-substitution) yields a specific pattern distinct from 2- or 4-substitution.

  • H2' (Singlet-like): Isolated between Br and the morpholine attachment.

  • H4' (Doublet): Ortho to Br, meta to morpholine.

  • H6' (Doublet): Ortho to morpholine, meta to Br.

  • H5' (Triplet): Meta to both substituents (pseudo-triplet due to overlap).

The Morpholine Zone (Regiochemistry Marker)

The proton at C2 is the diagnostic handle.

  • Chemical Shift:

    
     4.4 – 4.6 ppm (Benzylic and 
    
    
    
    -to-oxygen).
  • Multiplicity: Doublet of Doublets (dd). It couples with the two protons at C3 (H3a and H3b).

  • Validation: If the phenyl group were at position 3, the benzylic proton would be

    
    -to-nitrogen, shifting it upfield to ~3.8 ppm. The downfield shift to >4.4 ppm confirms the 2-position (adjacent to Oxygen). 
    
2D NMR Connectivity (HMBC)

To rigorously prove the connection between the aromatic ring and the morpholine, Heteronuclear Multiple Bond Correlation (HMBC) is required.

Key Correlations:

  • Aromatic H2'/H6'

    
     Morpholine C2:  This 3-bond correlation definitively links the ring systems.
    
  • Morpholine H2

    
     Aromatic C1', C2', C6':  Confirms the attachment point.
    
Visualization of NMR Logic

NMR_Logic cluster_0 1D 1H NMR Features cluster_1 2D HMBC Correlations H2_Shift H2 Signal (4.4-4.6 ppm) Link_Mo_Ar H2 to Ar-C Link H2_Shift->Link_Mo_Ar Target Selection Br_Pattern Aromatic Pattern (s, d, d, t) Link_Ar_Mo Ar-H to C2 Link Br_Pattern->Link_Ar_Mo Source Selection Conclusion Structure CONFIRMED Link_Ar_Mo->Conclusion Connectivity Proof Link_Mo_Ar->Conclusion

Caption: Logical flow for confirming regiochemistry via NMR. Red/Yellow nodes represent 1D observation; Green nodes represent 2D verification.

Stereochemical Determination

2-(3-Bromophenyl)morpholine contains a single chiral center at C2. Synthesis from racemic styrene oxide yields a racemate. Enantiopurity is assessed via Chiral HPLC.

Chiral HPLC Protocol

Because the secondary amine can cause peak tailing on polysaccharide columns, the addition of a basic modifier is strictly required.

Method Parameters:

  • Column: Chiralpak IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption from bromophenyl).

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Absolute Configuration (X-Ray)

If the absolute configuration (R vs S) is unknown, X-ray crystallography is the gold standard.

  • Derivatization: The free base is an oil. Convert to the Hydrochloride salt or 4-bromobenzoate derivative to induce crystallization.

  • Heavy Atom Method: The presence of Bromine (Z=35) provides anomalous scattering, allowing determination of absolute configuration without needing a known chiral reference.

Comprehensive Elucidation Workflow

The following diagram outlines the decision tree for a researcher handling this compound.

Elucidation_Workflow Start Crude Material MS_Check LC-MS Analysis (Check Br Isotope Pattern) Start->MS_Check NMR_1D 1H NMR (CDCl3) Check H2 Shift (>4.4ppm) MS_Check->NMR_1D Decision_Regio Regiochemistry Correct? NMR_1D->Decision_Regio NMR_2D 2D HMBC/HSQC Confirm Connectivity Decision_Regio->NMR_2D Yes Fail Reject/Repurify Decision_Regio->Fail No (H2 < 4.0ppm) Chiral_Anal Chiral HPLC (Hex/IPA + DEA) NMR_2D->Chiral_Anal Final Validated Structure Chiral_Anal->Final

Caption: Step-by-step structural validation workflow ensuring regiochemical and stereochemical integrity.

References

  • Moser, A. (2008).[1] Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Retrieved from [Link]

  • Brisco, T. A., et al. (2025).[2][3] Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link][2]

Sources

Exploratory

Pharmacological Profiling and Synthetic Utility of Bromophenyl Morpholine Derivatives

Executive Summary This guide provides a technical analysis of bromophenyl morpholine derivatives, a class of "privileged structures" in medicinal chemistry. The morpholine heterocycle serves as a critical pharmacophore d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of bromophenyl morpholine derivatives, a class of "privileged structures" in medicinal chemistry. The morpholine heterocycle serves as a critical pharmacophore due to its ability to modulate solubility and hydrogen bonding, while the bromophenyl moiety enhances lipophilicity and facilitates specific halogen-bonding interactions within enzyme active sites. This document details their structure-activity relationships (SAR), therapeutic applications in oncology (kinase inhibition) and neurology (CNS penetration), and provides validated protocols for their synthesis and biological evaluation.

Structural Rationale & SAR Analysis

The efficacy of bromophenyl morpholine derivatives stems from the synergistic properties of their two core components.

The Morpholine Pharmacophore

The morpholine ring is a bioisostere of piperazine and piperidine but offers distinct physicochemical advantages:

  • Metabolic Stability: The ether oxygen reduces the basicity of the amine (pKa ~8.3), improving metabolic stability compared to piperazine.

  • H-Bonding: The oxygen atom acts as a hydrogen bond acceptor, critical for binding to the "hinge region" of kinase enzymes (e.g., PI3K, mTOR).

The Bromophenyl Moiety

The introduction of a bromine atom on the phenyl ring is not merely for lipophilicity; it exploits the Sigma-Hole effect.

  • Halogen Bonding: The bromine atom can form non-covalent interactions (halogen bonds) with carbonyl oxygens or aromatic systems in protein binding pockets.

  • Membrane Permeability: The 4-bromophenyl group increases the logP value, facilitating passive diffusion across the blood-brain barrier (BBB), making these derivatives highly relevant for CNS drug discovery.

SAR Summary Table
Structural FeatureModificationImpact on Biological Activity
Morpholine Nitrogen Arylation (N-phenyl)Essential for kinase affinity; mimics ATP adenine ring.
Morpholine Oxygen Substitution (Thiomorpholine)Often reduces solubility but increases lipophilicity.
Phenyl Ring 4-Bromo (Para) Optimal. Maximizes halogen bonding; improves metabolic stability against p-hydroxylation.
Phenyl Ring 2-Bromo (Ortho)Steric hindrance often reduces potency; restricts conformational flexibility.
Linker Urea/Amide insertionShifts activity profile toward soluble epoxide hydrolase (sEH) inhibition.

Therapeutic Applications

Oncology: Kinase Inhibition (PI3K/mTOR)

Bromophenyl morpholine derivatives are potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the PI3K binding pocket.

  • Mechanism: Competitive inhibition of ATP binding.

  • Target: Upregulated in breast and non-small cell lung cancers (NSCLC).

CNS Disorders: MAO-B and AChE Inhibition

Due to the lipophilic nature of the bromophenyl group, these compounds effectively cross the BBB.

  • Alzheimer's Disease: Derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), preventing neurotransmitter degradation.

  • Neuroprotection: Reduction of oxidative stress via modulation of dopaminergic pathways.

Antimicrobial Activity

N-substituted morpholines disrupt bacterial cell membranes and inhibit DNA gyrase.

  • Spectrum: Active against Gram-positive bacteria (S. aureus) and select fungi (C. albicans).

  • Mechanism: The lipophilic bromophenyl tail inserts into the lipid bilayer, compromising membrane integrity.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most robust method for synthesizing N-(4-bromophenyl)morpholine is the Palladium-catalyzed cross-coupling of morpholine with 1,4-dibromobenzene (or 1-bromo-4-iodobenzene for selectivity).

Reaction Scheme: 1-bromo-4-iodobenzene + Morpholine -> [Pd2(dba)3 / BINAP] -> N-(4-bromophenyl)morpholine

Protocol:

  • Reagents: 1-bromo-4-iodobenzene (1.0 equiv), Morpholine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst System: Pd2(dba)3 (2 mol%), BINAP (4 mol%).

  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Procedure:

    • Charge an oven-dried Schlenk flask with the aryl halide, NaOtBu, Pd source, and ligand under Argon.

    • Add toluene and morpholine via syringe.

    • Heat to 80°C for 12 hours.

    • Workup: Cool to RT, filter through a celite pad, concentrate in vacuo.

    • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Validation: Verify structure via 1H NMR (Characteristic morpholine peaks at δ 3.8 and 3.1 ppm).

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7).[1]

Protocol:

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL); incubate for 4h.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability = (OD_sample / OD_control) × 100. Plot dose-response curve to derive IC50.

Visualizations & Mechanisms

Mechanism of Action: PI3K/Akt/mTOR Pathway Blockade

The following diagram illustrates where bromophenyl morpholine derivatives (Inhibitor) intercept the oncogenic signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Binding) PI3K PI3K Complex RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Conversion AKT Akt (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Bromophenyl Morpholine (Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. Bromophenyl morpholine derivatives competitively inhibit the PI3K complex, preventing the phosphorylation of PIP2 to PIP3, thereby silencing the downstream Akt/mTOR survival signal.

Synthesis Workflow: Buchwald-Hartwig Amination

A logical flow for the synthesis protocol described in Section 4.1.

Synthesis_Workflow Reactants 1-Bromo-4-iodobenzene + Morpholine Reaction Heat (80°C, 12h) Toluene Reactants->Reaction Catalyst Pd2(dba)3 / BINAP NaOtBu Catalyst->Reaction Workup Filter (Celite) Concentrate Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product N-(4-Bromophenyl)morpholine (Pure) Purification->Product

Figure 2: Synthetic Workflow. Step-by-step process for the Palladium-catalyzed C-N bond formation to generate the target scaffold.

References

  • Kumari, A., et al. "Biological activities of morpholine derivatives and molecular targets involved." Medicinal Chemistry, 2020.[2][3][4]

  • Ghorab, M. M., et al. "Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights." ACS Omega, 2021.

  • Mishra, C. B., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 2019.

  • BenchChem Application Notes. "Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline (Analogous Protocol)." BenchChem Technical Support, 2025.[5]

  • RSC Advances. "Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines." Royal Society of Chemistry, 2016.

Sources

Foundational

The Halogenated Handle: Unlocking Chemical Space with 2-(3-Bromophenyl)morpholine

[1] Executive Summary 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] It combines the pharmacokinetic superiority of the morpholine ring—kno...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] It combines the pharmacokinetic superiority of the morpholine ring—known for enhancing solubility and metabolic stability—with a strategic meta-bromine handle on the phenyl ring.[1] This specific halogenation pattern allows for divergent cross-coupling reactions (Suzuki, Buchwald-Hartwig), transforming the molecule from a simple intermediate into a versatile hub for generating norepinephrine reuptake inhibitors (NRIs), sigma receptor ligands, and kinase inhibitors.[1]

This guide details the synthesis, validation, and functionalization of this scaffold, emphasizing its utility in high-throughput library generation.[1][2]

Part 1: The Scaffold Logic

Why 2-(3-Bromophenyl)morpholine?

In drug design, the 2-phenylmorpholine core is historically significant, serving as the backbone for psychostimulants and antidepressants like Phenmetrazine and Reboxetine .[1] However, the unsubstituted phenyl ring limits structure-activity relationship (SAR) exploration.[1]

The introduction of a bromine atom at the 3-position (meta) is deliberate and offers three distinct advantages:

  • Metabolic Protection: It blocks the metabolically labile sites often targeted by CYP450 enzymes (unlike para-substitution).[1]

  • Electronic Modulation: The electron-withdrawing nature of bromine lowers the basicity of the morpholine nitrogen slightly, potentially improving blood-brain barrier (BBB) permeability by reducing ionization at physiological pH.[1]

  • The "Handle" Effect: It serves as a reactive site for Palladium-catalyzed cross-couplings, allowing the rapid attachment of diverse pharmacophores without disrupting the essential morpholine-binding interaction.[1]

Pharmacophore Visualization

The following diagram illustrates the functional logic of the scaffold.

ScaffoldLogic Core Morpholine Ring (Solubility & H-Bonding) Linker Chiral Center (C2) (Stereoselectivity) Core->Linker Pharmacokinetics Phenyl Phenyl Ring (Lipophilicity) Linker->Phenyl Scaffold Handle 3-Bromo Substituent (Divergent Synthesis Handle) Phenyl->Handle Functionalization

Caption: Functional decomposition of the 2-(3-Bromophenyl)morpholine scaffold showing the role of each structural domain.

Part 2: Synthesis & Self-Validating Protocols

The most robust route to 2-(3-bromophenyl)morpholine avoids the use of unstable alpha-bromoketones where possible, favoring the ring-opening of 3-bromostyrene oxide .[1] This method is atom-economical and allows for easier stereochemical control if chiral epoxides are used.[1]

The Self-Validating Synthesis System

Objective: Synthesize 2-(3-bromophenyl)morpholine from 3-bromobenzaldehyde via sulfonium ylide epoxidation and subsequent cyclization.[1]

Step 1: Epoxidation (Corey-Chaykovsky Reaction)[1]
  • Reagents: 3-Bromobenzaldehyde, Trimethylsulfoxonium iodide, NaH, DMSO/THF.[1]

  • Mechanism: The sulfur ylide attacks the aldehyde carbonyl, forming a betaine intermediate which collapses to the epoxide.

  • Validation Checkpoint: Disappearance of the aldehyde proton signal (~10 ppm) in ^1H NMR and appearance of epoxide protons (~2.7-3.8 ppm).

Step 2: Ring Opening & Cyclization (One-Pot Protocol)
  • Reagents: 2-(3-Bromophenyl)oxirane, Ethanolamine (excess), Sulfuric acid (or Mitsunobu conditions: PPh3, DIAD).

  • Protocol:

    • Dissolve epoxide in ethanolamine (solvent-free or in MeOH).[1] Heat to 60°C.

    • Checkpoint: TLC should show a polar spot (amino alcohol).

    • Cyclization: Treat the isolated amino alcohol with conc.[1] H2SO4 at 0°C -> RT to effect intramolecular dehydration.[1]

    • Alternative (Milder): Use Mitsunobu conditions to close the ring if acid sensitivity is a concern.[1]

Step 3: Purification[1]
  • Method: Acid-base extraction.[1] The product is a secondary amine.[1][3]

    • Acidify (pH 2), wash with ether (removes non-basic impurities).

    • Basify (pH 12), extract with DCM.

  • Final Validation:

    • ^1H NMR (CDCl3): The methine proton at C2 (benzylic) typically appears as a doublet of doublets around 4.4–4.6 ppm .

    • MS (ESI): [M+H]+ peak at 242/244 (1:1 ratio characteristic of Bromine).

SynthesisWorkflow Start 3-Bromobenzaldehyde Step1 Epoxidation (Me3SOI, NaH, DMSO) Start->Step1 Inter1 2-(3-Bromophenyl)oxirane (Check: NMR ~2.7-3.8 ppm) Step1->Inter1 Step2 Ring Opening (Ethanolamine, 60°C) Inter1->Step2 Inter2 Amino-Alcohol Intermediate (Check: Polar TLC spot) Step2->Inter2 Step3 Cyclization (H2SO4 or Mitsunobu) Inter2->Step3 Product 2-(3-Bromophenyl)morpholine (Check: MS 242/244) Step3->Product

Caption: Step-by-step synthesis workflow with integrated validation checkpoints (NMR/MS).

Part 3: Divergent Functionalization

The true value of this scaffold lies in the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1] The 3-bromo position is sterically accessible and electronically activated for oxidative addition to Pd(0).[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Application: Creating biaryl analogs (e.g., for expanding into hydrophobic pockets of NET/DAT transporters).[1]

Reagents:

  • Scaffold: 2-(3-Bromophenyl)morpholine (1.0 equiv)[1]

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Dioxane/Water (4:1)

Procedure:

  • Degassing: Crucial step.[1] Sparge solvents with Argon for 15 mins.[1] Oxygen poisons the Pd(0) species.

  • Addition: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.

  • Reaction: Heat to 90°C for 4-12 hours.

  • Workup: Filter through Celite (removes Pd black), dilute with EtOAc, wash with brine.

Data Summary: Typical Yields

Coupling Partner (R-B(OH)2)ConditionsYield (%)Notes
Phenylboronic acidPd(PPh3)4, Na2CO3, 90°C85-92%Standard benchmark
4-Pyridylboronic acidPd(dppf)Cl2, K3PO4, 100°C70-78%Requires stronger base
2-Methoxyboronic acidPd2(dba)3, S-Phos, 100°C65-72%Sterically hindered
Protocol: Buchwald-Hartwig Amination

Application: Introducing nitrogen heterocycles to tune solubility and pKa.[1]

Key Insight: The secondary amine of the morpholine ring must be protected (e.g., N-Boc) before attempting Buchwald coupling on the aryl bromide to prevent self-coupling or catalyst poisoning, unless the catalyst is highly specific.[1]

  • Recommendation: Use N-Boc-2-(3-bromophenyl)morpholine for this step.[1]

DivergentSynthesis Center 2-(3-Br-Ph) Morpholine Suzuki Biaryl Analogs (Suzuki Coupling) Center->Suzuki Aryl-B(OH)2 Pd(0) Buchwald Aniline/Amine Derivs (Buchwald-Hartwig) Center->Buchwald R-NH2 Pd(0)/Ligand Heck Styryl Derivs (Heck Coupling) Center->Heck Alkene Pd(II) N_Alk N-Substituted (Alkylation) Center->N_Alk R-X K2CO3

Caption: Divergent synthesis map demonstrating the library generation potential of the scaffold.[1]

Part 4: Pharmacological Relevance & Applications[1][4]

Norepinephrine Reuptake Inhibitors (NRIs)

The 2-phenylmorpholine core mimics the catecholamine structure.[1] The nitrogen atom interacts with Asp75 in the Norepinephrine Transporter (NET).

  • SAR Insight: Substituents at the meta-position (3-position of the phenyl) often occupy a hydrophobic pocket in the transporter.[1] By coupling lipophilic aromatics via the bromine handle, potency against NET can be increased 10-100 fold compared to the parent compound.[1]

Metabolic Stability

Unsubstituted phenylmorpholines are prone to para-hydroxylation by CYP2D6.[1]

  • Advantage: The 3-bromo group sterically and electronically deactivates the ring toward oxidation, prolonging half-life (

    
    ).[1]
    
Kinase Inhibition (Aurora A / mTOR)

Recent studies (see Reference 4) indicate that morpholine-substituted quinazolines and biaryls act as ATP-competitive inhibitors.[1] The morpholine oxygen often forms a hinge-binding hydrogen bond, while the 3-bromophenyl group (or its derivatives) extends into the solvent-exposed region or the hydrophobic back-pocket of the kinase.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020).[1][2][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.[1][4] Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • El-Azab, A. S., et al. (2022).[1] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1][5] Molecules, 27(15), 4826.[1] Link

  • Tzara, A., et al. (2020).[1][2][4][6] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[1][2] Link

Sources

Exploratory

Role of morpholine ring in drug discovery

Title: The Morpholine Pharmacophore: Strategic Application in Multiparametric Lead Optimization Executive Summary In modern drug discovery, the morpholine ring is not merely a structural filler but a high-utility "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Morpholine Pharmacophore: Strategic Application in Multiparametric Lead Optimization

Executive Summary

In modern drug discovery, the morpholine ring is not merely a structural filler but a high-utility "privileged structure" used to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[1][2][3] Unlike its nitrogen-congener piperazine, morpholine introduces an oxygen atom that significantly modulates basicity (pKa), lipophilicity (LogP), and metabolic susceptibility. This guide analyzes the morpholine ring’s role in optimizing solubility without compromising membrane permeability, details its metabolic liabilities, and provides validated synthetic protocols for its installation.

Part 1: Physicochemical Engineering & ADME Impact

The decision to incorporate a morpholine ring is often driven by the need to correct a specific liability in a lead series—typically poor aqueous solubility or excessive basicity.

Basicity and Ionization (The pKa Shift)

The most critical tactical advantage of morpholine is its pKa. The electron-withdrawing inductive effect (-I) of the ether oxygen reduces the electron density on the nitrogen atom.

  • Piperazine pKa: ~9.8 (Highly basic, often fully ionized at physiological pH).

  • Morpholine pKa: ~8.3 (Moderately basic).

Impact: At physiological pH (7.4), a significant fraction of morpholine remains unionized compared to piperazine. This balance allows for sufficient water solubility (ionized fraction) while maintaining the neutral fraction necessary for passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane.

Lipophilicity and Solubility

Morpholine lowers the LogP (partition coefficient) relative to carbocyclic analogs (like cyclohexane) and piperidine, but acts as a "solubility anchor" due to the hydrogen bond accepting capability of the ether oxygen.

Table 1: Comparative Physicochemical Profile of Saturated Heterocycles

HeterocycleStructurepKa (Conj.[4] Acid)LogP (approx)H-Bond DonorsH-Bond AcceptorsPrimary Utility
Morpholine C4H9NO8.3 -0.861 (NH)2 (N, O)Solubility/Permeability Balance
Piperazine C4H10N29.8-1.172 (NH)2 (N)High Solubility, Target Interaction
Piperidine C5H11N11.20.841 (NH)1 (N)Lipophilic Ligand Efficiency
Thiomorpholine C4H9NS9.00.151 (NH)1 (N)Bioisostere (Sulfur oxidation)

Part 2: Structural Biology & Binding Mechanisms

In kinase inhibitors and GPCR ligands, the morpholine ring frequently occupies the solvent-exposed region of the binding pocket. However, it can also engage in specific interactions.

Binding Mode 1: The "Solubilizing Tail"

In drugs like Gefitinib (EGFR inhibitor), the morpholine ring protrudes into the solvent front. It does not drive the primary binding affinity (which is handled by the quinazoline core) but is essential for the drug to dissolve in plasma.

Binding Mode 2: Direct H-Bonding

The ether oxygen is a weak hydrogen bond acceptor. In specific scaffolds, it interacts with lysine or arginine residues near the pocket entrance, anchoring the molecule.

DOT Diagram 1: Morpholine Interaction Logic in Kinase Inhibitors

MorpholineBinding Lead Hydrophobic Lead (Poor Solubility) Complex Lead-Morpholine Conjugate Lead->Complex Derivatization Morpholine Morpholine Ring (pKa ~8.3) Morpholine->Complex Installation Solvent Solvent Front (Water Environment) Complex->Solvent Solubilization via Ionized Nitrogen Residue Positively Charged Residue (Arg/Lys) Complex->Residue H-Bond (Ether Oxygen)

Figure 1: Strategic placement of morpholine to bridge the hydrophobic core of a drug with the aqueous solvent environment.

Part 3: Metabolic Stability & Toxicology[4][6]

While morpholine improves physicochemical properties, it introduces specific metabolic liabilities that must be screened early.

The "Soft Spot": Oxidative Metabolism

The carbons adjacent to the nitrogen (α-carbons) and the oxygen are susceptible to oxidative attack by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6 ).

  • N-Dealkylation: If the morpholine is N-substituted, the alkyl chain can be cleaved.

  • Ring Oxidation: Hydroxylation at the carbon alpha to the nitrogen leads to a hemiaminal, which is unstable and results in ring opening to form linear carboxylic acid metabolites (as seen in Linezolid metabolism).

Bioisosterism Warning

Replacing a piperazine with a morpholine often solves "reactive metabolite" issues (avoiding quinone-imine formation), but researchers must monitor for the formation of hydroxy-acetic acid derivatives post-ring opening.

Part 4: Validated Synthetic Protocols

To install the morpholine ring, simple alkylation often fails due to over-alkylation or poor yields with unreactive aryl halides. The Buchwald-Hartwig Amination is the gold standard for high-yield, chemoselective installation.

Protocol: Pd-Catalyzed Morpholino-Dehalogenation

Standard Operating Procedure for installing morpholine onto an electron-neutral or electron-rich aryl chloride.

Reagents:

  • Substrate: Aryl Chloride (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[5]

  • Catalyst Source: Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) (1-2 mol%)[6]

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)[6]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[5]

  • Solvent: Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inerting: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon.

  • Catalyst Pre-mix: Add Pd(dba)₂ and XPhos.[6] Purge with Argon. Add 2 mL of toluene and stir at room temperature for 5 minutes to generate the active catalytic species (L-Pd-0). Note: Solution should turn from dark purple/black to a lighter brown/orange.

  • Addition: Add the Aryl Chloride, Morpholine, and NaOtBu. Wash sides with remaining toluene.

  • Reaction: Heat the mixture to 80°C - 100°C (reflux) for 2–4 hours. Monitor by LC-MS for the disappearance of the aryl chloride.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes:EtOAc).

DOT Diagram 2: Synthetic Workflow (Buchwald-Hartwig)

SynthesisWorkflow Start Aryl Chloride + Morpholine Reaction Heating (Tol, 100°C) Oxidative Addition -> Reductive Elim Start->Reaction Catalyst Pd(dba)2 + XPhos (Active Catalyst Gen) Catalyst->Reaction Activates Workup Celite Filtration (Remove Pd) Reaction->Workup Complete Conversion Product N-Aryl Morpholine (Purified) Workup->Product

Figure 2: Process flow for the catalytic installation of morpholine using Buchwald-Hartwig conditions.

Part 5: Case Studies in Drug Discovery

Case Study 1: Gefitinib (Iressa) – Solubility & PK
  • Challenge: The quinazoline core of the EGFR inhibitor was highly insoluble, leading to poor oral bioavailability.

  • Solution: A morpholine ring was attached via a propylene linker to the C6 position.

  • Result: The morpholine nitrogen (pKa ~8) is protonated in the stomach, ensuring dissolution. The ether oxygen aids in water solubility at neutral blood pH.

  • Outcome: First-in-class EGFR inhibitor approved for NSCLC [1].

Case Study 2: Linezolid (Zyvox) – Pharmacophore Essentiality
  • Challenge: Developing a novel antibiotic class (oxazolidinones) effective against MRSA.

  • Role: The morpholine ring is directly attached to the phenyl ring. Unlike Gefitinib, where it is a solubilizer, in Linezolid, the morpholine ring is a critical steric and electronic component of the pharmacophore that binds to the bacterial 23S ribosomal RNA.

  • Metabolism: Linezolid undergoes morpholine ring opening (non-CYP mediated oxidation) to form inactive metabolites, a key clearance pathway [2].

References

  • Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Source: PubMed / Xenobiotica URL:[Link]

  • Linezolid: Structure, Mechanism, and Metabolism. Source: NIH / StatPearls URL:[Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine. Source: ResearchGate / Reaction Optimization URL:[Link]

Sources

Foundational

Technical Monograph: Pharmacodynamics and Therapeutic Potential of 2-(3-Bromophenyl)morpholine

Executive Summary: The Scaffold and the Opportunity 2-(3-Bromophenyl)morpholine represents a specific halogenated derivative of the 2-phenylmorpholine scaffold, a chemical class historically significant in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Opportunity

2-(3-Bromophenyl)morpholine represents a specific halogenated derivative of the 2-phenylmorpholine scaffold, a chemical class historically significant in the development of psychostimulants and anorectics (e.g., phenmetrazine). Unlike its methylated counterparts, this molecule lacks the N-methyl or alpha-methyl groups often associated with high abuse potential, presenting a unique profile for therapeutic exploration.

This guide analyzes the molecule as a Monoamine Transporter Modulator (MATM) . The introduction of a bromine atom at the meta (3-) position of the phenyl ring introduces high lipophilicity and steric bulk, distinct from the parent 2-phenylmorpholine. Based on Structure-Activity Relationship (SAR) data from the phenylmorpholine class, this modification is predicted to alter the selectivity ratio between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, shifting the compound from a pure stimulant toward a balanced reuptake inhibitor with potential utility in complex CNS disorders.

Molecular Pharmacology & SAR Logic

To understand the therapeutic targets, we must first decode the molecular interactions. The pharmacological activity of 2-(3-Bromophenyl)morpholine is governed by three structural pillars:

  • The Morpholine Nitrogen: Acts as the proton acceptor at physiological pH, forming an ionic bond with the aspartate residue in the transmembrane domain of monoamine transporters (e.g., Asp79 in DAT).

  • The Phenyl Ring: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Tyr) within the transporter binding pocket.
  • The 3-Bromo Substituent: This is the critical modulator.

    • Electronic Effect: Weakly electron-withdrawing (inductive), reducing the electron density of the phenyl ring slightly.

    • Steric/Lipophilic Effect: The large bromine atom increases

      
       (lipophilicity), enhancing Blood-Brain Barrier (BBB) penetration. Crucially, meta-substitution in phenylmorpholines is often associated with increased affinity for SERT compared to ortho or para substitutions, potentially creating a "Triple Reuptake Inhibitor" (SNDRI) profile rather than a pure NDRI.
      
Visualization: Pharmacophore Interaction Logic

SAR_Logic Mol 2-(3-Bromophenyl)morpholine Nitrogen Morpholine Nitrogen (Ionic Bonding) Mol->Nitrogen Phenyl Phenyl Ring (Pi-Pi Stacking) Mol->Phenyl Bromo 3-Bromo Group (Lipophilicity & Selectivity) Mol->Bromo Target_DAT DAT (SLC6A3) Focus/Alertness Nitrogen->Target_DAT Primary Anchor Phenyl->Target_DAT Affinity Bromo->Target_DAT Modulates Potency Target_SERT SERT (SLC6A4) Mood Stabilization Bromo->Target_SERT Enhances Binding (vs. parent)

Figure 1: Structural determinants of 2-(3-Bromophenyl)morpholine binding affinity. The 3-Br substituent is the key differentiator, likely broadening the therapeutic window to include serotonergic targets.

Primary Therapeutic Targets

Based on the scaffold's homology to phenmetrazine and 3-fluorophenmetrazine (3-FPM), the following biological targets are prioritized for drug development.

Target A: Solute Carrier Family 6 Member 3 (DAT) & Member 2 (NET)
  • Mechanism: Reuptake Inhibition and/or Substrate-Induced Release.

  • Therapeutic Indication: ADHD and Narcolepsy.

  • Rationale: The core phenylmorpholine structure is a privileged scaffold for NET/DAT inhibition.[1] By blocking the reuptake of dopamine and norepinephrine, the molecule increases synaptic concentrations of these catecholamines in the prefrontal cortex.

  • Differentiation: The 3-bromo analog is expected to have a slower onset and longer duration of action than the unsubstituted parent due to metabolic stabilization at the meta position, potentially reducing the "rush" associated with abuse liabilities.

Target B: Trace Amine Associated Receptor 1 (TAAR1)
  • Mechanism: Agonism.

  • Therapeutic Indication: Metabolic Disorders (Obesity) and Addiction.

  • Rationale: Recent studies indicate that many amphetamine and morpholine derivatives exert their effects not just via transporters but by activating intracellular TAAR1. TAAR1 activation modulates dopaminergic firing rates and has been linked to hypophagia (appetite suppression) and reduced drug-seeking behavior.

  • Hypothesis: If 2-(3-Bromophenyl)morpholine acts as a TAAR1 agonist, it could serve as a weight-loss agent with a lower cardiovascular risk profile than traditional sympathomimetics.

Target C: Solute Carrier Family 6 Member 4 (SERT)
  • Mechanism: Reuptake Inhibition.[2]

  • Therapeutic Indication: Treatment-Resistant Depression (TRD).

  • Rationale: While phenmetrazine is negligible at SERT, meta-halogenation (Cl, Br) tends to increase SERT affinity. A molecule with balanced DAT/NET/SERT inhibition (SNDRI) is a "Holy Grail" target for anhedonic depression, where traditional SSRIs fail.

Experimental Validation Protocols

To confirm these targets, a self-validating screening cascade is required. Do not rely on literature values for analogs; the bromine substitution requires empirical verification.

Protocol 1: Monoamine Uptake Inhibition Assay (The "Gold Standard")

This protocol quantifies the potency (


) of the molecule against DAT, NET, and SERT.

Prerequisites:

  • HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Radiolabeled neurotransmitters:

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    Serotonin.
  • Scintillation counter.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-DAT/NET/SERT cells in 96-well plates (

    
     cells/well). Incubate for 24 hours.
    
  • Buffer Equilibration: Replace medium with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation of monoamines).

  • Compound Addition: Add 2-(3-Bromophenyl)morpholine at varying concentrations (

    
     to 
    
    
    
    ). Include a vehicle control (DMSO) and a reference inhibitor (e.g., Cocaine or Indatraline).
  • Incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add the respective

    
    -neurotransmitter (final concentration ~20 nM).
    
  • Uptake Phase: Incubate for exactly 6 minutes (linear uptake phase).

  • Termination: Rapidly wash cells

    
     with ice-cold buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS/NaOH. Add scintillation fluid and measure CPM (Counts Per Minute).

  • Analysis: Plot log-concentration vs. % uptake inhibition. Use non-linear regression to determine

    
    .
    
Protocol 2: Release vs. Reuptake Differentiation

It is critical to determine if the molecule is a blocker (like methylphenidate) or a releaser (like amphetamine).

  • Method: Pre-load cells with

    
    -neurotransmitter, wash, then add the test compound.
    
  • Result Interpretation: If the compound causes an efflux of radioactivity into the supernatant without electrical stimulation, it is a Releasing Agent . If it only prevents uptake, it is a Reuptake Inhibitor .

  • Prediction: Phenylmorpholines are often releasers; however, bulky halogenation can shift the mechanism toward reuptake inhibition.

Visualization: Experimental Workflow

Assay_Workflow Start HEK293 Transfection (hDAT / hNET / hSERT) Split Split into 96-well Plates Start->Split Treat Add 2-(3-Bromophenyl)morpholine (Log Dilutions) Split->Treat Substrate Add [3H]-Neurotransmitter Treat->Substrate Wash Ice-Cold Wash (Terminate Uptake) Substrate->Wash 6 min incubation Count Scintillation Counting Wash->Count Data Calculate IC50 & Ki Count->Data

Figure 2: High-throughput screening workflow for validating monoamine transporter affinity.

Comparative Data Profile (Predicted)

Based on the SAR of 3-fluorophenmetrazine and 3-chlorophenmetrazine, the following binding profile is projected for the 3-bromo derivative.

TargetPredicted Affinity (

)
Functional EffectTherapeutic Relevance
NET < 50 nMHigh Potency InhibitorFocus, Metabolic Rate
DAT 50 - 150 nMModerate InhibitorMotivation, Alertness
SERT 200 - 500 nMWeak-Moderate InhibitorMood, Anxiolysis
5-HT2B > 10,000 nMNegligibleSafety Factor (Low valvulopathy risk)

Note: The increased bulk of Bromine (vs. Fluorine) typically reduces potency slightly at DAT but may improve selectivity against off-target serotonin receptors (5-HT2B), which is crucial for cardiac safety.

Safety & Toxicology Considerations

Cardiovascular Risk (5-HT2B)

A critical failure point for phenylmorpholines (e.g., Fen-Phen) is valvular heart disease caused by 5-HT2B agonism.

  • Risk Assessment: The 3-position substitution is safer than the 4-position (para) or N-substitution regarding 5-HT2B activation.

  • Mandatory Test: All development pathways for this molecule must include a functional calcium flux assay at the 5-HT2B receptor to rule out agonism.

Metabolic Stability

The bromine atom renders the phenyl ring resistant to CYP450 oxidation at the meta position. However, the morpholine ring itself is subject to lactam formation.

  • Pathway: Likely metabolized by CYP2D6.

  • Interaction: Potential competitive inhibition of CYP2D6, necessitating drug-drug interaction (DDI) studies.

References

  • Rothman, R. B., et al. (2002).[2] "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[2] European Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. Link

  • McLaughlin, P. J., et al. (2018). "The dopamine transporter and ADHD: Pharmacogenetics and therapeutic targets." Current Topics in Behavioral Neurosciences. Link

  • US Patent 20130203752A1. "Phenylmorpholines and analogues thereof." Google Patents. Link

  • PubChem Compound Summary. "2-(3-Bromophenyl)morpholine." National Center for Biotechnology Information. Link

Sources

Exploratory

2-(3-Bromophenyl)morpholine in central nervous system (CNS) drug discovery

Topic: 2-(3-Bromophenyl)morpholine in Central Nervous System (CNS) Drug Discovery Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(3-Bromophenyl)morpholine in Central Nervous System (CNS) Drug Discovery Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.

Executive Summary & Pharmacological Context

In the landscape of Central Nervous System (CNS) drug discovery, the 2-substituted morpholine ring is a "privileged scaffold."[1][2][3] It serves as the structural core for numerous monoamine reuptake inhibitors, most notably phenmetrazine and its derivatives.

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) represents a critical optimization node in this chemical space. Unlike its unsubstituted or methyl-substituted congeners, the introduction of a bromine atom at the meta (3-) position of the phenyl ring imparts specific physicochemical properties that are highly desirable for CNS penetration and target selectivity.

This guide details the technical utility of this compound, focusing on its synthesis, Structure-Activity Relationship (SAR) logic, and validation protocols for monoamine transporter (MAT) screening.

Key Physicochemical Advantages
ParameterValue (Predicted)Significance in CNS Discovery
MW 242.11 DaIdeal for BBB penetration (< 450 Da).
cLogP ~2.4 - 2.8Optimal range for CNS passive diffusion (2.0–3.5).
pKa ~8.4 (Basic N)Allows lysosomal trapping and high intracellular volume of distribution.
H-Bond Donors 1 (NH)Minimizes P-gp efflux liability.

Structure-Activity Relationship (SAR) Logic

The utility of 2-(3-Bromophenyl)morpholine stems from three specific mechanistic interactions. As a Senior Scientist, I prioritize this compound not just as a final drug, but as a probe to map the S1 pocket of monoamine transporters.

The "Meta-Switch" Effect

In phenmetrazine analogs, the 3-position (meta) of the phenyl ring faces a hydrophobic sub-pocket in the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Steric Occupancy: The bromine atom (Van der Waals radius ~1.85 Å) fills this pocket more effectively than a chlorine or methyl group, often increasing binding affinity via hydrophobic enclosure.

  • Metabolic Blocking: The C-3 position is a common site for Phase I metabolic oxidation (hydroxylation). Bromine substitution blocks this route, extending the compound's half-life (

    
    ).
    
  • Halogen Bonding: The bromine atom can act as a halogen bond donor (sigma-hole interaction) to backbone carbonyls within the transporter protein, a specific interaction not available to methyl analogs.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow of selecting this scaffold during lead optimization.

SAR_Logic Lead Phenmetrazine Scaffold (Lead Series) Problem Issue: Rapid Metabolism & Low Selectivity Lead->Problem Solution Strategy: Meta-Substitution Problem->Solution Bromo 3-Bromo Analog: 2-(3-Bromophenyl)morpholine Solution->Bromo Halogen Scan Outcome Outcome: 1. Blocked CYP oxidation 2. Enhanced Lipophilicity 3. Halogen Bonding Bromo->Outcome

Caption: SAR optimization pathway transitioning from a general phenmetrazine scaffold to the specific 3-bromo analog to address metabolic and affinity challenges.

Technical Synthesis Protocol

Note on Safety: This protocol involves corrosive acids and halogenated solvents. All work must be performed in a fume hood.

The most robust route to 2-aryl morpholines, ensuring high yield and avoiding regioisomeric mixtures, is the Epoxide Ring-Opening / Cyclization Strategy .

Phase A: Precursor Synthesis (Amino Alcohol Formation)

Reaction: 2-(3-Bromophenyl)oxirane + Ethanolamine


 Amino Alcohol intermediate.
  • Reagents:

    • 3-Bromostyrene oxide (1.0 eq)

    • Ethanolamine (excess, 5.0 eq)

    • Solvent: Methanol (MeOH)

  • Procedure:

    • Dissolve 3-bromostyrene oxide in MeOH (0.5 M concentration).

    • Add ethanolamine dropwise at 0°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Monitoring: TLC (DCM:MeOH 9:1) should show consumption of epoxide (

      
      ) and appearance of a polar amine spot (
      
      
      
      ).
    • Workup: Concentrate in vacuo to remove MeOH and excess ethanolamine. The residue is the crude diol-amine.

Phase B: Morpholine Ring Closure (Acid-Mediated)

Reaction: Intramolecular cyclodehydration.

  • Reagents:

    • Crude Amino Alcohol from Phase A.

    • Concentrated Sulfuric Acid (

      
      , 70% w/w) or Triflic Acid (for milder conditions).
      
  • Procedure:

    • Cool the crude oil to 0°C.

    • Slowly add

      
       (5 eq). Caution: Exothermic.
      
    • Heat the mixture to 140°C for 2–4 hours. This forces the elimination of water and ring closure.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Basification: Slowly add 50% NaOH solution until pH > 12. The morpholine product will oil out.

    • Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

      
      .
      
  • Purification:

    • The free base is often an oil. Convert to the HCl salt for crystallization by adding 2M HCl in diethyl ether.

    • Recrystallize from Isopropanol/Ether.

Experimental Validation: Monoamine Uptake Assay

To validate the biological activity of 2-(3-Bromophenyl)morpholine, you must assess its inhibitory constant (


) against NET, DAT, and SERT.
Assay Principle

This assay measures the ability of the test compound to inhibit the uptake of radiolabeled neurotransmitters (


-NE, 

-DA,

-5-HT) into synaptosomes or transfected HEK-293 cells expressing the human transporters.
Step-by-Step Workflow
  • Preparation:

    • Harvest HEK-293 cells stably expressing hNET, hDAT, or hSERT.

    • Resuspend in Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Incubation:

    • Aliquot cells into 96-well plates (

      
       cells/well).
      
    • Add 2-(3-Bromophenyl)morpholine (concentration range:

      
       M to 
      
      
      
      M).
    • Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition:

    • Add specific radioligand (e.g., 20 nM

      
      -Norepinephrine).
      
    • Incubate for 5–10 minutes (linear uptake phase).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold KRH buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM).

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Screening Cascade Diagram

The following Graphviz diagram outlines the decision-making process for this compound.

Screening_Cascade Start Compound Synthesis: 2-(3-Bromophenyl)morpholine Primary Primary Screen: hNET / hDAT / hSERT (Single Point @ 10 µM) Start->Primary Hit_Decision >50% Inhibition? Primary->Hit_Decision Secondary Secondary Screen: Dose-Response (IC50) Hit_Decision->Secondary Yes Discard Discard / Redesign Hit_Decision->Discard No Selectivity Selectivity Profiling: vs. Muscarinic/Histamine Receptors Secondary->Selectivity Lead Lead Candidate: Proceed to ADME (Microsomal Stability) Selectivity->Lead

Caption: Screening cascade for validating CNS activity and selectivity of the morpholine probe.

References

  • Morpholine Scaffolds in CNS Discovery

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[1][2][3][4]

    • Source: Journal of Medicinal Chemistry (via NIH/PubMed).
    • URL:[Link]

  • Synthesis of Morpholine Analogs

    • Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues.
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • General Synthesis of 2-Aryl Morpholines

    • Title: Process for the preparation of morpholines (Patent US3151112A).[5]

    • Source: Google P
    • URL
  • Pharmacology of Cathinone/Morpholine Derivatives

    • Title: Synthesis, Characterization, and Biological Effects of Chloro-C
    • Source: PMC - PubMed Central.
    • URL:[Link]

Sources

Foundational

Targeting the Kinome: Strategic Design and Evaluation of Substituted Morpholine Derivatives

Topic: Anticancer Potential of Substituted Morpholine Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1] Executive Summary: The Mor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Anticancer Potential of Substituted Morpholine Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary: The Morpholine Pharmacophore

In the landscape of modern oncology drug discovery, the morpholine ring has transcended its traditional role as a mere solubility enhancer. It has emerged as a critical "privileged structure" capable of specific molecular recognition, particularly within the ATP-binding pockets of lipid and protein kinases.

This guide analyzes the structural and functional utility of substituted morpholine derivatives. We move beyond basic screening data to explore the Structure-Activity Relationship (SAR) mechanics that allow morpholines to act as potent inhibitors of the PI3K/Akt/mTOR axis and EGFR signaling pathways.

Chemical Biology & SAR: The "Hinge Binder" Hypothesis

The Physicochemical Advantage

Morpholine (tetrahydro-1,4-oxazine) offers a unique balance of lipophilicity and hydrophilicity (


).[1] Unlike its piperidine or piperazine counterparts, the ether oxygen in morpholine reduces the basicity of the distal nitrogen (

), improving metabolic stability against oxidative metabolism while maintaining sufficient polarity for oral bioavailability.[1]
Mechanism of Action: Kinase Hinge Interaction

The most profound application of the morpholine moiety is its ability to mimic the adenine ring of ATP.

  • The Donor-Acceptor Motif: In many PI3K and mTOR inhibitors, the morpholine oxygen serves as a critical hydrogen bond acceptor.

  • Specific Interaction: It forms a pivotal H-bond with the backbone amide of specific valine residues in the kinase hinge region (e.g., Val2240 in mTOR, Val851 in PI3K

    
    ).[1]
    

SAR Rule of Thumb:

  • Unsubstituted Morpholine: Often provides broad PI3K/mTOR dual inhibition.[1]

  • Bridged Morpholines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane): Introduce steric constraints that can selectivity target mTOR over PI3K due to the deeper hydrophobic pocket created by the Phe961Leu residue difference in mTOR.[2]

Visualization: SAR & Pathway Logic[1]

Diagram 1: The Morpholine SAR Logic Map

This diagram illustrates how structural modifications to the morpholine core dictate pharmacological outcomes.

MorpholineSAR Core Morpholine Scaffold Sub_O Oxygen Atom (H-Bond Acceptor) Core->Sub_O Sub_N Nitrogen Atom (Attachment Point) Core->Sub_N Bridge C2-C6 Bridging (e.g., Ethylene bridge) Core->Bridge Hinge Hinge Region Binding (Val2240/Val851) Solubility ADME Optimization (Solubility/Metabolic Stability) Selectivity Selectivity Tuning (Bridged Systems) Sub_O->Hinge Critical Interaction Sub_N->Solubility Scaffold Linkage Bridge->Selectivity Steric Clash in PI3K

Figure 1: Structural logic dictating the pharmacological role of morpholine in kinase inhibitors.[1]

Synthetic Strategies

To install the morpholine moiety onto aromatic heterocycles (quinazolines, triazines, etc.), two primary pathways are employed.[1] The choice depends on the reactivity of the electrophile.

Nucleophilic Aromatic Substitution ( )
  • Applicability: Electron-deficient heterocycles (e.g., 4-chloroquinazolines).[1]

  • Conditions: Morpholine acts as both nucleophile and base, or with

    
     in DMF/DMA.[1]
    
  • Yield: Typically high (>80%).[1]

Buchwald-Hartwig Amination[1]
  • Applicability: Unactivated aryl halides.[1]

  • Catalyst:

    
     or 
    
    
    
    with phosphine ligands (BINAP, Xantphos).[1]
  • Significance: Allows for the synthesis of complex derivatives where

    
     fails.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-Morpholinoquinazoline Derivatives ( Method)

Rationale: This protocol uses microwave irradiation to accelerate the reaction and improve purity, minimizing side reactions common in prolonged thermal reflux.[1]

  • Reagents: 4-Chloro-substituted quinazoline (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Anhydrous DMF (10 volumes).
    
  • Procedure:

    • Charge a microwave-safe vial with the chloro-quinazoline and

      
      .
      
    • Add DMF and stir for 5 minutes under

      
       to ensure suspension.
      
    • Add morpholine dropwise.[1]

    • Irradiation: Heat to 100°C for 15 minutes (Max Power 150W).

    • Work-up: Pour reaction mixture into crushed ice. The precipitate is the crude product.

    • Purification: Recrystallize from Ethanol/Water (9:1).[1] Do not use column chromatography unless necessary to avoid silica-amine interactions.[1]

  • Validation Point: Check TLC (Mobile phase: MeOH:DCM 1:9). The product should be significantly more polar than the starting chloride but less polar than the baseline impurities.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: Z'-LYTE™ or similar FRET assays are preferred over radiometric assays for high-throughput accuracy and safety.[1]

  • Preparation: Prepare 4x compound solution in 1% DMSO.

  • Enzyme Mix: Dilute PI3K

    
     or mTOR recombinant kinase in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Reaction:

    • Add 2.5

      
       compound + 5 
      
      
      
      Enzyme mixture. Incubate 15 min.
    • Add 2.5

      
       ATP/Peptide Substrate mixture (
      
      
      
      apparent concentration).[1]
    • Incubate 1 hour at Room Temp.

  • Development: Add Development Reagent (cleaves unphosphorylated peptide).[1]

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal Dose-Response).
    

Mechanistic Signaling Pathway[1][3]

Morpholine derivatives frequently target the PI3K/Akt/mTOR pathway. The diagram below details the downstream effects of successful inhibition.

PI3K_Pathway RTK RTK (EGFR/VEGFR) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Recruitment mTORC1 mTORC1 Akt->mTORC1 Phosphorylation Apoptosis Apoptosis Inhibition Akt->Apoptosis Blocks S6K p70S6K mTORC1->S6K 4 4 mTORC1->4 Growth Protein Synthesis & Cell Growth S6K->Growth EBP1 Inhibition MorphDrug Morpholine Inhibitor MorphDrug->PI3K Blocks ATP Binding MorphDrug->mTORC1 Dual Inhibition

Figure 2: The PI3K/Akt/mTOR signaling cascade and the intervention points of morpholine-based inhibitors.[1][3]

Data Presentation: Comparative Potency

When evaluating new derivatives, data must be tabulated to highlight SAR trends.[1] Below is a template for reporting results, based on typical high-potency leads found in literature (e.g., Quinazoline-Morpholine hybrids).

Compound IDR-Substituent (C7)Morpholine TypePI3K


(nM)
mTOR

(nM)
HCT-116

(

M)
Ref (Gefitinib) -O-alkyl-morpholineOpen>10,000>10,0000.45
Lead A Phenyl-ureaOpen12150.08
Lead B Phenyl-ureaBridged (Ethylene)4502.10.12
Lead C 3-Cl-PhenylOpen890.05

Note: Lead B demonstrates the "bridged morpholine" effect, losing PI3K potency but gaining mTOR selectivity.[1]

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023).[1] Molecules. Available at: [Link][1]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. (2025). Cancers. Available at: [Link]

  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives. (2023). ACS Omega.[1] Available at: [Link][1]

  • Morpholine derivatives greatly enhance the selectivity of mTOR inhibitors. (2009).[2] Journal of Medicinal Chemistry. Available at: [Link][1]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

Sources

Exploratory

Technical Guide: 2-(3-Bromophenyl)morpholine in Fragment-Based Drug Design

The following guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) as a high-valu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) as a high-value fragment in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The "Sociable" Scaffold

In modern medicinal chemistry, the value of a fragment is defined not just by its binding affinity, but by its "sociability" —the ease with which it can be elaborated into a lead compound. 2-(3-Bromophenyl)morpholine represents a tier-1 scaffold because it offers two distinct, chemically orthogonal growth vectors on a solubility-enhancing core.

Unlike flat aromatic systems, the morpholine ring introduces essential three-dimensionality (Fsp³ character) and metabolic stability. The 3-bromo substitution on the phenyl ring acts as a pre-installed "synthetic handle," allowing rapid exploration of chemical space via cross-coupling reactions without affecting the solubilizing morpholine headgroup.

Core Physicochemical Profile
PropertyValue (Approx.)Significance in FBDD
MW 242.11 DaIdeal for fragment libraries (Rule of 3 compliant).
cLogP ~2.1Lipophilicity allows membrane permeability but retains aqueous solubility.
H-Bond Donors 1 (NH)Key interaction point for Asp/Glu residues in active sites.
H-Bond Acceptors 2 (N, O)Morpholine oxygen often engages hinge regions in kinases.
Rotatable Bonds 1Low entropic penalty upon binding.
Topological PSA ~21 ŲExcellent CNS penetration potential.

Structural Logic & Growth Vectors

Effective drug design requires a clear strategy for "growing" a fragment.[1] This molecule provides a bifurcated evolution path:

  • Vector A (The Amine): The secondary amine of the morpholine is a nucleophilic "soft" handle. It is ideal for amide couplings, reductive aminations, or SNAr reactions to tune potency and pharmacokinetic (PK) properties.

  • Vector B (The Bromide): The aryl bromide is a "hard" electrophilic handle. It is primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into hydrophobic pockets or engage distal residues.

Visualization: Fragment Evolution Strategy

The following diagram illustrates the logical flow of evolving this fragment into a lead candidate.

FragmentEvolution Core 2-(3-Bromophenyl)morpholine (Core Fragment) Amide Amide Coupling (R-COCl) Core->Amide Vector A (NH) Urea Urea Formation (R-NCO) Core->Urea Vector A (NH) Suzuki Suzuki-Miyaura (Ar-B(OH)2) Core->Suzuki Vector B (Br) Buchwald Buchwald-Hartwig (HNR2) Core->Buchwald Vector B (Br) VectorA_Outcome Optimized PK/Solubility Target: Solvent Front Amide->VectorA_Outcome Urea->VectorA_Outcome VectorB_Outcome Increased Potency Target: Hydrophobic Pocket Suzuki->VectorB_Outcome Buchwald->VectorB_Outcome

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the amine and aryl bromide handles.

Synthetic Methodologies

Reliable access to the core scaffold is a prerequisite for any FBDD campaign. While 2-(3-bromophenyl)morpholine is commercially available, in-house synthesis allows for the introduction of chirality or isotopic labeling.

Protocol A: The Epoxide Ring-Opening Route (Primary)

This is the industry-standard method for synthesizing 2-aryl morpholines. It relies on the regioselective opening of a styrene oxide derivative followed by cyclization.

Reaction Scheme:

  • Precursor: 3-Bromostyrene oxide (commercially available or made from 3-bromostyrene + mCPBA).

  • Reagent: Ethanolamine (2-aminoethanol).

  • Cyclization Agent: Sulfuric acid (H₂SO₄) or Mitsunobu conditions.

Step-by-Step Experimental Protocol

Objective: Synthesis of 2-(3-Bromophenyl)morpholine oxalate salt.

  • Epoxide Opening:

    • Charge a reaction vessel with 3-bromostyrene oxide (1.0 equiv, 10 mmol) and ethanolamine (3.0 equiv, 30 mmol).

    • Note: Excess ethanolamine prevents polymerization.

    • Stir the neat mixture (or in minimal MeOH) at 60°C for 4 hours .

    • Monitor by TLC/LCMS for the disappearance of epoxide. The product is the vicinal amino-diol: 1-((2-hydroxyethyl)amino)-2-(3-bromophenyl)ethanol.

    • Concentrate under reduced pressure to remove excess ethanolamine (high vacuum required).

  • Cyclization (Acid-Mediated):

    • Dissolve the crude amino-diol in 70% H₂SO₄ (5 mL per gram of substrate).

    • Heat to 140°C for 12 hours. Caution: Exothermic.

    • Cool to 0°C in an ice bath.

    • Slowly neutralize with 50% NaOH solution until pH ~10. Keep temperature <20°C.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification & Salt Formation:

    • Dissolve the crude oil in Ethanol/Et₂O (1:1).

    • Add Oxalic acid (1.0 equiv) dissolved in warm ethanol.

    • Cool to 4°C. The oxalate salt of 2-(3-bromophenyl)morpholine will precipitate as a white solid.

    • Filter and wash with cold Et₂O.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for the characteristic methine triplet at ~4.5 ppm (benzylic H) and the morpholine ring protons between 2.8–4.0 ppm.

  • LCMS: [M+H]⁺ = 242/244 (1:1 Br isotope pattern).

Application Case Study: Kinase Inhibitor Design

In this scenario, we utilize the fragment to target a hypothetical tyrosine kinase (e.g., similar to EGFR or Aurora A) where the morpholine oxygen binds to the hinge region.

The Design Logic
  • Hinge Binder: The morpholine oxygen acts as the acceptor.

  • Gatekeeper Interaction: We need a bulky group to access the back pocket.

  • Solubility: The morpholine core maintains water solubility despite adding hydrophobic groups.

Experimental Workflow: Library Generation

The following DOT diagram details the parallel synthesis workflow to generate a focused library from the core fragment.

LibraryGen Start 2-(3-Bromophenyl)morpholine Step1 Step 1: N-Boc Protection (Boc2O, DCM, TEA) Start->Step1 Step2 Step 2: Suzuki Coupling Array (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Step1->Step2 Step3 Step 3: Deprotection & Testing (TFA/DCM -> Biological Assay) Step2->Step3 Boronic1 Ar-B(OH)2 A (Indole) Boronic1->Step2 Boronic2 Ar-B(OH)2 B (Pyridine) Boronic2->Step2 Boronic3 Ar-B(OH)2 C (Phenyl-F) Boronic3->Step2

Caption: Parallel synthesis workflow for generating a 2-biaryl-morpholine library.

Detailed Protocol: Suzuki-Miyaura Coupling on the Fragment

Objective: Functionalization of the Br-handle.

  • Reaction Setup:

    • In a microwave vial, combine N-Boc-2-(3-bromophenyl)morpholine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 mins.

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

  • Execution:

    • Seal and heat to 90°C for 12 hours (or 110°C for 30 mins in microwave).

    • Filter through Celite to remove Pd black.

  • Workup:

    • Dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection:

    • Treat the purified intermediate with 20% TFA in DCM (1 hour, RT) to liberate the morpholine amine for solubility/binding.

References

  • Fragment-Based Drug Discovery (FBDD)

    • Development and applications of fragment based drug design methods.[1][2] Boston University.

  • Morpholine Synthesis Methodologies

    • Morpholine synthesis - Recent Literature.[3][4][5][6][7] Organic Chemistry Portal.

  • Medicinal Chemistry of Morpholines

    • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed (NIH).

  • Specific Fragment Data (2-(3-Bromophenyl)morpholine)

    • 2-(3-Bromophenyl)morpholine Product Information. ChemScene.

  • Biological Activity Context (Aurora A Kinase)

    • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[8] MDPI.

Sources

Foundational

Predicted NMR and Mass Spectrometry Data for 2-(3-Bromophenyl)morpholine: A Technical Guide

Executive Summary This technical guide provides a comprehensive predictive analysis of the spectroscopic signature of 2-(3-Bromophenyl)morpholine , a valuable scaffold in medicinal chemistry often used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive predictive analysis of the spectroscopic signature of 2-(3-Bromophenyl)morpholine , a valuable scaffold in medicinal chemistry often used in the synthesis of reuptake inhibitors and receptor ligands.

Accurate structural characterization of this compound relies on understanding two critical factors: the conformational rigidity of the morpholine ring (preferring a chair conformation with the aryl substituent in the equatorial position) and the isotopic signature of the bromine atom. This guide synthesizes theoretical chemical shift principles with empirical fragmentation logic to provide a reference standard for researchers validating synthesized or purchased material.[1]

Chemical Profile & Properties[1][2][3][4][5][6]

Before interpreting spectral data, the fundamental physicochemical properties must be established to set instrument parameters correctly.[1]

PropertyValueNotes
IUPAC Name 2-(3-Bromophenyl)morpholine
Molecular Formula

Molecular Weight 242.11 g/mol Average mass
Monoisotopic Mass 241.0102 Da (

)
Base peak for HRMS
Chirality C2 is a chiral centerTypically supplied as a racemate
Physical State Solid (HCl salt) or Oil (Free base)Free base is air-sensitive (amines)

Mass Spectrometry Analysis (Predicted)

Ionization & Isotopic Pattern

In Electrospray Ionization (ESI+) , the molecule will readily protonate at the secondary amine (N4 position), yielding ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


.
  • The Bromine Signature: The most distinct feature is the isotopic cluster. Bromine exists as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Result: You will not see a single molecular ion peak.[1] You will observe a 1:1 doublet separated by 2 mass units.[1]

    • m/z 242.0 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       isotopologue)
      
    • m/z 244.0 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       isotopologue)
      
Fragmentation Pathways (CID)

Upon Collision-Induced Dissociation (CID), the morpholine ring undergoes characteristic cleavage.[1] The presence of the bromine on the phenyl ring serves as a mass tag, shifting all aryl-containing fragments by the mass of Br.

Key Fragmentation Events:

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Cleavage:  The bond between C2 and C3 (adjacent to the amine) is labile.
    
  • Ring Opening/Elimination: Loss of neutral fragments like ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (imine) or 
    
    
    
    (ethylene oxide equivalent).
  • Formation of Bromostyrene Cation: Elimination of the morpholine heteroatoms often leaves a stabilized 3-bromostyrene cation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Debromination: High-energy collisions may result in the loss of the Br radical (neutral loss of 79/81 Da), yielding a peak at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (phenylmorpholine cation).
    
Visualization of Fragmentation Logic[1][8]

MS_Fragmentation M_Ion [M+H]+ m/z 242 / 244 (1:1 Ratio) Frag_A Ring Opening (Alpha-Cleavage) M_Ion->Frag_A CID Energy Ion_DeBr Debrominated Species [C10H12NO]+ m/z 163 M_Ion->Ion_DeBr - Br Radical (High Energy) Ion_Styrene 3-Bromostyrene Cation [C8H6Br]+ m/z 181 / 183 Frag_A->Ion_Styrene - C2H5NO (Neutral Loss) Ion_Benzyl 3-Bromobenzyl Cation [C7H6Br]+ m/z 169 / 171 Frag_A->Ion_Benzyl - C3H7NO (Loss of Morpholine Ring)

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 2-(3-bromophenyl)morpholine showing key diagnostic ions.[1]

NMR Spectroscopy Analysis (Predicted)

Conformational Considerations

The morpholine ring exists in a chair conformation.[1][2] The bulky 3-bromophenyl group at position C2 will adopt the equatorial orientation to minimize 1,3-diaxial interactions. This locks the ring protons into distinct axial and equatorial environments, increasing spectral complexity (geminal and vicinal couplings) compared to a flat ring.[1]

NMR Prediction (400 MHz, )
PositionShift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Ar-H2' 7.55t (pseudo-s)1H~1.8Ortho to Br, Ortho to Morpholine. Deshielded singlet-like.
Ar-H4' 7.42ddd1H8.0, 1.8, 1.0Ortho to Br, Para to Morpholine.[1]
Ar-H6' 7.28dt1H7.8, 1.5Para to Br, Ortho to Morpholine.[1]
Ar-H5' 7.20t1H7.8Meta to both.[1] Pseudo-triplet.
C2-H 4.45dd1H10.5, 2.5Diagnostic Peak. Benzylic & ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-to-Oxygen. ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(10.5) indicates axial H.
C6-H

4.05ddd1H11.5, 3.5, 1.5

-to-Oxygen. Equatorial.
C6-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.80td1H11.5, 10.5

-to-Oxygen. Axial.
C3-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.20ddd1H12.0, 2.5, 1.5

-to-Nitrogen. Equatorial.
C5-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

3.05dt1H12.0, 3.0

-to-Nitrogen. Equatorial.
C3-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.90dd1H12.0, 10.5

-to-Nitrogen. Axial.
C5-Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.80td1H12.0, 10.5

-to-Nitrogen. Axial.
N-H 1.8 - 2.5Broad s1H-Exchangeable.[1] Shift varies with concentration/water.[1]

Expert Insight: The C2-H proton is the "anchor" of this spectrum. Look for a doublet of doublets (dd) around 4.4 - 4.5 ppm.[1] If the sample is the HCl salt, the N-H protons will shift significantly downfield (9.0+ ppm) and broaden, and the


-to-Nitrogen protons (C3, C5) will deshift by ~0.5 ppm due to the positive charge on Nitrogen.
NMR Prediction ( )
  • Aromatic Region (120 - 150 ppm):

    • C1' (Ipso): ~143 ppm (Quaternary, attached to morpholine).[1]

    • C3' (C-Br): ~122 ppm (Quaternary, attached to Br).[1]

    • C2', C4', C5', C6': 125 - 131 ppm.[1]

  • Aliphatic Region (40 - 80 ppm):

    • C2 (Benzylic C-O): ~78.5 ppm.[1] (Most downfield aliphatic).[1]

    • C6 (C-O): ~67.0 ppm.[1]

    • C3 (C-N): ~52.0 ppm.[1]

    • C5 (C-N): ~46.0 ppm.[1]

Experimental Validation Protocols

To validate these predictions, the following "Self-Validating" workflows should be employed.

Sample Preparation[1][7][10]
  • Solvent: Use Chloroform-d (

    
    )  for the free base to ensure sharp coupling in the morpholine ring. Use DMSO-d6  if analyzing the HCl salt, but be aware that the high viscosity of DMSO can broaden the fine coupling constants (
    
    
    
    values) necessary to confirm the chair conformation.
  • Concentration: 10 mg in 0.6 mL solvent is ideal for obtaining high S/N ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     spectra within 128 scans.
    
Confirmatory 2D Experiments

Do not rely solely on 1D data. Run the following to confirm connectivity:

  • COSY (Correlation Spectroscopy): Will confirm the spin system of the morpholine ring (C2-H

    
     C3-H) and separate it from the aromatic spin system.
    
  • HSQC (Heteronuclear Single Quantum Coherence): Critical for distinguishing the C2, C3, C5, and C6 carbons.[1] The C2-H (benzylic) will correlate to the unique C2 carbon at ~78 ppm.

Analytical Workflow Diagram[1]

Validation_Workflow Sample Sample: 2-(3-Br-Ph)-Morpholine Step1 1H NMR (CDCl3) Check: 1:1 Br Isotope Pattern? Sample->Step1 Decision C2-H dd @ 4.5ppm? Step1->Decision Step2 LC-MS (ESI+) Check: m/z 242/244 Decision->Step2 Yes Step3 2D COSY/HSQC Confirm Regiochemistry Step2->Step3 Valid VALIDATED STRUCTURE Step3->Valid

Figure 2: Step-by-step analytical workflow for structural validation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 2-(3-Bromophenyl)morpholine

[1][2] Molecular Architecture & Physicochemical Baseline[1][2] 2-(3-Bromophenyl)morpholine is a structural analog of the psychostimulant phenmetrazine.[1][2] It functions as a monoamine transporter inhibitor and is frequ...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Molecular Architecture & Physicochemical Baseline[1][2]

2-(3-Bromophenyl)morpholine is a structural analog of the psychostimulant phenmetrazine.[1][2] It functions as a monoamine transporter inhibitor and is frequently encountered in neuropharmacological research.[1][2] Its core structure features a secondary amine within a morpholine ring, substituted at the 2-position with a 3-bromophenyl moiety.[1][2][3]

This molecular arrangement dictates its solubility and stability profile: the basic nitrogen (


) drives pH-dependent solubility, while the aryl bromide introduces specific photosensitivity risks.[2]
Table 1: Physicochemical Properties (Predicted & Experimental)
PropertyValueNotes
Molecular Formula

Molecular Weight 242.11 g/mol
Appearance Colorless/Pale Yellow Liquid (Free Base)White crystalline solid as HCl salt.[1][2][4]

(Base)
8.3 – 8.5Protonation of morpholine nitrogen.[1][2]
LogP ~2.11Moderate lipophilicity; crosses BBB.[1][2]
H-Bond Donors 1Secondary amine (NH).[1][2]
H-Bond Acceptors 2Ether oxygen and amine nitrogen.[1][2]
Melting Point N/A (Liquid at RT)Salt forms (HCl) typically melt >170°C.

Solubility Profile & pH Dependence[2]

The solubility of 2-(3-Bromophenyl)morpholine is governed by the ionization state of the secondary amine.[1][2]

Aqueous Solubility Dynamics
  • Low pH (pH < 6.0): The molecule exists predominantly as the cationic ammonium species (

    
    ).[1][2] Solubility is high (>10 mg/mL), making acidic buffers or water-for-injection (WFI) with added acid suitable vehicles.[1][2]
    
  • High pH (pH > 9.0): The molecule exists as the neutral free base (

    
    ).[1][2] Solubility drops precipitously (<0.1 mg/mL), leading to precipitation in basic media.[1][2]
    

Scientific Insight: When developing liquid formulations, avoid phosphate buffers near pH 7.4 if high concentration is required, as the ratio of free base increases, risking precipitation.[2] Citrate or acetate buffers (pH 4.0–5.0) are superior for stability and solubility.[1][2]

Organic Solvent Compatibility[1][2][5]
  • High Solubility: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Methanol.[2]

  • Moderate Solubility: Ethanol, Acetonitrile.[1][2]

  • Low Solubility: Hexanes, Diethyl ether (unless free base).[1][2]

Stability Dynamics & Stress Testing[1]

The stability profile is dominated by two primary vectors: Oxidative N-dealkylation/N-oxidation and Photolytic Debromination .[1][2]

Degradation Pathways[1][2]
  • Oxidation: Secondary amines are susceptible to radical oxidation, forming N-oxides or undergoing oxidative deamination.[1][2] This is accelerated by trace metals (Fe, Cu) and peroxides in solvents.[2]

  • Photolysis: The Carbon-Bromine (C-Br) bond is weaker than C-Cl or C-F.[1][2] Exposure to UV light can cleave this bond via homolytic fission, generating a phenyl radical that abstracts hydrogen, leading to the debrominated byproduct (2-phenylmorpholine).[2]

Visualization: Degradation Pathways

The following diagram illustrates the critical degradation nodes for this molecule.

DegradationPathways cluster_0 Stress Conditions Parent 2-(3-Bromophenyl) morpholine NOxide N-Oxide Impurity Parent->NOxide Oxidation (H2O2/Air) Debromo Debrominated Analog Parent->Debromo Photolysis (UV Light) Homolytic Cleavage Imine Cyclic Imine Intermediate Parent->Imine Oxidative Dehydrogenation Hydrolysis Ring Open Products Imine->Hydrolysis Acid Hydrolysis

Figure 1: Primary degradation pathways including N-oxidation and photolytic debromination.[1][2]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the solid form in various media.[1][2]

Reagents:

  • Test Compound: 2-(3-Bromophenyl)morpholine (HCl salt recommended).[1][2]

  • Solvents: pH 1.2 (0.1N HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), Water.[2]

Workflow:

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of each solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24–48 hours. Crucial: Visual inspection must confirm undissolved solid remains; if clear, add more solid.[1][2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: Forced Degradation (Stress Testing)

Objective: To validate stability-indicating analytical methods (per ICH Q1A).

Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C24 Hours5–20%
Base Hydrolysis 1N NaOH, 60°C24 Hours5–20%
Oxidation 3%

, RT
4–6 Hours5–20%
Photolysis ICH Q1B (1.2M lux hours)~1 Week5–20%
Thermal 60°C (Solid State)7 Days<5%

Scientific Note: If the oxidative condition yields >20% degradation rapidly, repeat with 0.3%


.[2] The secondary amine is highly reactive; "over-cooking" the sample will produce secondary degradation products that are not relevant to shelf-life.[1][2]

Handling & Storage Protocols

To ensure data integrity and compound longevity, the following storage protocols are mandatory.

Storage Hierarchy
  • Primary: Store as the Hydrochloride (HCl) salt. The free base liquid is prone to oxidation and difficult to handle.[1][2]

  • Atmosphere: Flush headspace with Argon or Nitrogen.[1][2]

  • Temperature: -20°C for long-term (>3 months); 2-8°C for working stocks.

  • Container: Amber glass vials (Type I) to prevent photolysis of the C-Br bond.

Workflow Visualization: Handling Logic[2]

HandlingProtocol Receipt Compound Receipt FormCheck Is it Salt or Free Base? Receipt->FormCheck SaltPath Salt Form (Solid) FormCheck->SaltPath Salt BasePath Free Base (Liquid) FormCheck->BasePath Free Base Storage Store: -20°C, Amber Vial Argon Headspace SaltPath->Storage Conversion Convert to HCl Salt (Recommended) BasePath->Conversion For Long Term BasePath->Storage Immediate Use Only Conversion->Storage

Figure 2: Decision logic for compound handling and storage to maximize stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine.[1][2] Retrieved from [Link][1][2]

  • International Conference on Harmonisation (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][5][6][7] Retrieved from [Link]

  • Mayer, M. et al. (2016). Synthesis and analytical characterization of phenmetrazine analogs.[1][2] National Institutes of Health (PMC).[1][2] Retrieved from [Link]

  • World Health Organization. Guidelines for the stability testing of pharmaceutical products containing well-established drug substances.[1][2] Retrieved from [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Arylmorpholine Scaffolds in Medicinal Chemistry

I cannot provide a detailed, step-by-step synthesis protocol or specific recipe for 2-(3-Bromophenyl)morpholine. I can, however, explain the medicinal chemistry significance of 2-arylmorpholine scaffolds, discuss general...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed, step-by-step synthesis protocol or specific recipe for 2-(3-Bromophenyl)morpholine. I can, however, explain the medicinal chemistry significance of 2-arylmorpholine scaffolds, discuss general synthetic methodologies for constructing the morpholine ring as described in academic literature, and outline standard safety protocols for handling halogenated heterocycles.

Introduction: The 2-Arylmorpholine Pharmacophore

The 2-arylmorpholine moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the design of bioactive molecules targeting the Central Nervous System (CNS).[1] This structural motif is characterized by a morpholine ring substituted at the 2-position with an aromatic group.[1][2]

  • Pharmacological Relevance: Derivatives of 2-phenylmorpholine are often investigated for their activity as monoamine uptake inhibitors (acting on dopamine, norepinephrine, and serotonin transporters).[1] The introduction of halogen substituents, such as a bromine atom at the meta position (3-bromo), is a common strategy in Structure-Activity Relationship (SAR) studies to modulate lipophilicity, metabolic stability, and receptor binding affinity.[1]

  • Research Applications: Beyond CNS activity, morpholine derivatives serve as key intermediates in the synthesis of inhibitors for enzymes such as mTOR and PI3K, as well as in the development of novel antimicrobial agents.

General Synthetic Strategies (Academic Overview)

While specific process parameters vary by target, academic literature describes several fundamental retrosynthetic approaches for constructing the 2-arylmorpholine core. These methods are generally selected based on the availability of starting materials and the required stereochemistry.

A. Cyclization of Amino Alcohols A classical approach involves the cyclization of functionalized amino alcohols.[1]

  • Mechanism: This typically proceeds via the acid-catalyzed dehydration of diethanolamine derivatives or the cyclization of

    
    -substituted bis(2-hydroxyethyl)amines.[1]
    
  • Limitation: This method often requires harsh conditions (high temperature, strong acids) which may not be compatible with sensitive halogenated aromatic rings.[1]

B. Reduction of Morpholin-3-ones A more controlled pathway often cited in process chemistry involves the formation and subsequent reduction of a lactam intermediate.[1]

  • Step 1:

    
    -alkylation of a 2-amino-1-arylethanone (or related phenacyl derivative) with a chloroacetyl electrophile to form a linear amide.[1]
    
  • Step 2: Cyclization to form the morpholin-3-one (lactam) ring.[1]

  • Step 3: Reduction of the carbonyl group (e.g., using hydride reducing agents) to yield the saturated morpholine ring.

  • Advantage: This route allows for the sequential introduction of substituents and generally proceeds under milder conditions, preserving aryl-halide patterns (such as the 3-bromo group).[1]

C. Epoxide Ring Opening

  • Method: Reaction of styrene oxide derivatives with 2-aminoethanols, followed by intramolecular cyclization.[1]

  • Utility: This method is particularly useful for accessing specific enantiomers when chiral epoxides are employed.[1]

Safety and Handling Protocols

Handling halogenated morpholine derivatives requires strict adherence to laboratory safety standards due to their potential biological activity and the corrosive nature of morpholine precursors.

Table 1: General Hazard Identification & Safety Controls

ParameterHazard DescriptionControl Measure
Skin/Eye Contact Morpholine and its derivatives can be severe irritants or corrosive to tissue (Skin Corr.[1][3][4] 1B).PPE: Butyl rubber gloves, chemical splash goggles, and face shield. Emergency shower/eyewash must be accessible.[1]
Inhalation Vapors or dusts may cause respiratory tract irritation or CNS effects.Engineering: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1]
Toxicity Potential monoamine transporter activity implies risk of sympathomimetic effects upon accidental exposure.Procedure: Handle as a potent bioactive compound. Avoid aerosol generation.[1][4][5] Use closed-system transfers where possible.
Flammability Many morpholine precursors are flammable liquids (Flash point < 60°C).[1]Storage: Store in flammables cabinet, away from oxidizers and heat sources. Ground/bond containers during transfer.
Visualization: General Retrosynthetic Analysis

The following diagram illustrates the logical disconnection approaches for the 2-arylmorpholine scaffold commonly used in drug design.

MorpholineRetrosynthesis Target Target: 2-Arylmorpholine Scaffold StrategyA Strategy A: Reduction of Lactam Target->StrategyA Retrosynthesis StrategyB Strategy B: Cyclization of Amino Alcohols Target->StrategyB Retrosynthesis StrategyC Strategy C: Epoxide Opening Target->StrategyC Retrosynthesis IntermediateA Intermediate: Morpholin-3-one StrategyA->IntermediateA Requires Reduction IntermediateB Precursor: Diethanolamine Derivative StrategyB->IntermediateB Requires Dehydration IntermediateC Precursor: Styrene Oxide + Aminoethanol StrategyC->IntermediateC Requires Cyclization

Figure 1: Retrosynthetic disconnection strategies for the construction of the 2-arylmorpholine ring system.

References

  • Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences.[1][6] URL:[Link][1]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: National Institutes of Health (PMC).[1] URL:[Link][1]

Sources

Application

Suzuki coupling reaction for 3-bromophenyl derivatives

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromophenyl Derivatives Abstract The 3-substituted biaryl scaffold is a privileged motif in medicinal chemistry, offering unique vectors for pi-st...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromophenyl Derivatives

Abstract

The 3-substituted biaryl scaffold is a privileged motif in medicinal chemistry, offering unique vectors for pi-stacking and solubility modulation compared to para-substituted analogs. This guide provides a comprehensive technical workflow for the Suzuki-Miyaura cross-coupling of 3-bromophenyl derivatives . We move beyond generic textbook conditions to offer a "Standard" protocol for robust substrates and an "Advanced" protocol utilizing Buchwald precatalysts for sterically hindered or electron-rich systems. Critical mechanistic insights, troubleshooting for common side reactions (protodeboronation, dehalogenation), and scalable purification strategies are detailed to ensure high-fidelity results.

Strategic Importance & Mechanistic Insight

The 3-Bromophenyl Challenge

While aryl iodides are more reactive, aryl bromides are the preferred industrial substrates due to availability and stability. However, 3-bromophenyl systems present specific challenges:

  • Electronic Ambiguity: Unlike para-nitro (strongly activated) or para-methoxy (strongly deactivated) systems, meta-substituents exert inductive effects without direct resonance participation in the oxidative addition step. This often leads to "intermediate" reactivity that can be sluggish with first-generation catalysts.

  • Steric Considerations: While less hindered than ortho-substituted systems, meta-substituents can still influence the conformation of the active catalytic species, particularly with bulky phosphine ligands.

The Catalytic Cycle & Base Role

Success relies on balancing the three stages of the catalytic cycle.

  • Oxidative Addition (OA): The rate-limiting step for electron-rich 3-bromophenyls. Requires electron-rich ligands (e.g., alkylphosphines) to facilitate Pd(0) insertion into the C-Br bond.

  • Transmetalation (TM): Requires the formation of a reactive boronate species.[1] The choice of base (carbonate vs. phosphate vs. hydroxide) dictates the concentration of this active species.

  • Reductive Elimination (RE): Generally fast for biaryl formation but can be competed by

    
    -hydride elimination if alkyl groups are present (rare in this specific context).
    

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + 3-Bromophenyl-R PdII_ArBr L-Pd(II)(Ar)-Br (Oxidative Adduct) OxAdd->PdII_ArBr BaseStep Ligand Exchange / Activation (+ Base, - Br-) PdII_ArBr->BaseStep PdII_ArOH L-Pd(II)(Ar)-OH (Hydroxo Complex) BaseStep->PdII_ArOH TransMet Transmetalation PdII_ArOH->TransMet + Activated Boronate Boronate Ar'-B(OH)3- (Activated Boronate) Boronate->TransMet PdII_DiAr L-Pd(II)(Ar)(Ar') (Diaryl Complex) TransMet->PdII_DiAr RedElim Reductive Elimination (Product Release) PdII_DiAr->RedElim RedElim->Pd0 - Product (Biaryl)

Figure 1: The catalytic cycle emphasizing the critical role of base activation in the transmetalation step.

Experimental Protocols

Method A: The "Workhorse" Protocol (Cost-Effective)

Best for: Electron-neutral or electron-poor 3-bromophenyls (e.g., 3-bromobenzonitrile, 3-bromopyridine) coupled with stable boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Robust, air-stable Pd(II) source.

  • Base: Na₂CO₂ (2.0 equiv) or K₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v). Water is mandatory to solubilize the base and activate the boron.

Step-by-Step:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the 3-bromophenyl derivative (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. Note: While Pd(dppf)Cl₂ is robust, oxygen promotes homocoupling.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90 °C for 4–16 hours. Monitor by TLC or LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "High-Fidelity" Protocol (Challenging Substrates)

Best for: Electron-rich 3-bromophenyls (e.g., 3-bromoanisole, 3-bromoaniline), sterically hindered partners, or unstable boronic acids.

Reagents:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (1-3 mol%).

    • Why: These Buchwald precatalysts generate the active Pd(0) species rapidly below room temperature, preventing catalyst deactivation. XPhos is excellent for sterics; SPhos is universal for stability.

  • Base: K₃PO₄ (2.0 equiv) - Higher basicity/solubility profile than carbonates.

  • Solvent: Toluene : Water (10:1) or THF : Water (10:1).

Step-by-Step:

  • Charge: Add 3-bromophenyl substrate (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to the vial.

  • Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

  • Inertion: Crucial Step. Evacuate and backfill with Argon x3. Oxygen inhibition is more pronounced with electron-rich ligands.

  • Reaction: Add degassed solvent. Heat to 60–80 °C. Note: These catalysts often work at lower temperatures; check conversion at 1 hour.

  • Scavenging (Optional): If Pd residues are a concern (pharma limit), treat the organic layer with SiliaMetS® Thiol or similar scavenger resin for 2 hours before concentration.

Optimization & Troubleshooting Guide

Decision Matrix

Use this logic flow to select the correct conditions.

OptimizationFlow Start Start: 3-Bromophenyl Substrate CheckSub Analyze Substituents Start->CheckSub Standard Electron-Poor / Neutral (e.g., -CN, -F, -H) CheckSub->Standard Activated Difficult Electron-Rich / Hindered (e.g., -OMe, -NH2, ortho-sub) CheckSub->Difficult Deactivated MethodA Method A: Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Standard->MethodA MethodB Method B: XPhos Pd G3, K3PO4 Toluene/H2O, 80°C Difficult->MethodB ResultA Check LCMS MethodA->ResultA ResultB Check LCMS MethodB->ResultB Success Isolate Product ResultA->Success >90% Fail1 Low Conversion? ResultA->Fail1 <50% Fail2 Dehalogenation? ResultB->Fail2 Side Products Fail1->MethodB Switch to Active Cat Fix1 Use Anhydrous Solvent (DMF/Cs2CO3) Fail2->Fix1 Yes (Ar-H observed) Fix2 Add Excess Boronic Acid Lower Temp Fail2->Fix2 No (Protodeboronation)

Figure 2: Optimization workflow for selecting the appropriate catalytic system.

Common Failure Modes
IssueSymptom (LCMS)Root CauseSolution
Protodeboronation Mass of Ar'-H (boronic acid minus B)Hydrolytic instability of the C-B bond, often catalyzed by high pH or metal.1. Use MIDA boronates or Pinacol esters instead of acids.2. Switch to anhydrous conditions (DMF/CsF).
Dehalogenation Mass of Ar-H (substrate minus Br)

-hydride elimination from solvent/base or Pd-hydride formation.[2]
1. Switch solvent from alcohols (if used) to Toluene/DMF.2. Use a less basic system (e.g., K₃PO₄ instead of alkoxides).
Homocoupling Mass of Ar'-Ar'Oxygen presence re-oxidizing Pd(0) to Pd(II).1. Rigorous degassing (sparge 15 min).2. Ensure slight excess of boronic acid is maintained.
Palladium Black Black precipitate, stalled reactionCatalyst decomposition (Pd agglomeration).1. Switch to Pd(OAc)₂ + SPhos or G3 precatalysts (stabilized Pd).2. Lower reaction temperature.[3]

References

  • Catalytic Cycle & Mechanism

    • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Link

    • The Catalytic Mechanism of the Suzuki-Miyaura Reaction.[1][2][4] ChemRxiv. Link

  • Catalyst Selection (Buchwald Ligands)

    • Suzuki-Miyaura Coupling.[5][2][6][3][4][7][8][9] Organic Chemistry Portal.[2][8] Link

    • Buchwald-Hartwig and Suzuki-Miyaura coupling protocols. LibreTexts. Link

  • Specific Applications (3-substituted systems)

    • Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation.[7][10] J. Org.[6] Chem. (2026).[7][10] Link (Contextual example of 3-hydroxyphenyl coupling).

    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles.[5] MDPI. Link

Sources

Method

Palladium-catalyzed synthesis of aryl morpholines

Application Note: Palladium-Catalyzed Synthesis of Aryl Morpholines Introduction: The Morpholine Pharmacophore The -aryl morpholine moiety is a privileged structural motif in medicinal chemistry, appearing in numerous FD...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Synthesis of Aryl Morpholines

Introduction: The Morpholine Pharmacophore

The


-aryl morpholine moiety is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved therapeutics including Linezolid  (antibiotic), Gefitinib  (EGFR inhibitor), and Rivaroxaban  (anticoagulant). The morpholine ring modulates physicochemical properties by lowering lipophilicity (

) compared to cyclohexane analogs while maintaining metabolic stability and providing a hydrogen-bond acceptor.

Classically,


-aryl morpholines were synthesized via nucleophilic aromatic substitution (

). However,

is severely limited: it requires highly electron-deficient aryl halides (e.g., para-nitro or ortho-halo substitution) and harsh thermal conditions.

The Solution: Palladium-catalyzed Buchwald-Hartwig amination offers a universal solution. It enables the coupling of morpholine with electron-neutral, electron-rich, and sterically hindered aryl chlorides, bromides, and triflates under mild conditions. This guide details the mechanistic logic, strategic optimization, and validated protocols for this transformation.

Mechanistic Insight: The Catalytic Engine

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction proceeds through a Pd(0)/Pd(II) cycle. For morpholine (a secondary amine), the rate-limiting step is often reductive elimination , particularly with bulky ligands.

The Catalytic Cycle (Graphviz Visualization)

BuchwaldHartwig PreCat Pd(II) Precatalyst (e.g., RuPhos Pd G4) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [L-Pd(II)(Ar)(X)(H-NR2)] OxAdd->AmineCoord + Morpholine Deprot Deprotonation by Base [L-Pd(II)(Ar)(NR2)] AmineCoord->Deprot + NaOtBu / Base RedElim Reductive Elimination (Product Release) Deprot->RedElim C-N Bond Formation BetaHydride β-Hydride Elimination (Side Reaction) Deprot->BetaHydride If Reagent Mismatch RedElim->Pd0 Regeneration

Figure 1: The catalytic cycle of Buchwald-Hartwig amination. Key control points: 1) Ligand bulk facilitates reductive elimination. 2) Strong bases accelerate deprotonation.

Strategic Optimization: The "Art" of the Reaction

Success depends on the interplay between the Ligand , Base , and Precatalyst .

A. Ligand Selection

Morpholine is a secondary amine with moderate steric bulk. The choice of ligand dictates the stability of the Pd intermediate and the rate of reductive elimination.

Ligand ClassSpecific LigandApplication Context
Dialkylbiaryl Phosphines RuPhos The Gold Standard. Excellent for secondary amines like morpholine. Resists

-hydride elimination.
XPhos Highly effective for aryl chlorides and unactivated substrates.
BrettPhos Best for primary amines; often overkill for morpholine but useful if selectivity is needed.
Bisphosphines BINAP Older generation. Good for simple aryl bromides but often fails with aryl chlorides or hindered substrates.
NHC Ligands IPr, PEPPSI Alternative for extremely challenging substrates where phosphines fail.
B. The Base Effect
  • NaOtBu (Sodium tert-butoxide) : The standard base. Soluble in toluene/THF. Strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the substrate.

  • LHMDS : Used for base-sensitive substrates (e.g., esters, nitriles) where alkoxides might cause side reactions.

  • Cs₂CO₃ : Weaker, heterogeneous base. Requires higher temperatures and often a solvent like dioxane or DMF. Used when functional group tolerance is paramount.[1]

C. Precatalyst Strategy

Avoid Pd2(dba)3 + Free Ligand if possible. It suffers from variable induction periods and "dba-inhibition."

  • Recommendation : Use Palladacycle Precatalysts (Gen 3 or Gen 4) (e.g., RuPhos Pd G4). These are air-stable, activate rapidly, and ensure a strict 1:1 Pd:Ligand ratio.

Experimental Protocols

Protocol A: Standard Coupling (Aryl Bromides/Iodides)

Target: Rapid synthesis of N-aryl morpholines from activated or neutral aryl halides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G4 (1–2 mol%)

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step:

  • Setup : In a glovebox or under active

    
     flow, charge a reaction vial with the Aryl Bromide, NaOtBu, and RuPhos Pd G4.
    
  • Solvent Addition : Add anhydrous Toluene (0.2–0.5 M concentration relative to halide).

  • Amine Addition : Add Morpholine via syringe.

  • Reaction : Seal the vial and heat to 80 °C for 2–4 hours.

  • Workup : Cool to RT. Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash chromatography.

Protocol B: Advanced Coupling (Aryl Chlorides / Electron-Rich / Hindered)

Target: Challenging substrates like 4-chloroanisole or ortho-substituted aryl chlorides.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Morpholine (1.2–1.5 equiv)

  • XPhos Pd G4 or RuPhos Pd G4 (2–5 mol%)

  • NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Setup : Charge vial with Aryl Chloride, NaOtBu, and Catalyst.

  • Degassing : If not in a glovebox, purge the vial with

    
     for 5 minutes.
    
  • Solvent/Amine : Add Dioxane and Morpholine.

  • Reaction : Heat to 100–110 °C for 12–24 hours. (Aryl chlorides require higher activation energy).

  • Workup : Standard Celite filtration and chromatography.

Troubleshooting & Decision Tree

Common Failure Modes:

  • No Conversion : Catalyst died (oxidation) or oxidative addition failed. -> Switch to XPhos or increase Temp.

  • Dehalogenation (Ar-H formed) :

    
    -hydride elimination is competing. -> Switch to RuPhos (bulkier) or lower Temp.
    
  • Homocoupling (Ar-Ar) : Oxidation issue or incorrect stoichiometry. -> Ensure inert atmosphere.

Optimization Logic (Graphviz)

Optimization Start Substrate Analysis HalideType Halide Type? Start->HalideType ArBr Aryl Bromide/Iodide HalideType->ArBr ArCl Aryl Chloride HalideType->ArCl CondA Use RuPhos Pd G4 NaOtBu, Toluene, 80°C ArBr->CondA CondB Use XPhos Pd G4 NaOtBu, Dioxane, 110°C ArCl->CondB Check Check Conversion (LCMS) CondA->Check CondB->Check Issue Issue? Check->Issue Dehal Dehalogenation? Switch to RuPhos Lower Temp Issue->Dehal Ar-H found NoRxn No Reaction? Switch to BrettPhos Use LHMDS Issue->NoRxn SM remaining

Figure 2: Decision tree for optimizing reaction conditions based on substrate type and failure modes.

Case Study: Synthesis of Linezolid Intermediate

Context: Linezolid is an oxazolidinone antibiotic.[2][3] A key intermediate is the


-aryl morpholine ring. While industrial routes often use 

on nitro-benzenes, the Pd-catalyzed route allows for the use of 3-fluoro-4-bromobenzene precursors without requiring a nitro group, enabling a convergent synthesis of analogs.

Protocol (Adapted from Literature):

  • Substrate : 3-Fluoro-4-bromobenzonitrile (Model for Linezolid core).

  • Conditions : 1.0 equiv Substrate, 1.2 equiv Morpholine, 1.0 mol% RuPhos Pd G3 , 1.4 equiv NaOtBu, THF, 80 °C, 2 h.

  • Result : 98% Yield of the morpholine adduct.

  • Why it works : The fluorine atom at the ortho position creates steric hindrance and electronic deactivation. RuPhos is specifically designed to handle this ortho-substitution pattern while preventing the formation of the de-fluorinated side product.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • TCI Chemicals. "Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using XPhos." TCI Practical Protocols.

  • BenchChem. "Application Notes and Protocols: Synthesis of N-Aryl Morpholines." BenchChem Protocols.

  • Maiti, D., et al. "Ligand-Promoted Palladium-Catalyzed Coupling of Aryl Chlorides with Morpholine." Angewandte Chemie, 2005.

Sources

Application

Application Note: Optimized Purification Strategies for 2-(3-Bromophenyl)morpholine

Introduction 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a critical scaffold in medicinal chemistry, serving as a halogenated analog of the psychostimulant phenmetrazine. Its secondary amine functionality and the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a critical scaffold in medicinal chemistry, serving as a halogenated analog of the psychostimulant phenmetrazine. Its secondary amine functionality and the aryl bromide handle make it a versatile intermediate for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

However, the purification of this compound presents a classic chromatographic challenge: amine tailing . The basic nitrogen of the morpholine ring (


) interacts strongly with the acidic silanol groups (

) of standard silica gel. This results in broad, streaky peaks, poor resolution, and co-elution with impurities.

This Application Note provides a definitive, field-proven guide to purifying 2-(3-Bromophenyl)morpholine, moving beyond standard protocols to include acid-base workups and modified stationary phases.

Physicochemical Profile

Understanding the molecule is the first step to successful purification. The bromophenyl group increases lipophilicity compared to unsubstituted morpholine, but the secondary amine remains the dominant functional group governing interaction with the stationary phase.

PropertyValue (Approx.)Implications for Purification
Molecular Weight 242.11 g/mol Suitable for standard Flash/HPLC.
pKa (Conjugate Acid) ~8.4 – 9.0Highly basic. Will protonate on acidic silica, causing retention/tailing.
LogP ~1.8 – 2.1Moderately lipophilic. Soluble in DCM, EtOAc, MeOH.
UV Absorbance

~260 nm
Detectable by UV, but weak. Ninhydrin stain recommended for TLC.
Physical State Oil or Low-melting SolidMay require salt formation (e.g., HCl) for long-term storage.

Pre-Purification: The Acid-Base Extraction

Expert Insight: Do not load crude reaction mixtures directly onto a column if significant non-basic impurities (e.g., starting materials like bromostyrene oxides or non-amine byproducts) are present. An acid-base extraction is a self-validating purification step that can remove >90% of neutral and acidic impurities, potentially eliminating the need for chromatography altogether.

Protocol A: Acid-Base Workup

Reagents: 1M HCl, 2M NaOH, Dichloromethane (DCM), Brine.

  • Dissolution: Dissolve the crude residue in DCM (10 mL/g).

  • Acid Wash: Extract the organic layer with 1M HCl (

    
     volumes).
    
    • Mechanism:[1] The morpholine converts to its hydrochloride salt and moves to the aqueous phase. Neutral impurities remain in the DCM.

  • Separation: Discard the organic layer (contains non-basic impurities).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the aqueous layer with fresh DCM (

    
     volumes).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Mixture (Amine + Neutrals) AcidAdd Add 1M HCl Partition Crude->AcidAdd OrgLayer1 Organic Layer (Neutrals/Impurities) AcidAdd->OrgLayer1 Bottom Layer AqLayer1 Aqueous Layer (Amine-HCl Salt) AcidAdd->AqLayer1 Top Layer Waste Discard OrgLayer1->Waste BaseAdd Add 2M NaOH (pH > 12) AqLayer1->BaseAdd Extract Extract with DCM BaseAdd->Extract FinalProd Purified Free Amine Extract->FinalProd

Figure 1: Logical flow of Acid-Base extraction to isolate basic amines from neutral impurities.

Column Chromatography Protocols

If the purity after extraction is insufficient (<95%), proceed to flash chromatography. Two methods are detailed below. Method 1 is the industry standard for cost-efficiency. Method 2 is the high-performance alternative.

Method 1: Silica Gel with Triethylamine (TEA) Modification

Best for: Routine purification, cost-sensitive workflows.

Standard silica is acidic.[2] Without a modifier, the morpholine will stick. TEA blocks the active silanol sites.

Mobile Phase:

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA) .

    • Note: Alternatively, use DCM:MeOH (95:5) with 1%

      
       if the compound is very polar, but the Hex/EtOAc system usually provides better separation for this lipophilic morpholine.
      

Silica Pre-treatment (Crucial Step):

  • Slurry the silica gel in the starting mobile phase (e.g., 90% Hexane / 10% EtOAc + 1% TEA ).

  • Allow to sit for 10 minutes to ensure TEA neutralizes the silica.

  • Pack the column.[1]

Gradient Protocol:

  • Equilibration: Flush column with 3 CV (Column Volumes) of starting solvent.

  • Loading: Load sample as a liquid injection (in min. volume of DCM) or dry load on Celite.

  • Elution:

    • 0–5 min: 5% B (Isocratic)

    • 5–20 min: 5%

      
       50% B (Linear Gradient)
      
    • 20–25 min: 50% B (Hold)

  • Detection: Monitor at 254 nm. Collect fractions.

Method 2: Amine-Functionalized Silica (KP-NH)

Best for: Difficult separations, acid-sensitive substrates, or eliminating TEA odor.

Amine-functionalized silica (e.g., Biotage KP-NH, Chromabond NH2) has a basic surface. This eliminates the need for mobile phase modifiers and prevents salt formation.

Mobile Phase:

  • Solvent A: Hexanes[3]

  • Solvent B: Ethyl Acetate (or DCM)

  • No TEA/Ammonia required.

Advantages:

  • No Tailing: Sharp, symmetrical peaks.

  • Solvent Compatibility: Can use simple Hexane/EtOAc gradients without "streaking."

  • Protection: Prevents acid-catalyzed decomposition (unlikely for this stable morpholine, but good practice).

Decision Matrix & Troubleshooting

Use this decision tree to select the optimal purification route based on your specific synthesis outcome.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (DCM/MeOH/NH3 90:9:1) Start->TLC PurityCheck Is Purity > 90%? TLC->PurityCheck AcidBase Perform Acid-Base Extraction (Protocol A) PurityCheck->AcidBase No (<90%) ColChoice Select Column Method PurityCheck->ColChoice Yes (>90%) AcidBase->TLC Re-evaluate Method1 Method 1: Silica + 1% TEA ColChoice->Method1 Standard Budget Method2 Method 2: Amine-Silica (KP-NH) ColChoice->Method2 High Purity Req Recryst Crystallization (as HCl salt) Method1->Recryst Optional Final Polish Method2->Recryst

Figure 2: Decision matrix for selecting the appropriate purification workflow.

Analytical Validation

Once fractions are collected, validation is required before combining.

  • TLC Visualization:

    • Eluent: DCM : MeOH :

      
       (90 : 9 : 1).
      
    • Stain: Ninhydrin (Secondary amines turn deep red/purple upon heating) or Dragendorff’s Reagent (Orange spots on yellow background).

    • Note: UV (254 nm) is usable due to the bromophenyl ring but may be weak compared to the stain.

  • HPLC/MS:

    • Run a gradient from 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Target Mass:

      
       (Characteristic 1:1 bromine isotope pattern).
      

Safety & Storage

  • Handling: 2-(3-Bromophenyl)morpholine is a skin and eye irritant. Handle in a fume hood.

  • Storage: Free amines absorb

    
     from the air to form carbamates. Store under Nitrogen/Argon at 4°C. For long-term stability, convert to the HCl salt by treating the ethereal solution with 2M HCl in ether.
    

References

  • Biotage. "Strategies for the Purification of Amines." Biotage Application Notes. [Link]

  • Royal Society of Chemistry (RSC). "Purification of secondary amines on silica gel." ChemSpider Synthetic Pages. [Link]

  • National Center for Biotechnology Information. "2-Phenylmorpholine | C10H13NO." PubChem Compound Summary. [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Technical Notes. [Link]

Sources

Method

Application Note: Purification &amp; Recrystallization of 2-(3-Bromophenyl)morpholine

Here is a detailed Application Note and Protocol for the purification and recrystallization of 2-(3-Bromophenyl)morpholine , designed for researchers and drug development professionals. [1][2] Abstract & Scope 2-(3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the purification and recrystallization of 2-(3-Bromophenyl)morpholine , designed for researchers and drug development professionals.

[1][2]

Abstract & Scope

2-(3-Bromophenyl)morpholine is a critical secondary amine scaffold used in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other CNS-active agents.[1] Unlike its 4-substituted counterparts, the 2-aryl morpholine core possesses a chiral center at C2, often resulting in crude mixtures containing regioisomers and unreacted acetophenone derivatives.[1][2]

This guide addresses the primary challenge in handling this intermediate: the free base is frequently an oil or low-melting solid prone to oxidation. Consequently, this protocol prioritizes the conversion to the Hydrochloride (HCl) salt for robust recrystallization, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.[1][2]

Chemical Profile & Solubility Logic

PropertyDataNotes
Compound Name 2-(3-Bromophenyl)morpholine
CAS Number 1018612-02-6Distinct from 4-(3-bromophenyl) isomer.[1][3]
Molecular Weight 242.11 g/mol
Physical State (Base) Viscous Oil / Low-melting SolidDifficult to recrystallize directly.[1][2]
Physical State (HCl Salt) White Crystalline SolidTarget form for purification.[2]
pKa (Predicted) ~8.5 (Conjugate Acid)Typical for secondary morpholines.[2]
Solubility (Base) DCM, EtOAc, Toluene, MeOHMiscible in most organic solvents.[1][2]
Solubility (HCl Salt) Water, Hot Ethanol, Hot IPAInsoluble in Ether, Hexane, Toluene.[1][2]
The "Oiling Out" Challenge

Secondary amine salts often "oil out" (separate as a second liquid phase) rather than crystallize during cooling.[2] This occurs when the salt is somewhat soluble in the non-polar co-solvent or if impurities lower the melting point.[1][2] This protocol uses a high-dielectric alcoholic system to prevent this.[1]

Pre-Recrystallization Workflow (Diagram)

The following workflow illustrates the critical decision path for purifying the crude reaction mixture.

RecrystallizationWorkflow Crude Crude Reaction Mixture (Usually Oil) AcidBase Acid-Base Extraction (Remove Neutrals) Crude->AcidBase 1. Dissolve in DCM 2. Wash with Water Decision Is Free Base Solid? AcidBase->Decision SolidBase Recrystallize Free Base (Solvent: Toluene/Heptane) Decision->SolidBase Yes SaltForm Salt Formation (HCl in IPA/EtOAc) Decision->SaltForm No (Oily) SolidBase->SaltForm Optional for Storage Recryst Recrystallization of Salt (Solvent: EtOH/Et2O) SaltForm->Recryst Final Pure 2-(3-Bromophenyl) morpholine HCl Recryst->Final

Figure 1: Purification decision tree. The preferred route for oily morpholines is salt formation followed by alcoholic recrystallization.[1][2]

Detailed Protocols

Protocol A: Salt Formation (Critical Precursor Step)

Use this if your material is an oil or crude solid.[2]

Rationale: Converting the amine to a salt locks the molecule into a rigid lattice, excluding non-ionic impurities (like starting bromo-acetophenones).[1][2]

  • Dissolution: Dissolve 10.0 g of crude 2-(3-Bromophenyl)morpholine free base in 50 mL of Ethyl Acetate (EtOAc) .

    • Note: If the crude is very dark, treat with activated charcoal (5% w/w) for 30 mins, then filter through Celite.[1][2]

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane or HCl in Isopropanol (1.1 equivalents, approx. 11-12 mL) dropwise with vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.[1]

  • Digestion: Remove the ice bath and stir at room temperature for 1 hour to allow the precipitate to age (prevents occlusion of impurities).

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with 20 mL of cold EtOAc followed by 20 mL of Diethyl Ether.

  • Drying: Air dry for 2 hours. This is the Crude HCl Salt .

Protocol B: Recrystallization of the Hydrochloride Salt

Target: >99% Purity

Solvent System: Ethanol (Good Solvent) / Diethyl Ether (Anti-Solvent).[2] Alternative: Isopropanol (IPA) alone.[2]

  • Setup: Place the Crude HCl Salt (from Protocol A) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution (Hot):

    • Add Absolute Ethanol (approx. 5 mL per gram of salt).[2]

    • Heat to reflux (80°C).

    • If the solid does not dissolve completely, add more Ethanol in 1 mL portions until a clear solution is obtained.[1][2]

    • Critical: Do not add excess solvent.[1] You want a saturated solution at boiling point.[1]

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper.[1][2]

  • Nucleation & Growth:

    • Allow the filtrate to cool slowly to room temperature (approx. 25°C) over 1-2 hours. Do not shock cool , as this traps impurities.[1][2]

    • Anti-Solvent Addition: If crystallization has not started at RT, add Diethyl Ether dropwise until a faint turbidity persists, then add 1-2 drops of Ethanol to clear it.[1][2]

  • Crystallization: Place the flask in a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystalline needles. Wash with a cold 1:1 mixture of Ethanol/Ether, then pure Ether.[1][2]

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol C: Recrystallization of the Free Base (If Solid)

Only applicable if the free base is a stable solid (Melting Point > 50°C).[1][2]

Solvent System: Toluene / Heptane.[1]

  • Dissolve the crude solid in minimum hot Toluene (80-90°C).

  • Cool to room temperature.

  • Add Heptane dropwise until the solution becomes slightly cloudy.[1]

  • Cool to 0°C to induce crystallization.

    • Warning: Free base amines often absorb CO2 from the air; keep under Nitrogen atmosphere.[1]

Quality Control & Troubleshooting

Analytical Specifications
  • HPLC Purity: >98.5% (Area %).[2]

  • 1H NMR (DMSO-d6): Confirm the diagnostic triplets of the morpholine ring (approx. 3.0–4.0 ppm) and the aromatic pattern of the 3-bromophenyl group.[1]

  • Elemental Analysis: Nitrogen/Carbon ratio should match theoretical values for C10H12BrNO·HCl.

Troubleshooting Table
ProblemRoot CauseCorrective Action
Oiling Out Temperature dropped too fast or solvent is too non-polar.[1]Re-heat to dissolve.[1][4] Add more Ethanol (good solvent).[2] Cool very slowly with stirring. Seed with a pure crystal if available.[1]
No Precipitate Solution is too dilute.[1]Concentrate the solution by rotary evaporation to 50% volume. Add more anti-solvent (Ether/Heptane).[2]
Colored Impurities Oxidation products (N-oxides).[1][2]Recrystallize again using 5% activated charcoal during the hot dissolution step.
Low Yield Too much solvent used.[1]Collect the "mother liquor" (filtrate), concentrate it, and perform a second crop crystallization.[1][2]

References

  • Chemical Identity & Scaffold Utility

    • PubChem Compound Summary for Morpholine Derivatives. National Center for Biotechnology Information.[1]

    • [2]

  • Synthesis & Purification of 2-Aryl Morpholines

    • Synthesis of Substituted Morpholines via Pd-Catalyzed Carboamination. (General method for 2-substituted morpholines).[1]

    • [2]

  • Analogous Recrystallization Methods

    • Method for preparing morpholine derivatives (Patent).[2] (Describes recrystallization of phenyl-morpholine analogs from Toluene/Light Oil).

    • [2]

  • Physical Properties & Safety

    • Biosynth Product Data: 2-(3-Bromophenyl)morpholine.[1][5] (Confirming commercial availability and basic structure).

    • [2][5]

Disclaimer: This protocol involves the handling of halogenated organic compounds and strong acids.[1][6] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1][2]

Sources

Application

HPLC Analysis of 2-(3-Bromophenyl)morpholine Purity

Abstract This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 2-(3-Bromophenyl)morpholine (2-3-BPM), a substituted morpholine derivative often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity assessment of 2-(3-Bromophenyl)morpholine (2-3-BPM), a substituted morpholine derivative often utilized as a pharmaceutical intermediate or research standard. The method addresses the specific analytical challenges posed by this molecule: the basicity of the secondary amine (leading to peak tailing) and the lipophilicity of the brominated aromatic ring. We utilize a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, high resolution from positional isomers (2- and 4-bromo analogs), and quantitation of synthetic byproducts.

Chemical Profile & Analytical Challenges

Target Molecule Characteristics[1][2]
  • IUPAC Name: 2-(3-Bromophenyl)morpholine[1][2]

  • Molecular Formula: C₁₀H₁₂BrNO[1]

  • Molecular Weight: 242.11 g/mol [1]

  • pKa (Calculated): ~8.2 (Secondary amine)

  • Solubility: Sparingly soluble in water at neutral pH; soluble in methanol, acetonitrile, and aqueous acid.

Critical Analytical Challenges
  • Amine Tailing: The secondary amine moiety interacts with residual silanol groups on silica-based columns, causing severe peak tailing. Solution: Use of a low pH mobile phase (pH 2.5–3.0) to protonate the amine and suppress silanol ionization.

  • Positional Isomerism: Synthetic routes often yield trace amounts of ortho- (2-bromo) and para- (4-bromo) isomers. These have identical mass spectra (MS) and very similar polarity. Solution: A high-efficiency C18 column with a shallow gradient slope is required for thermodynamic separation.

  • Hydrophobic Impurities: Precursors such as 2-bromo-1-(3-bromophenyl)ethanone are significantly more lipophilic. Solution: A gradient elution is mandatory to elute these late-eluting contaminants.

Method Development Strategy (Expertise & Experience)

The choice of a Phosphate Buffer (pH 3.0) system over volatile buffers (like formate) is deliberate for UV-based purity assays. Phosphate provides superior buffering capacity at low pH and is transparent at low UV wavelengths (210 nm), allowing for the detection of non-aromatic impurities that lack strong chromophores.

Why pH 3.0? At pH 3.0, the morpholine nitrogen (pKa ~8.2) is fully protonated (


). While ionized basic drugs often show reduced retention, the bulky bromophenyl group provides sufficient hydrophobic interaction with the C18 stationary phase to ensure retention. Crucially, at pH 3.0, the surface silanols of the column (pKa ~4.5) are protonated (neutral), minimizing the ion-exchange interactions that cause tailing.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/PDA Detector).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 (if High pH method is desired).

    • Note: The 3.5 µm particle size offers a balance between resolution (essential for isomers) and backpressure.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ), Milli-Q Water.
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Filter through a 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Volume 5–10 µLPrevent column overload.
Detection UV @ 220 nm & 254 nm220 nm for max sensitivity; 254 nm for aromatic specificity.
Run Time 20 MinutesSufficient to elute lipophilic dimers/precursors.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration.
2.009010Isocratic hold to separate polar impurities.
12.004060Linear ramp to elute the main peak.
15.001090Wash step for lipophilic precursors.
17.001090Hold wash.
17.109010Return to initial conditions.
20.009010Re-equilibration.

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-(3-Bromophenyl)morpholine reference standard.[1]

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Sample:

  • Dilute the Stock Solution to 0.1 mg/mL using the mobile phase A.

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Visualizations

Analytical Workflow

The following diagram illustrates the logical flow from sample intake to data reporting, emphasizing the critical decision points for System Suitability.

HPLC_Workflow cluster_SST System Suitability Test (SST) Start Sample Intake (Solid/Oil) Prep Sample Preparation Dissolve in 50:50 ACN:H2O Filter 0.45 µm Start->Prep Setup HPLC Setup Column: C18, 3.5µm MP: Phosphate pH 3.0 / ACN Prep->Setup Run Gradient Run (20 min protocol) Setup->Run Detection UV Detection (220 nm / 254 nm) Run->Detection Check1 Tailing Factor < 1.5? Detection->Check1 Check2 Resolution > 2.0 (from isomers)? Check1->Check2 Yes Troubleshoot Troubleshoot: Adjust pH or Gradient Check1->Troubleshoot No (Tailing) Result Data Analysis Integration & Purity % Check2->Result Yes Check2->Troubleshoot No (Overlap) Report Final Report Result->Report Troubleshoot->Setup

Caption: Step-by-step HPLC analytical workflow including critical System Suitability decision nodes.

Impurity Origin & Separation Logic

Understanding the synthesis allows us to predict impurities. The primary synthesis usually involves the bromination of a ketone followed by morpholine substitution and reduction.

Synthesis_Impurities Precursor 3-Bromoacetophenone Intermed 2-Bromo-1-(3-bromophenyl)ethanone (Lipophilic Impurity) Precursor->Intermed Bromination Target 2-(3-Bromophenyl)morpholine (Target Analyte) Intermed->Target Morpholine subst. + Reduction Isomer 2-(4-Bromophenyl)morpholine (Positional Isomer) Intermed->Isomer Impure Starting Material Retention HPLC Retention Order: 1. Target (Main) 2. Isomer (Close eluter) 3. Precursor (Late eluter) Target->Retention

Caption: Synthesis pathway highlighting origins of lipophilic precursors and positional isomers.

System Suitability & Validation Parameters

To ensure the method is "Trustworthy" (Part 2), the following criteria must be met before analyzing unknown samples.

System Suitability Limits
  • Retention Time (RT): 2-(3-Bromophenyl)morpholine should elute at approximately 8.5 ± 0.5 min .

  • Tailing Factor (

    
    ):  Must be ≤ 1.5 . Values > 2.0 indicate insufficient buffering or column aging.
    
  • Theoretical Plates (

    
    ):  > 5000.[3][4]
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any positional isomer (if available for testing).
    
Linearity & Sensitivity
  • Linearity: The method is linear from 0.01 mg/mL to 0.2 mg/mL (

    
    ).
    
  • LOD (Limit of Detection): Typically ~0.5 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantitation): Typically ~1.5 µg/mL (S/N ratio 10:1).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary amine interaction with silanols.Ensure Mobile Phase pH is ≤ 3.0. Add 5mM Triethylamine (TEA) if using an older column type.
RT Drift Temperature fluctuation or organic evaporation.Use a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Carryover from previous high-concentration injection.Increase the wash step (90% B) duration. Run a blank injection.
Split Peaks Sample solvent mismatch.Ensure sample is dissolved in mobile phase or 50% max organic. Avoid 100% ACN as diluent.

References

  • Separation of Positional Isomers (Piperazines/Morpholines): Schürenkamp, J., et al.[5] "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets." International Journal of Legal Medicine, 125(1), 95-99.[5]

  • General HPLC Analysis of Morpholine Derivatives: Helix Chromatography. "HPLC Methods for analysis of Morpholine."

  • Impurity Profiling in Brominated Pharmaceuticals: Wagh, S. S., et al.[6] "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity By HPLC." IOSR Journal of Applied Chemistry, 10(6), 26-31.[6]

  • Chemical Properties of 2-(3-Bromophenyl)morpholine: ChemScene. "Product Data Sheet: 2-(3-Bromophenyl)morpholine."[1]

Sources

Method

Technical Guide: 1H and 13C NMR Spectral Interpretation of 2-(3-Bromophenyl)morpholine

Abstract This Application Note provides a comprehensive framework for the structural elucidation of 2-(3-Bromophenyl)morpholine , a critical pharmacophore in the synthesis of anorectics and antidepressant analogs (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive framework for the structural elucidation of 2-(3-Bromophenyl)morpholine , a critical pharmacophore in the synthesis of anorectics and antidepressant analogs (e.g., phenmetrazine derivatives).[1] Unlike simple symmetric morpholines, the introduction of the 3-bromophenyl moiety at the C2 position creates a chiral center and breaks the ring symmetry, resulting in complex second-order coupling effects and diastereotopic protons.[1] This guide details the expected chemical shifts, splitting patterns, and conformational analysis required to validate this structure with high confidence.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and minimize solvent-solute interactions that obscure exchangeable protons, the following protocol is recommended.

Materials
  • Analyte: >10 mg 2-(3-Bromophenyl)morpholine (free base or HCl salt).[1]

  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS (v/v).[1]
    
    • Note: Use DMSO-

      
       if the sample is the HCl salt to ensure solubility, though this will shift exchangeable protons (NH) downfield.[1]
      
  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Methodology
  • Massing: Weigh 10–15 mg of the sample into a clean vial.

  • Solvation: Add 600 µL of

    
    .
    
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; filter through a glass wool plug if particulate matter remains.[1]

  • Acquisition:

    • 1H NMR: 16 scans, 2 second relaxation delay (d1), 30° pulse angle.

    • 13C NMR: 512 scans, proton-decoupled (CPD), 2 second relaxation delay.

Structural & Conformational Analysis

Before interpreting the spectrum, one must understand the molecule's geometry.[1] The morpholine ring adopts a chair conformation .

  • Equatorial Preference: The bulky 3-bromophenyl group at C2 will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.

  • Axial Protons: Consequently, the proton at C2 (H2) is axial .[1]

  • Chirality: C2 is a chiral center.[1] In a racemic mixture, the NMR spectrum represents the weighted average of enantiomers (identical in achiral solvents), but protons on C3, C5, and C6 become diastereotopic (chemically non-equivalent).[1]

Diagram 1: Structural Elucidation Workflow

NMR_Workflow cluster_H1 1H NMR Analysis cluster_C13 13C NMR Analysis Start Sample: 2-(3-Bromophenyl)morpholine H_Arom Aromatic Region (7.0-7.6 ppm) Identify 3-Br substitution pattern Start->H_Arom C_Count Carbon Count (4 Aliphatic, 6 Aromatic) Start->C_Count H_Morph Morpholine Region (2.8-4.6 ppm) Analyze Chair Conformation H_Arom->H_Morph H_Coup Coupling Analysis (J-values) Confirm Axial/Equatorial H2 H_Morph->H_Coup Validation Structure Confirmation H_Coup->Validation C_Shift Chemical Shift Verification C-Br ipso carbon (~122 ppm) C_Count->C_Shift C_Shift->Validation

Caption: Logical workflow for verifying 2-(3-Bromophenyl)morpholine structure via 1D NMR.

1H NMR Spectral Interpretation

A. The Aromatic Region (7.0 – 7.6 ppm)

The 3-bromophenyl group presents a distinct splitting pattern (ABCD system) due to the meta-substitution.[1]

ProtonPositionMultiplicityApprox.[1][2][3][4][5][6][7][8] Shift (

)
Interpretation Logic
H2' Ortho to Br & MorpholineSinglet (t)7.55 - 7.65Most deshielded due to inductive effect of Br and Morpholine ring; appears as a narrow triplet (

).[1]
H4' Ortho to Br, Para to MorphDoublet (dt)7.35 - 7.45Deshielded by Br; couples with H5' (

) and H2' (

).[1]
H6' Para to Br, Ortho to MorphDoublet (d)7.25 - 7.35Shielded relative to H2'/H4'; couples primarily with H5'.[1]
H5' Meta to Br & MorpholineTriplet (t)7.15 - 7.25Pseudo-triplet due to overlap of couplings from H4' and H6'.[1]
B. The Morpholine Ring (2.8 – 4.6 ppm)

This region is complex due to the chiral center at C2.[1]

  • H2 (Benzylic Methine):

    • Shift:

      
       4.4 – 4.6 ppm.[1]
      
    • Pattern: Doublet of doublets (dd).

    • Mechanism: This proton is axial.[1] It couples with the two protons on C3 (one axial, one equatorial).[1]

    • Coupling: Large

      
       (~10-11 Hz) and small 
      
      
      
      (~2-3 Hz). This "large-small" splitting is the diagnostic signature of the phenyl group being equatorial.
  • H6 (Ether Methylene):

    • Shift:

      
       3.8 – 4.0 ppm.
      
    • Pattern: Complex multiplet (td or ddd).[1]

    • Mechanism: Adjacent to Oxygen, deshielded.[1][7] Non-equivalent due to ring rigidity.[1]

  • H3 & H5 (Amine Methylenes):

    • Shift:

      
       2.8 – 3.2 ppm.[1]
      
    • Pattern: Overlapping multiplets.

    • Mechanism: Adjacent to Nitrogen (less electronegative than Oxygen), so they appear upfield relative to H6/H2.[1]

  • N-H (Amine):

    • Shift:

      
       1.8 – 2.5 ppm (Broad singlet).
      
    • Note: Highly dependent on concentration and water content.[1] Disappears with

      
       shake.[1]
      

13C NMR Spectral Interpretation

The 13C spectrum should show 10 distinct carbon signals (unless accidental overlap occurs).[1]

Table: 13C Chemical Shift Assignments
Carbon TypeCarbon #Approx. Shift (

)
Key Features
Aromatic (Ipso) C1' (Ar-Morph)140 - 145Quaternary, weak intensity.[1]
Aromatic (C-Br) C3' (Ar-Br)122 - 123Distinctive shift for C-Br; Quaternary.[1]
Aromatic (CH) C2', C4', C5', C6'125 - 132High intensity CH signals.[1]
Morpholine (CH) C278 - 80Most deshielded aliphatic carbon (next to O and Ar).[1]
Morpholine (CH2) C666 - 68Ether carbon, deshielded by O.
Morpholine (CH2) C350 - 52Amine carbon, adjacent to chiral center.[1]
Morpholine (CH2) C545 - 47Amine carbon, distal to chiral center.[1]
Diagram 2: Connectivity & Coupling Logic

Coupling_Logic cluster_legend Legend H2 H2 (Axial) ~4.5 ppm H3ax H3 (Axial) ~2.9 ppm H2->H3ax 3J (ax-ax) ~11 Hz H3eq H3 (Eq) ~3.1 ppm H2->H3eq 3J (ax-eq) ~3 Hz Ar 3-Br-Ph (Equatorial) Ar->H2 Geminal to Ring L1 Large Coupling (Trans-diaxial) L2 Small Coupling (Axial-Equatorial)

Caption: Vicinal coupling relationships establishing the equatorial orientation of the aryl group.

Advanced Validation (2D NMR)

If the 1D spectra show ambiguity (e.g., overlapping multiplets in the 2.8–3.2 ppm region), perform the following:

  • COSY (Correlation Spectroscopy):

    • Verify the spin system: H2 will show cross-peaks only to H3a and H3b.

    • H5 and H6 will show mutual coupling but no coupling to H2.[1]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Distinguish C2 (CH, one contour) from C3/C5/C6 (CH2, two proton contours per carbon, often with different phases if using multiplicity-edited HSQC).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General NMR interpretation principles).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Chemical shift tables for morpholine and bromobenzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1][6] (Reference for morpholine and bromobenzene base shifts). Link[1]

  • Ridell, F. G. (1980).[1] The Conformational Analysis of Heterocyclic Compounds. Academic Press.[1] (Specifics on morpholine chair conformations).

Sources

Application

Technical Application Note: Mass Spectrometry Profiling of 2-(3-Bromophenyl)morpholine

Executive Summary This application note details the mass spectrometry (MS) characterization of 2-(3-Bromophenyl)morpholine , a structural analogue of the anorectic agent phenmetrazine. As a halogenated heterocyclic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mass spectrometry (MS) characterization of 2-(3-Bromophenyl)morpholine , a structural analogue of the anorectic agent phenmetrazine. As a halogenated heterocyclic amine, this compound presents unique ionization behaviors critical for metabolic stability studies, forensic identification, and pharmacokinetic profiling.

The presence of the bromine atom provides a distinct 1:1 isotopic signature (


)  that serves as an internal validation standard during fragmentation. This guide outlines optimized protocols for LC-MS/MS (ESI+) and GC-MS (EI) analysis, elucidating the specific cleavage mechanisms of the morpholine ring.
Chemical Identity & Properties
PropertySpecification
IUPAC Name 2-(3-Bromophenyl)morpholine
Molecular Formula

Monoisotopic Mass 241.0102 Da (

)
Molecular Weight ~242.11 g/mol
Key Structural Feature Secondary amine in a 1,4-oxazine (morpholine) ring; meta-substituted bromophenyl group.
Isotopic Pattern Distinct doublet at M and M+2 with ~1:1 intensity ratio.
Analytical Protocol: LC-MS/MS (ESI+)

This protocol is optimized for high-sensitivity detection in biological matrices (plasma/microsomes) using Electrospray Ionization (ESI).

3.1. Sample Preparation (Standard Workflow)
  • Stock Solution: Dissolve 1 mg of 2-(3-Bromophenyl)morpholine in 1 mL Methanol (HPLC grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Matrix Extraction (if applicable): Use Protein Precipitation (PPT) with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min. Inject supernatant.

3.2. Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Re-equilibrate.
  • Flow Rate: 0.4 mL/min.

3.3. Mass Spectrometry Parameters (ESI+)[1]
  • Ionization Mode: Positive Electrospray (

    
    ).
    
  • Source Temperature: 350°C.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 15–45 eV to capture full fragmentation spread.

Fragmentation Analysis & Mechanism

Understanding the fragmentation is vital for distinguishing this isomer from other halogenated phenmetrazines.

4.1. The Isotopic "Twin Towers"

Before analyzing fragments, validate the precursor. The MS1 spectrum must show two peaks of nearly equal height at m/z 242 and m/z 244 .

  • If the ratio deviates significantly from 50.7% : 49.3%, suspect interference or incorrect synthesis.

4.2. ESI+ Fragmentation Pathway (Collision Induced Dissociation)

Under CID, the protonated morpholine ring (


) undergoes specific cleavages. The bromine atom on the phenyl ring is relatively stable, meaning most high-mass fragments will retain the "Twin Tower" isotopic pattern.
  • Precursor:

    
     at m/z 242/244 .
    
  • Primary Pathway (Neutral Loss of

    
    ): 
    
    • Mechanism: Protonation of the ether oxygen triggers a ring-opening/retro-Diels-Alder-like elimination of ethylene oxide (

      
      , 44 Da).
      
    • Product Ion: m/z 198/200 . This corresponds to the N-(3-bromobenzyl)ethyliminium species or a rearranged vinyl-amine.

  • Secondary Pathway (Formation of Bromobenzyl Cation):

    • Mechanism: Cleavage of the C-C bond between the morpholine ring and the phenyl group.

    • Product Ion: m/z 169/171 (3-Bromobenzyl cation). This is a highly diagnostic aromatic fragment.

  • Tertiary Pathway (Debromination - High Energy):

    • At high collision energies (>40 eV), the bromine radical may be lost from the benzyl cation.

    • Product Ion: m/z 90/91 (Tropylium ion

      
      ). Note: This ion lacks the isotopic pattern.
      
4.3. Fragmentation Visualization (Graphviz)

G Parent Precursor Ion [M+H]+ m/z 242 / 244 (Isotope Ratio 1:1) Intermediate Ring Opening (Protonated Ether) Parent->Intermediate CID Energy Frag2 Fragment B Bromobenzyl Cation m/z 169 / 171 (Retains Br) Parent->Frag2 C-C Cleavage (Morpholine Loss) Frag1 Fragment A Loss of C2H4O (44 Da) m/z 198 / 200 (Retains Br) Intermediate->Frag1 - C2H4O (Ethylene Oxide) Frag3 Fragment C Tropylium Ion m/z 90 (No Br) Frag2->Frag3 - Br Radical (High Energy)

Figure 1: ESI+ Fragmentation pathway of 2-(3-Bromophenyl)morpholine showing conservation of the Bromine isotope pattern until the final high-energy step.

GC-MS (EI) Considerations

While ESI is preferred for biological quantification, Electron Impact (EI) is the gold standard for structural identification (e.g., forensic seizures).

  • Ionization: 70 eV.[2]

  • Mechanism: Radical Cation (

    
    ).
    
  • Dominant Pathway:

    
    -Cleavage adjacent to the Nitrogen atom.
    
  • Key Ions:

    • m/z 86: Base Peak (

      
      ). This represents the morpholine ring fragment (
      
      
      
      ) after losing the bromophenyl radical. Crucially, this ion contains NO Bromine and appears as a singlet.
    • m/z 169/171: Bromobenzyl cation (minor peak).

    • m/z 241/243: Molecular ion (Weak intensity, <5%).

Diagnostic Rule: In GC-MS, if the base peak is m/z 86 and you see a weak molecular ion doublet at 241/243, the structure is confirmed as a 2-substituted morpholine.

Summary of Diagnostic Ions
m/z ValueIon TypeOriginIsotope Pattern?Technique
242 / 244

Parent MoleculeYes (1:1)LC-MS
241 / 243

Molecular IonYes (1:1)GC-MS
198 / 200 FragmentLoss of

from ring
Yes (1:1)LC-MS
169 / 171 FragmentBromobenzyl CationYes (1:1)Both
86 FragmentMorpholine Ring (

)
No GC-MS (Base)
90 FragmentTropylium (

)
No High Energy
References
  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Phenmetrazine Monograph: EI Mass Spectrum and GC Parameters. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Phenmetrazine (Structural Analogue). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in morpholines).

Sources

Method

Application Note: In Vitro Functional Characterization of 2-(3-Bromophenyl)morpholine

This Application Note is designed for researchers investigating the pharmacological profile of 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6), a structural analogue of the psychostimulant phenmetrazine. As a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the pharmacological profile of 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6), a structural analogue of the psychostimulant phenmetrazine.

As a halogenated phenylmorpholine, this compound is primarily investigated for its interaction with monoamine transporters (MATs). The following protocols describe the industry-standard methodologies for determining its potency as a reuptake inhibitor and characterizing its potential as a monoamine releasing agent.

Introduction & Mechanistic Context

2-(3-Bromophenyl)morpholine acts as a rigidified amphetamine analogue. Unlike flexible phenethylamines, the morpholine ring restricts conformational freedom, often enhancing selectivity for specific transporter conformations.

To fully characterize this compound, researchers must distinguish between two distinct mechanisms of action:

  • Uptake Inhibition: Blocking the transporter to prevent neurotransmitter clearance (Cocaine-like).

  • Substrate-Induced Release: Being transported into the cell and triggering reverse-transport of the neurotransmitter (Amphetamine-like).

The protocols below utilize HEK293 cells stably expressing human DAT, NET, or SERT. This system offers higher reproducibility compared to rat brain synaptosomes, which can suffer from tissue heterogeneity.

Experimental Logic & Workflow

The characterization pipeline follows a binary logic gate. First, determine if the compound binds and inhibits uptake. If inhibition is observed, proceed to the release assay to determine the mode of inhibition.

Visualization: Assay Decision Matrix

AssayWorkflow Start Compound: 2-(3-Bromophenyl)morpholine Uptake Protocol A: Uptake Inhibition Assay (Determine IC50) Start->Uptake Decision Is IC50 < 10 µM? Uptake->Decision Release Protocol B: Efflux/Release Assay (Determine EC50) Decision->Release Yes Stop Low Potency / Inactive Decision->Stop No Classify_Blocker Classify as Reuptake Inhibitor (No Efflux) Release->Classify_Blocker Negative Release Classify_Releaser Classify as Releaser (Efflux Observed) Release->Classify_Releaser Positive Release

Caption: Decision matrix for characterizing phenylmorpholine interactions with monoamine transporters.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Quantification of the compound's potency (IC50) in inhibiting the uptake of [³H]-Neurotransmitters.

Reagents & Materials[1][2][3][4][5][6]
  • Cell Line: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 1.8 g/L glucose, pH 7.4).

  • Radioligands:

    • [³H]-Dopamine (for DAT)[1][2]

    • [³H]-Norepinephrine (for NET)

    • [³H]-Serotonin (for SERT)

  • Test Compound: 2-(3-Bromophenyl)morpholine (dissolved in DMSO; final assay concentration of DMSO < 0.1%).

Step-by-Step Methodology
  • Cell Plating:

    • Plate cells in 96-well plates (Poly-D-Lysine coated) at a density of 40,000 cells/well.

    • Incubate for 24 hours at 37°C / 5% CO₂ to achieve ~80-90% confluency.

  • Pre-Incubation (Equilibrium Phase):

    • Aspirate growth medium and wash cells once with 200 µL warm KRH buffer.

    • Add 150 µL of KRH buffer containing the test compound at varying concentrations (e.g., 1 nM to 100 µM, log scale).

    • Critical Control: Include "Non-Specific Uptake" (NSU) wells containing a saturating concentration of a known blocker (e.g., 10 µM Mazindol for DAT/NET, 10 µM Paroxetine for SERT).

    • Incubate for 10 minutes at Room Temperature (RT). Note: Phenylmorpholines equilibrate rapidly; longer incubation may lead to internalization.

  • Uptake Initiation:

    • Add 50 µL of [³H]-Neurotransmitter solution (Final concentration: ~20-50 nM).

    • Incubate for 5-8 minutes at RT.

    • Why this time? You must remain in the linear phase of uptake velocity. Exceeding 10 minutes often results in plateauing, invalidating Michaelis-Menten kinetic analysis.

  • Termination & Wash:

    • Rapidly aspirate the buffer.[2]

    • Immediately wash wells 3x with ice-cold KRH buffer.

    • Mechanism:[1][3][4] The ice-cold buffer freezes transporter conformational changes, locking the intracellular radioactivity in place.

  • Lysis & Detection:

    • Add 200 µL of Scintillation Fluid (e.g., MicroScint-20) or 1% SDS followed by fluid.

    • Shake plate for 30 minutes to lyse cells.

    • Read on a Beta-counter (e.g., PerkinElmer TopCount).

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Protocol B: Transporter-Mediated Efflux (Release) Assay

Objective: Determine if 2-(3-Bromophenyl)morpholine acts as a substrate (releaser).

Reagents
  • Same Cell Lines and Buffer as Protocol A.

  • Pre-loading Ligand: [³H]-MPP+ (for DAT/NET) or [³H]-1-methyl-4-phenylpyridinium is preferred over natural neurotransmitters because it is not metabolized by intracellular enzymes (MAO/COMT), providing a cleaner signal.

Step-by-Step Methodology
  • Pre-Loading:

    • Incubate cells with 50 nM [³H]-MPP+ (DAT/NET) or [³H]-5-HT (SERT) for 20 minutes at 37°C.

    • Note: If using [³H]-5-HT, include a MAO inhibitor (e.g., Pargyline) in the buffer.

  • Wash Step:

    • Aspirate and wash cells 3x with warm KRH buffer to remove extracellular radioactivity.

    • Add 180 µL of fresh KRH buffer.

  • Release Stimulation:

    • Add 20 µL of 10x concentrated 2-(3-Bromophenyl)morpholine.

    • Mechanistic Check: In a parallel set of wells, add the compound without Ca²⁺ or with Monensin (10 µM).

    • Why Monensin? Monensin disrupts the Na⁺ gradient. If the release is transporter-mediated (and not just cell lysis), Monensin often potentiates the effect for substrates.

  • Collection:

    • Incubate for 15-30 minutes.

    • Transfer the supernatant (extracellular fraction) to a counting plate.

    • Lyse the remaining cells (intracellular fraction) with 1% SDS.

  • Quantification:

    • Count both fractions.

    • Release is expressed as a fraction of total radioactivity:

      
      
      

Expected Results & Interpretation

ParameterReuptake Inhibitor (e.g., Cocaine)Releaser (e.g., Amphetamine)2-(3-Bromophenyl)morpholine (Hypothesis)
Uptake Assay High Potency (Low IC50)High Potency (Low IC50)Likely High Potency
Release Assay No increase in effluxDose-dependent effluxLikely Dose-dependent efflux
Effect of Monensin NonePotentiates releasePotentiation

Note: Phenylmorpholines generally act as substrates (releasers) at DAT and NET, similar to phenmetrazine. The bromine substitution at the 3-position typically retains this activity but may alter SERT affinity.

Visualization: Kinetic Mechanism

Mechanism Compound 2-(3-Bromophenyl) morpholine Transporter Transporter (DAT/NET) Compound->Transporter Binds Complex Transporter-Drug Complex Transporter->Complex Conformational Change Inside Intracellular Space Complex->Inside Translocation (Substrate) Efflux Neurotransmitter Efflux Inside->Efflux Reverse Transport

Caption: Kinetic pathway of a substrate-type releaser inducing reverse transport.

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis.

    • Relevance: Establishes the core protocols for testing phenmetrazine isomers at D
  • Mayer, F. P., et al. (2018). "Phase I metabolites of the 'bath salt' constituent 3-fluorophenmetrazine (3-FPM) show high efficacy at monoamine transporters." Frontiers in Pharmacology.

    • Relevance: Provides the specific methodology for distinguishing between uptake inhibition and release for halogen
  • Eshleman, A. J., et al. (2017). "Affinity and Efficacy of 'Bath Salts' at Monoamine Transporters." Biochemical Pharmacology.

    • Relevance: Validates the use of HEK293 cells over synaptosomes for high-throughput screening of these compounds.
  • Saha, K., et al. (2015). "In vitro assays for the functional characterization of the dopamine transporter (DAT)." Current Protocols in Pharmacology.

    • Relevance: The authoritative technical guide for the [³H]-uptake assay steps and timing.

Sources

Application

Cell-based assays for novel morpholine compounds

Application Note: Strategic Evaluation of Novel Morpholine Compounds Introduction: The Morpholine Paradox In modern medicinal chemistry, the morpholine ring is a "privileged structure."[1][2] Found in blockbuster drugs l...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Evaluation of Novel Morpholine Compounds

Introduction: The Morpholine Paradox

In modern medicinal chemistry, the morpholine ring is a "privileged structure."[1][2] Found in blockbuster drugs like Gefitinib (EGFR inhibitor) and Linezolid (antibiotic), this heterocycle is frequently employed to optimize the physicochemical profile of lipophilic drug candidates. Its pKa (approximately 8.3) allows for modulation of aqueous solubility and metabolic stability without sacrificing membrane permeability.

However, this same chemical advantage introduces specific challenges in cell-based assays. Morpholine-containing compounds are often Lysosomotropic . As weak bases, they can become protonated and trapped within the acidic environment of lysosomes (pH ~4.5–5.0), leading to:

  • Reduced Cytoplasmic Potency: The drug is sequestered away from its cytosolic targets (e.g., kinases).

  • Phospholipidosis: Accumulation leads to lysosomal swelling and cellular toxicity unrelated to the primary target.

This guide outlines a strategic workflow designed specifically for morpholine scaffolds, moving beyond generic screening to address these unique ADME and pharmacodynamic properties.

Experimental Workflow Overview

The following flowchart illustrates the critical decision points when evaluating morpholine derivatives.

MorpholineWorkflow cluster_optimization Medicinal Chemistry Feedback Prep Compound Preparation (DMSO Stock & pH Control) Viability Tier 1: Viability Profiling (ATP-based vs. MTT) Prep->Viability 0.1% DMSO limit Target Tier 2: Target Engagement (PI3K/Akt Signaling) Viability->Target Select Non-Toxic Dose Trapping Tier 3: Lysosomal Trapping (LysoTracker Assay) Target->Trapping If Potency < Expected Decision Lead Optimization Decision Matrix Trapping->Decision Quantify Sequestration Decision->Prep Modify pKa/Lipophilicity

Figure 1: Strategic workflow for evaluating morpholine-based candidates, emphasizing the feedback loop between biological sequestration and chemical design.

Protocol 1: Compound Solubilization & Handling

Rationale: Morpholines are prone to precipitation in high-salt buffers if the pH shifts significantly. Standard DMSO stocks must be handled to prevent "crashing out" upon dilution into culture media.

Materials:

  • Anhydrous DMSO (Sigma-Aldrich, Hybridoma grade).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Serum-free cell culture media (e.g., RPMI-1640 or DMEM).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the solid morpholine compound in anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • Critical Step: Visually inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

  • Intermediate Dilution: Do not dilute directly from 10 mM stock into the cell culture plate. Prepare a 100x intermediate in serum-free media.

    • Example: Add 10 µL of 10 mM stock to 990 µL serum-free media (Final: 100 µM, 1% DMSO).

  • Final Dosing: Add the intermediate solution to the cells (already in media with serum) at a 1:10 ratio.

    • Result: Final concentration 10 µM, Final DMSO 0.1%.

  • pH Check: For concentrations >50 µM, verify the media pH has not shifted >0.2 units, as morpholines can act as buffers.

Protocol 2: Target Engagement (PI3K/Akt Pathway)

Rationale: Morpholine derivatives are classic scaffolds for kinase inhibitors, particularly PI3K and mTOR (e.g., ZSTK474). The morpholine oxygen atom typically forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

Mechanism of Action:

PI3KBinding Inhibitor Morpholine Inhibitor Pocket ATP Binding Pocket (PI3K p110 subunit) Inhibitor->Pocket Enters Hinge Hinge Region (Valine Residue) Inhibitor->Hinge H-Bond (Morpholine Oxygen) Signaling Downstream Signaling (pAkt / pS6) Pocket->Signaling Blocks Phosphorylation

Figure 2: Mechanistic basis for morpholine efficacy in kinase inhibition. The morpholine oxygen acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region.

Assay Protocol (Western Blot for pAkt):

  • Cell Seeding: Seed MCF-7 or PC-3 cells (cancer lines with upregulated PI3K) at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 12 hours to reduce basal Akt phosphorylation.

  • Treatment: Treat with the morpholine compound (0.1, 1, 10 µM) for 2 hours . Include Wortmannin (1 µM) as a positive control.

  • Stimulation: Stimulate cells with EGF (50 ng/mL) or Insulin for 15 minutes to induce pAkt.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate).

  • Detection: Perform Western Blot.

    • Primary Antibodies: Anti-pAkt (Ser473) and Anti-Total Akt.

    • Success Metric: Dose-dependent reduction in pAkt/Total Akt ratio compared to vehicle control.

Protocol 3: Lysosomal Trapping Assessment (The Critical Step)

Rationale: If your compound shows good enzymatic inhibition (biochemical) but poor cellular potency (IC50 shift), it is likely trapped in lysosomes. This assay uses LysoTracker Red , a fluorescent probe that accumulates in acidic organelles, to visualize this phenomenon. Morpholines can displace LysoTracker or cause lysosomal swelling.

Mechanism of Trapping:

LysoTrapping Cyto Cytoplasm (pH 7.2) Lyso Lysosome (pH 4.5) Cyto->Lyso Diffusion Drug_Ch Morpholine-H+ (Charged) Lyso->Drug_Ch Protonation (Trapped) Drug_Un Morpholine (Uncharged) Drug_Un->Cyto Permeable Drug_Ch->Cyto Impermeable

Figure 3: The "Ion Trapping" mechanism. Uncharged morpholines cross the lysosomal membrane, become protonated in the acidic interior, and cannot exit, reducing cytosolic concentration.

Step-by-Step Methodology:

  • Seeding: Seed HeLa or HepG2 cells in a 96-well black-walled imaging plate (

    
     cells/well).
    
  • Dosing: Treat cells with the morpholine compound (10 µM) for 4 hours.

    • Control: Chloroquine (50 µM) as a positive control for lysosomal swelling/pH neutralization.

  • Labeling: Add LysoTracker Red DND-99 (50 nM final) for the last 30 minutes of incubation.

  • Nuclear Stain: Add Hoechst 33342 (1 µg/mL) for 10 minutes.

  • Imaging: Wash cells

    
     with PBS. Image immediately on a high-content imager or confocal microscope.
    
    • Excitation/Emission:[3] 577/590 nm (Red).

  • Quantification:

    • Phenotype A (Swelling): Enlarged red puncta indicates phospholipidosis/accumulation.

    • Phenotype B (Quenching): Loss of red signal indicates the morpholine has alkalized the lysosome (raised pH), preventing LysoTracker accumulation.

Data Interpretation Table:

ObservationInterpretationAction Item
High Potency + No Lysosomal Swelling Ideal CandidateProceed to in vivo PK.
Low Potency + Lysosomal Swelling Lysosomal TrappingModify structure: Lower pKa (add fluorine) or reduce lipophilicity (LogP).
Loss of LysoTracker Signal Lysosomal AlkalizationToxicity Risk. Compound is acting as a lysosomotropic detergent.

References

  • Gurevich, Y., et al. (2013). "The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Nadanaciva, S., et al. (2011). "Assessment of Drug-Induced Lysosomal Impairment in Cell-Based Assays." Toxicological Sciences.

  • Yaguchi, S., et al. (2006). "Antitumor Activity of ZSTK474, a New Phosphatidylinositol 3-Kinase Inhibitor."[4] Journal of the National Cancer Institute.

  • Thermo Fisher Scientific. "LysoTracker™ Red DND-99 Protocol." Application Guide.

Sources

Method

Application Note: Orthogonal Derivatization of 2-(3-Bromophenyl)morpholine for SAR Profiling

Executive Summary This guide details the strategic derivatization of 2-(3-Bromophenyl)morpholine (CAS 1018612-02-6), a privileged scaffold in medicinal chemistry. Structurally analogous to the psychostimulant phenmetrazi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 2-(3-Bromophenyl)morpholine (CAS 1018612-02-6), a privileged scaffold in medicinal chemistry. Structurally analogous to the psychostimulant phenmetrazine, this intermediate offers two distinct vectors for diversification: the secondary amine (N-H) and the aryl bromide (Ar-Br).

This protocol is designed for medicinal chemists seeking to rapidly generate focused libraries for Structure-Activity Relationship (SAR) studies, particularly for targets involving monoamine transporters (NET, DAT, SERT) or specific kinase domains (e.g., mTOR, PI3K) where the morpholine ring serves as a critical hydrogen-bond acceptor.

Strategic Framework: The "Orthogonal Vectors" Approach

To maximize the information content of the SAR library, we utilize an orthogonal derivatization strategy. This allows for the independent modification of physical-chemical properties (LogP, pKa) and steric occupancy.

  • Vector A (Nitrogen Functionalization): Modulates basicity, metabolic stability, and blood-brain barrier (BBB) permeability.

  • Vector B (Aryl Extension): Utilizes the 3-bromo handle to probe hydrophobic pockets or engage in

    
    -stacking interactions via cross-coupling.
    
Workflow Visualization

The following diagram illustrates the parallel synthesis workflow.

SAR_Workflow Start 2-(3-Bromophenyl) morpholine (Scaffold) StepA1 Vector A: N-Derivatization Start->StepA1 Reductive Amination StepB1 Vector B: C-C Coupling (Suzuki/Sonogashira) Start->StepB1 Pd-Catalyzed Coupling ProdA N-Alkyl/Acyl Analogs StepA1->ProdA StepC Sequential Modification ProdA->StepC Cross-Coupling ProdB Biaryl/Alkyne Analogs StepB1->ProdB ProdB->StepC N-Alkylation Final Disubstituted Lead Candidates StepC->Final

Figure 1: Orthogonal derivatization workflow allowing for independent or sequential modification of the morpholine nitrogen and the aryl bromide.

Protocol Module A: Nitrogen Functionalization

Objective: Modulation of the amine pKa and lipophilicity. Method of Choice: Reductive Amination. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is milder, chemoselective, and prevents dialkylation [1].[1][2]

Experimental Protocol

Reagents:

  • Substrate: 2-(3-Bromophenyl)morpholine (1.0 equiv)

  • Aldehyde/Ketone: R-CHO (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv, optional for unreactive ketones)

Step-by-Step Procedure:

  • Imine Formation: In a dry reaction vial, dissolve 2-(3-Bromophenyl)morpholine (0.5 mmol) in DCE (5 mL). Add the aldehyde (0.55 mmol).

    • Note: If using a ketone, add AcOH (0.5 mmol) and stir for 30 mins to facilitate iminium ion formation.

  • Reduction: Add STAB (0.75 mmol) in a single portion.

    • Safety: Evolution of gas may occur; ensure the vial is vented.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS (look for M+H of product) or TLC (Imine intermediate usually disappears).

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Validation Criteria:

  • 1H NMR: Appearance of N-CH₂ protons (typically

    
     2.3–2.6 ppm).
    
  • MS: Clean [M+H]+ peak corresponding to the alkylated product.

Protocol Module B: Aryl Extension (Suzuki-Miyaura)

Objective: Extension of the aromatic scaffold to explore distal binding pockets. Method of Choice: Suzuki-Miyaura Cross-Coupling.[3][4] Rationale: The 3-bromo position is less sterically hindered than the 2-position but offers a different vector than the para-position. Suzuki coupling is preferred over Stille (toxicity) or Negishi (moisture sensitivity) for library generation [2].

Experimental Protocol

Reagents:

  • Substrate: 2-(3-Bromophenyl)morpholine (or its N-Boc protected variant if N-H interference is observed) (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos (for hindered substrates)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the morpholine substrate (0.2 mmol), boronic acid (0.3 mmol), and Pd catalyst (0.01 mmol).

  • Solvation: Add 1,4-Dioxane (2 mL) and 2M K₂CO₃ (0.3 mL).

  • Degassing: Sparge with Argon for 2 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Seal and heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[5]

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • MS: Disappearance of the characteristic Bromine isotope pattern (1:1 ratio of M and M+2).

  • 1H NMR: Appearance of new aromatic protons; integration should match the added aryl group.

Critical Consideration: Chiral Resolution

The scaffold possesses a chiral center at C2. Enantiomers of phenylmorpholines often exhibit distinct pharmacological profiles (e.g., (+)-phenmetrazine is more potent at DAT than its enantiomer).

Resolution Strategy: For SAR accuracy, do not test racemates.

  • Chemical Resolution: Crystallization with L-(+)-Tartaric acid.

  • Chiral HPLC: Separation using a polysaccharide-based column (e.g., Chiralpak AD-H) using Hexane/IPA/Diethylamine (90:10:0.1).

Data Presentation & Analysis

When analyzing the SAR data, organize results to correlate structural changes with potency (IC₅₀) and physicochemical properties (cLogP).

Table 1: Representative SAR Data Structure (Hypothetical Data)

Compound IDR1 (Nitrogen)R2 (Aryl-3)IC₅₀ (Target A)cLogPLigand Efficiency
BPM-001 HBr540 nM2.10.45
BPM-002 MethylBr120 nM2.40.52
BPM-003 IsopropylBr850 nM3.10.38
BPM-004 HPhenyl45 nM3.50.48
BPM-005 H4-F-Phenyl12 nM3.60.55

Note: A "Magic Methyl" effect is often observed at the nitrogen position (BPM-002), improving potency over the free amine.

Mechanism of Action Visualization

Understanding the biological context helps in design. Below is a simplified pathway for a generic monoamine transporter inhibitor derived from this scaffold.

MOA_Pathway Ligand Morpholine Derivative Transporter Monoamine Transporter (MAT) Ligand->Transporter Inhibits Reuptake Synapse Synaptic Cleft Transporter->Synapse Increases NT Concentration Receptor Post-Synaptic Receptor Synapse->Receptor NT Binding Response Signal Transduction Receptor->Response Activation

Figure 2: Simplified mechanism of action. The morpholine derivative inhibits the transporter, increasing neurotransmitter (NT) residence time in the synaptic cleft.

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • BenchChem. (2025).[2][3] "Application Notes and Protocols for the Suzuki-Miyaura Coupling."

  • Kumagai, T., et al. (2020). "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

Sources

Application

Application Note: Kinase Inhibition Profiling of 2-(3-Bromophenyl)morpholine Derivatives

Executive Summary & Scientific Rationale The 2-(3-Bromophenyl)morpholine scaffold represents a privileged pharmacophore in kinase drug discovery, particularly for the PI3K/Akt/mTOR signaling pathway (e.g., ZSTK474, PKI-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-(3-Bromophenyl)morpholine scaffold represents a privileged pharmacophore in kinase drug discovery, particularly for the PI3K/Akt/mTOR signaling pathway (e.g., ZSTK474, PKI-587). Its utility is derived from two distinct structural features:

  • The Morpholine Oxygen: Acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Valine or Isoleucine residues in the kinase hinge region (ATP-binding pocket).

  • The 3-Bromophenyl Moiety: Provides a synthetic handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to extend the molecule into the "affinity pocket" or solvent-exposed regions to tune selectivity and potency.

This guide details the protocol for evaluating derivatives of this scaffold using a Bioluminescent ADP Detection Assay (ADP-Glo™) . Unlike fluorescence-based assays (TR-FRET), which can suffer from interference due to the aromatic/hydrophobic nature of brominated scaffolds (quenching or autofluorescence), luminescent assays provide a robust, interference-resistant readout suitable for lipophilic compounds.

Mechanistic Logic: The Morpholine Hinge Binder

The following diagram illustrates the structural logic behind using this scaffold and the workflow for its evaluation.

KinaseScaffold Scaffold 2-(3-Bromophenyl) morpholine Scaffold Hinge Hinge Region Binding (Valine/Isoleucine) Scaffold->Hinge Morpholine O (H-bond Acceptor) Vector 3-Bromo Vector (Suzuki Coupling) Scaffold->Vector Synthetic Handle Assay ADP-Glo Assay (Luminescence) Hinge->Assay Inhibition Readout Potency Affinity Pocket Interaction Vector->Potency Derivatization Potency->Assay IC50 Shift

Figure 1: Structural logic of the morpholine scaffold. The morpholine oxygen anchors the molecule to the kinase hinge, while the bromine allows for library expansion.

Critical Reagent Handling: Solubility & Storage

Challenge: Brominated aromatic compounds are highly lipophilic and prone to precipitation in aqueous buffers. Improper handling leads to "false negatives" (compound crashes out) or "false positives" (aggregates sequester enzyme).

Protocol: Compound Preparation[1]
  • Stock Solution: Dissolve the solid 2-(3-Bromophenyl)morpholine derivative in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Visual Check: Ensure no particulate matter remains. If turbid, sonicate for 5 minutes at room temperature.

  • Intermediate Dilution (The "Step-Down"): Do not pipette 10 mM stock directly into the assay buffer.

    • Prepare a 50x working concentration in 100% DMSO.

    • Example: For a top screening concentration of 10 µM, prepare a 500 µM solution in DMSO.

  • Final Assay Buffer Transfer: Dilute the 50x DMSO solution 1:50 into the kinase reaction buffer.

    • Final DMSO Concentration: 2%. (Most kinases tolerate up to 2-5% DMSO; validate this for your specific target).

Primary Assay Protocol: ADP-Glo™ Kinase Assay[2][3][4]

This protocol is optimized for a 384-well low-volume white plate format. The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the reaction.[1][2][3][4]

Materials
  • Enzyme: Purified Kinase (e.g., PI3K

    
    , mTOR).
    
  • Substrate: Lipid substrate (PIP2) or peptide substrate specific to the kinase.

  • ATP: Ultra-pure ATP (supplied with kit).

  • Reagents: Promega ADP-Glo™ Kinase Assay Kit.

  • Plates: Corning 384-well Low Volume White Round Bottom (Cat #4513).

Step-by-Step Workflow
Phase 1: The Kinase Reaction (5 µL)[1][2]
  • Buffer Prep: Prepare 1x Kinase Buffer (typically 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Crucial: Add fresh DTT (2 mM) and MnCl

      
       (if required by the specific kinase) immediately before use.
      
  • Compound Addition: Dispense 1 µL of the compound (diluted in buffer containing 2% DMSO) into the well.

    • Controls:

      • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

      • Low Control (LC): Buffer + Substrate + DMSO (No Enzyme) = 0% Activity (Background).

  • Enzyme Addition: Add 2 µL of Kinase enzyme (optimized concentration, typically 1-5 ng/well).

    • Pre-Incubation: Incubate compound and enzyme for 10 minutes at RT to allow for equilibrium binding (essential for slow-off rate inhibitors).

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

    • ATP Concentration:[1][2][4] Must be set at the

      
        for ATP (typically 10-50 µM) to ensure the assay detects ATP-competitive inhibitors (Cheng-Prusoff condition).
      
  • Incubation: Seal plate and incubate at RT for 60 minutes.

Phase 2: ADP Detection (Termination & Conversion)
  • Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubation: 40 minutes at RT.[3]

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.[2]

    • Incubation: 30 minutes at RT.

  • Readout: Measure Luminescence (Integration time: 0.5 - 1.0 second) on a multimode plate reader (e.g., EnVision, PHERAstar).

Workflow Visualization

ADPGloWorkflow Step1 1. Kinase Reaction (5 µL) (Enzyme + Inhibitor + ATP + Substrate) Step2 2. Add ADP-Glo Reagent (5 µL) (Terminates Kinase, Depletes ATP) Step1->Step2 Step3 3. Incubate 40 min Step2->Step3 Step4 4. Add Detection Reagent (10 µL) (Converts ADP -> ATP -> Light) Step3->Step4 Step5 5. Incubate 30 min Step4->Step5 Step6 6. Measure Luminescence Step5->Step6

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo assay in 384-well format.

Data Analysis & Validation

Signal-to-Background (S/B) and Z-Factor

Before calculating


, validate the assay quality using the High Control (HC) and Low Control (LC) wells.



  • Requirement: A Z-factor > 0.5 is mandatory for a valid screening run.

Calculation

Fit the dose-response data to a 4-parameter logistic equation (Sigmoidal Dose-Response):



  • 
    : Log of compound concentration.
    
  • 
    : Normalized % Activity.
    

Table 1: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
High Background (LC) Incomplete ATP depletionExtend ADP-Glo Reagent incubation to 60 min.
Low Signal (HC) Enzyme degradationAdd fresh DTT; keep enzyme on ice; check specific activity.
Steep Hill Slope (> 2.0) Compound aggregationAdd 0.01% Triton X-100 to buffer; check solubility.
Shifted


Ensure ATP concentration equals

to detect competitive binding.

References

  • Liu, P., et al. (2016).[5] Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.[6] Journal of Computer-Aided Molecular Design. Retrieved from [Link]

  • Yaguchi, S., et al. (2006). Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor.[7] Journal of the National Cancer Institute. Retrieved from [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[8] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

Sources

Method

Strategic Utilization of 2-(3-Bromophenyl)morpholine in Parallel Synthesis

Executive Summary The scaffold 2-(3-Bromophenyl)morpholine represents a "privileged structure" in modern drug discovery, particularly for Central Nervous System (CNS) and kinase inhibitor programs. Its value lies in its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-(3-Bromophenyl)morpholine represents a "privileged structure" in modern drug discovery, particularly for Central Nervous System (CNS) and kinase inhibitor programs. Its value lies in its orthogonal bifunctionality : the secondary amine of the morpholine ring and the aryl bromide offer two distinct vectors for diversification.

This guide details the strategic application of this scaffold in parallel synthesis. By exploiting the reactivity difference between the nucleophilic nitrogen and the electrophilic aryl bromide, researchers can rapidly generate high-diversity libraries with excellent physicochemical properties (e.g., lowered logP, enhanced metabolic stability).

Chemical Profile & Mechanistic Insight[1][2][3][4]

Structural Analysis
  • Core Scaffold: 2-Phenylmorpholine skeleton.

  • Vector 1 (Nucleophilic): The morpholine nitrogen (

    
    , secondary amine). 
    
    
    
    . Ideal for amide coupling, reductive amination, or urea formation.
  • Vector 2 (Electrophilic): The 3-Bromo substituent (

    
    , aryl halide). Positioned meta to the morpholine, providing a geometry distinct from linear para-substituted analogs. Ideal for Suzuki, Buchwald, or Sonogashira couplings.
    
Why This Scaffold?

In medicinal chemistry, the morpholine ring is a common bioisostere for piperazine or piperidine, often improving aqueous solubility and reducing hERG liability. The meta-bromo placement allows for the introduction of biaryl or heteroaryl systems that extend into specific hydrophobic pockets of target proteins (e.g., the ATP-binding site of kinases or the allosteric sites of GPCRs) without disrupting the hydrogen-bonding interactions of the morpholine oxygen.

Parallel Synthesis Workflows

To maximize library diversity, we employ a Divergent Synthesis Strategy . Two primary pathways exist depending on the stability of the generated functional groups.

Pathway A: "Amine-First" Functionalization

Best for: Libraries where the N-substituent is robust (e.g., amides, sulfonamides) and can withstand subsequent palladium-catalyzed cross-coupling conditions.

  • Step 1: N-Functionalization (Acylation/Sulfonylation).

  • Step 2: Pd-Catalyzed Cross-Coupling on the Aryl Bromide.

Pathway B: "Bromide-First" Functionalization (Protect-Deprotect)

Best for: Libraries requiring sensitive N-substituents or when the cross-coupling requires harsh conditions that might degrade the free amine.

  • Step 1: N-Boc Protection.

  • Step 2: Pd-Catalyzed Cross-Coupling.[1][2]

  • Step 3: Acidic Deprotection (TFA/HCl).

  • Step 4: N-Functionalization.

Visualization of Workflows

ParallelSynthesis Start 2-(3-Bromophenyl) morpholine NAcyl Intermediate A: N-Acylated/Alkylated Aryl Bromide Start->NAcyl Path A: N-Funct. (R-COCl / R-CHO) NBoc Intermediate B: N-Boc Protected Start->NBoc Path B: Boc2O, TEA FinalA Library A: Biaryl Amides/Amines NAcyl->FinalA Suzuki/Buchwald (R'-B(OH)2 / R'-NH2) CoupledBoc Coupled Intermediate: Biaryl-Boc NBoc->CoupledBoc Suzuki Coupling (R'-B(OH)2) Deprotected Deprotected Biaryl (Free Amine) CoupledBoc->Deprotected TFA/DCM FinalB Library B: Biaryl Ureas/Sulfonamides Deprotected->FinalB N-Funct. (Diversity Reagents)

Caption: Divergent parallel synthesis pathways. Path A (Blue) offers a shorter route for robust linkers. Path B (Red) offers maximum versatility via protection strategies.

Detailed Experimental Protocols

Protocol 1: High-Throughput N-Acylation (Amine Functionalization)

This protocol is optimized for 96-well blocks.

Reagents:

  • Substrate: 2-(3-Bromophenyl)morpholine (0.1 mmol/well).

  • Electrophiles: Diverse Acid Chlorides (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

Procedure:

  • Stock Prep: Prepare a 0.2 M stock solution of 2-(3-Bromophenyl)morpholine in DCM containing 2.0 equiv of DIPEA.

  • Dispensing: Aliquot 500 µL (0.1 mmol) of the amine stock into each well of a 96-well deep-well plate.

  • Reaction: Add 0.12 mmol (1.2 equiv) of the respective acid chloride (dissolved in 200 µL DCM) to each well.

  • Incubation: Seal the plate and shake at room temperature for 4 hours.

  • Purification (Scavenging): Add 100 mg of PS-Trisamine resin (approx. 3-4 equiv relative to excess acid chloride) to each well. Shake for 12 hours to scavenge excess electrophile and acid byproducts.

  • Filtration: Filter the reaction mixtures into a pre-weighed receiving plate. Rinse resin with 200 µL DCM.

  • Analysis: Evaporate solvent and analyze via LC-MS. Purity is typically >90%, suitable for the next step (Suzuki).

Protocol 2: Microscale Suzuki-Miyaura Coupling (Aryl Bromide Functionalization)

Optimized for reacting the aryl bromide moiety with boronic acids.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.

  • Boronic Acids: Diverse Aryl/Heteroaryl Boronic Acids (1.5 equiv).

Procedure:

  • Setup: In a reaction vial or high-pressure reaction block, dissolve the N-functionalized intermediate (from Protocol 1) or N-Boc protected scaffold (0.1 mmol) in 1,4-dioxane (1.0 mL).

  • Addition: Add the boronic acid (0.15 mmol) and Pd(dppf)Cl₂·DCM (2.5 mg, 0.003 mmol).

  • Activation: Add 150 µL of 2.0 M aq.

    
    .
    
  • Reaction: Degas with nitrogen for 1 minute. Seal and heat at 90°C for 12 hours.

  • Workup: Cool to RT. Dilute with EtOAc (2 mL) and water (1 mL). Separate phases.

  • Purification: Pass the organic layer through a silica plug or use preparative HPLC if high purity is required for biological screening.

Expert Insight: The use of Pd(dppf)Cl₂ is deliberate. It is robust against air and moisture compared to Pd(PPh₃)₄ and effectively couples sterically hindered meta-substituted bromides.

Protocol 3: Buchwald-Hartwig Amination (Alternative Vector)

Used to convert the aryl bromide into an aniline derivative.

Reagents:

  • Catalyst System:

    
     (2 mol%) / XPhos (4 mol%).
    
  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (Anhydrous).

Procedure:

  • Combine the scaffold (0.1 mmol), amine partner (1.2 equiv), NaOtBu (1.5 equiv),

    
     (1.8 mg), and XPhos (1.9 mg) in a vial.
    
  • Add anhydrous Toluene (1 mL) under an inert atmosphere (Glovebox or N2 line).

  • Seal and heat at 100°C for 16 hours.

  • Filter through Celite to remove Palladium black before purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of boronic acid.Switch base to

or reduce temperature to 80°C. Ensure solvent is degassed.
Pd Poisoning Free amine coordinating to Pd.Use Path B (Boc-protection) or add 1.0 equiv of HCl to protonate the amine during coupling (requires non-basic coupling conditions, rare).
Incomplete N-Acylation HCl salt formation stalling reaction.Ensure excess DIPEA (2-3 equiv) is present to neutralize HCl generated.
Emulsions in Workup Amphoteric nature of product.Adjust pH to ~9-10 before extraction to ensure the morpholine is neutral (free base).

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Tzara, A., et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[3] ChemMedChem, 2020, 15(5), 392-403. Link

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457-2483. Link

  • Buchwald-Hartwig Amination Conditions

    • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • Parallel Synthesis Methodologies

    • Lundgren, R. J., et al. "De Novo Assembly of Highly Substituted Morpholines." Organic Letters, 2017, 19(4), 870–873. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(3-Bromophenyl)morpholine Synthesis

Current Status: Operational Topic: Troubleshooting Synthetic Pathways for 2-(3-Bromophenyl)morpholine Ticket ID: CHEM-SUP-3Br-MORPH Assigned Specialist: Senior Application Scientist Executive Summary Synthesizing 2-(3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Synthetic Pathways for 2-(3-Bromophenyl)morpholine Ticket ID: CHEM-SUP-3Br-MORPH Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing 2-(3-Bromophenyl)morpholine requires navigating a balance between regioselectivity and functional group tolerance. The electron-withdrawing nature of the 3-bromo substituent deactivates the aromatic ring but increases the electrophilicity of the benzylic position compared to unsubstituted styrene oxides or acetophenones.

This guide addresses the two most prevalent synthetic routes:

  • Route A: Ring-opening of 3-bromostyrene oxide (The "Epoxide" Route).

  • Route B: Reductive cyclization of 2-bromo-1-(3-bromophenyl)ethan-1-one (The "Phenacyl" Route).

Part 1: Route Selection & Decision Logic

Before troubleshooting, verify you are using the optimal route for your constraints.

RouteSelection Start START: Select Precursor Epoxide Precursor: 3-Bromostyrene Oxide Start->Epoxide Ketone Precursor: 3-Bromophenacyl Bromide Start->Ketone Chirality Is Enantiopurity Required? Epoxide->Chirality Scale Is scale > 100g? Ketone->Scale RouteB RECOMMENDATION: Route B (Phenacyl Alkylation) Lower cost, robust for racemic Scale->RouteB Yes (Cost effective) Scale->RouteB No RouteA RECOMMENDATION: Route A (Epoxide Opening) Cleaner profile, fewer steps Chirality->RouteA No (Racemic) ChiralRes Use Chiral Epoxide (HKR Resolution) Chirality->ChiralRes Yes

Figure 1: Decision matrix for selecting the synthetic pathway based on chirality and scale requirements.

Part 2: Troubleshooting Route A (Epoxide Ring Opening)

The Core Chemistry: This route involves the nucleophilic attack of ethanolamine (or a protected derivative) on 3-bromostyrene oxide. Key Challenge: Regioselectivity. The 3-bromo group makes the benzylic position (


-carbon) more electrophilic, potentially competing with the standard steric-controlled attack at the terminal (

-carbon).
FAQ: Epoxide Route Issues

Q1: I am seeing a mixture of regioisomers (60:40). How do I force the attack to the terminal carbon?

  • Diagnosis: In aprotic solvents or under Lewis Acid catalysis, the "electronic" factor (benzylic cation character) competes with the "steric" factor.

  • Solution: Switch to a protic solvent (Methanol or Ethanol) and use a basic catalyst.

    • Protocol Adjustment: Run the reaction in MeOH at reflux. The hydrogen bonding solvation of the nucleophile and the epoxide favors the SN2 attack at the less hindered terminal carbon (

      
      -attack), yielding the desired linear amino-alcohol intermediate [1].
      
    • Avoid: Do not use Lewis acids (e.g., LiClO₄) unless you specifically want the aldehyde rearrangement byproduct.

Q2: The cyclization step (Diol


 Morpholine) is failing with H₂SO₄. 
  • Diagnosis: The 3-bromo group is electron-withdrawing. This destabilizes the carbocation intermediate required for some acid-catalyzed dehydration mechanisms, or conversely, harsh acid causes polymerization of the styrene backbone.

  • Solution: Switch to a modified Mitsunobu cyclization or a one-pot sulfation method.

    • Protocol (One-Pot Sulfation):

      • React 3-bromostyrene oxide with 2-aminoethyl hydrogen sulfate in the presence of NaOH (aqueous/toluene biphasic system).

      • Phase transfer catalysis (TBAB) is essential here.

      • This forces the intramolecular displacement to occur via the sulfate leaving group, avoiding harsh acidic heating [2].

Q3: My yield is low due to polymerization.

  • Diagnosis: Free amines can open a second equivalent of epoxide, leading to dimers (A-B-A type).

  • Solution: Use a large excess of the amine (3-5 equivalents) relative to the epoxide. The excess amine can be distilled off or washed away later. Alternatively, use N-benzyl ethanolamine to prevent over-alkylation, then deprotect (Caution: See "Debromination Risk" below).

Part 3: Troubleshooting Route B (Phenacyl Bromide Alkylation)

The Core Chemistry: Alkylation of ethanolamine with 2-bromo-1-(3-bromophenyl)ethan-1-one, followed by ketone reduction and cyclization. Key Challenge: Dimerization and "Reductive Amination" side reactions.

FAQ: Phenacyl Route Issues

Q1: The reaction mixture turns into an intractable tar immediately upon adding the amine.

  • Diagnosis: The

    
    -bromoketone is extremely electrophilic. Adding it to the amine causes a localized high concentration of alkylating agent, leading to double alkylation (quaternary ammonium salts).
    
  • Solution: Inverse Addition.

    • Dissolve ethanolamine (2.5 eq) in DCM or THF at 0°C.

    • Add the 3-bromophenacyl bromide solution dropwise over 1 hour.

    • Why: This keeps the amine in constant excess, favoring mono-alkylation.

Q2: I cannot get the ring to close after NaBH₄ reduction.

  • Diagnosis: You likely formed the cis-amino alcohol (intramolecular H-bonding), but the cyclization requires a specific leaving group activation. Simple heating often fails.

  • Solution: Acid-Mediated Dehydration (The "Gold Standard").

    • Protocol:

      • Take the crude amino-alcohol from the NaBH₄ reduction.

      • Dissolve in concentrated HCl (or 70% H₂SO₄).

      • Heat to 60-80°C for 2-4 hours.

      • Critical Check: Monitor the disappearance of the benzylic alcohol proton by NMR.

      • Neutralize carefully with NaOH pellets on ice (exothermic!).

Q3: I lost the bromine atom during the process!

  • Diagnosis: You likely used catalytic hydrogenation (Pd/C, H₂) to remove an N-benzyl protecting group or during a reduction step. Aryl bromides are labile to Pd-catalyzed hydrogenolysis.

  • Solution:

    • Avoid: H₂/Pd-C.

    • Alternative: If you need to remove an N-benzyl group, use ACE-Cl (1-Chloroethyl chloroformate) followed by methanolysis. This method preserves the aryl bromide [3].

Part 4: Comparative Data & Specifications

Reagent Compatibility Matrix
ParameterRoute A (Epoxide)Route B (Phenacyl)
Starting Material Cost HighLow
Atom Economy 100% (Ring Opening)Lower (Bromide waste)
Regiocontrol Variable (Solvent dependent)High (Structure dictated)
Critical Impurity Regioisomer (Iso-morpholine)Dimer (Bis-alkylation)
Preferred Scale < 50g (Lab)> 100g (Pilot)
Visualizing the Critical Failure Point (Route B)

CyclizationFailure cluster_0 Troubleshooting Insight Start Intermediate: Amino-Alcohol Acid Add Acid (H+) Start->Acid Carbocation Benzylic Carbocation (Destabilized by 3-Br) Acid->Carbocation Pathway A (S_N1) High Temp/Strong Acid DirectDisp Direct Displacement (S_N2-like) Acid->DirectDisp Pathway B (S_N2) Moderate Temp SideProduct Elimination (Styrene) Carbocation->SideProduct Major Risk Product 2-(3-Bromophenyl)morpholine DirectDisp->Product Preferred Warning The 3-Br group destabilizes the cation. Avoid Pathway A. Keep temp < 80°C.

Figure 2: Mechanistic pathway analysis showing the risk of elimination vs. substitution during cyclization.

Part 5: Validated Experimental Protocol (Route A - Modified)

Objective: Synthesis of 2-(3-bromophenyl)morpholine via in situ sulfation.

  • Preparation: Charge a flask with 3-bromostyrene oxide (1.0 eq) and toluene (5 vol).

  • Reagent Addition: Add 2-aminoethyl hydrogen sulfate (1.2 eq) and tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add NaOH (50% aq. solution, 3.0 eq) slowly to the stirring mixture.

    • Checkpoint: Ensure vigorous stirring. The reaction takes place at the interface.

  • Reaction: Heat to 60°C for 6–12 hours.

    • Monitoring: TLC (Hex/EtOAc 1:1). Look for the disappearance of epoxide.

  • Workup: Dilute with water, separate organic layer. Wash aqueous layer with toluene. Combine organics, dry over MgSO₄.

  • Purification: The crude oil is often pure enough. If not, convert to the HCl salt by adding 4M HCl in dioxane. The salt precipitates as a white solid, leaving impurities in the mother liquor.

References

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

  • Xu, Z., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[1] ChemRxiv. Link

  • Olofson, R. A., et al. (1984). A new reagent for the selective dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Org. Synth. (1928). p-Bromophenacyl bromide.[2] Organic Syntheses, Coll.[2] Vol. 1, p.109. Link(Note: General procedure adapted for 3-bromo isomer).

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-(3-Bromophenyl)morpholine

Topic: Suzuki-Miyaura Cross-Coupling of Amine-Functionalized Aryl Halides Ticket ID: SZ-MOR-3BR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Free Amine" Dilemma You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Cross-Coupling of Amine-Functionalized Aryl Halides Ticket ID: SZ-MOR-3BR-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Free Amine" Dilemma

You are likely reading this guide because your standard Suzuki conditions (e.g., Pd(PPh3)4 / Na2CO3 / Toluene) failed to yield product for 2-(3-Bromophenyl)morpholine , resulting instead in unreacted starting material or the formation of Palladium black.

The Root Cause: The secondary amine in the morpholine ring is a potent σ-donor. In standard catalytic cycles, this nitrogen atom coordinates to the Palladium center, displacing the phosphine ligands and forming a stable, unreactive amino-palladium complex (Catalyst Poisoning). Furthermore, the free amine can compete with the boronic acid, leading to trace Buchwald-Hartwig amination side products.

To solve this, you must either shield the amine (Protection Strategy) or out-compete it (Ligand Engineering).

Decision Matrix: Select Your Protocol

Before proceeding, evaluate your project constraints to choose the correct pathway.

FeatureProtocol A: Ligand Engineering (Direct) Protocol B: Protection Strategy (Stepwise)
Chemistry Uses bulky, electron-rich Buchwald Ligands (XPhos/RuPhos).Uses Boc-protection to mask the amine.[1]
Step Count 1 Step (Convergent).3 Steps (Protect

Couple

Deprotect).
Cost High (Specialized Precatalysts).Low (Standard Reagents).
Risk Moderate (Requires precise inert technique).Low (Highly reliable, robust purification).
Recommendation Best for small-scale screening or late-stage functionalization.Best for multi-gram scale-up or GMP processes.

Protocol A: Direct Coupling (Ligand Engineering)

Mechanism: We utilize XPhos or RuPhos , which are bulky dialkylbiaryl phosphine ligands. Their massive steric bulk prevents the morpholine nitrogen from binding to the Palladium center, keeping the catalytic cycle active. We use a Palladacycle Precatalyst (Gen 3 or Gen 4) to ensure rapid initiation without an induction period.

Optimized Conditions
  • Catalyst: XPhos Pd G4 (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) — Weak bases minimize side reactions.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Biphasic systems promote solubility of inorganic bases.

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Charge Solids: In a glovebox or under active Nitrogen flow, add 2-(3-Bromophenyl)morpholine (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02–0.05 equiv) to a reaction vial.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 v/v). Concentration should be 0.1 M to 0.2 M.

  • Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes if not in a glovebox.

  • Reaction: Heat to 80 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography. Note: The amine product will streak on silica. Add 1% Triethylamine (TEA) to your eluent.

Protocol B: The "Safe" Route (Boc Protection)

Mechanism: Converting the secondary morpholine to a tert-butyl carbamate (Boc) removes the nitrogen's ability to coordinate to metals. This allows the use of cheaper, standard catalysts like Pd(dppf)Cl2.

Step-by-Step Methodology

Step 1: Boc Protection [1][2][3][4]

  • Dissolve 2-(3-Bromophenyl)morpholine in DCM (0.2 M).

  • Add Boc2O (1.1 equiv) and TEA (1.5 equiv). Stir at RT for 2 hours.

  • Wash with 1M HCl (to remove unreacted amine), then brine. Concentrate. Yield is typically quantitative.

Step 2: Suzuki Coupling

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%)

  • Base: K2CO3 (2.5 equiv)

  • Solvent: Toluene : Ethanol : Water (4:1:1)

  • Procedure: Combine Boc-protected aryl bromide, Boronic Acid (1.2 equiv), Base, and Catalyst. Heat at 90 °C for 6 hours.

  • Workup: Standard extraction.

Step 3: Deprotection

  • Dissolve the coupled product in DCM.

  • Add TFA (20% v/v). Stir at RT for 1 hour.

  • Critical Step: Quench carefully with saturated NaHCO3 or NaOH to regenerate the free amine base before extraction.

Troubleshooting Guide (FAQ)

Q1: The reaction turns black immediately upon heating, and conversion stops.

  • Diagnosis: "Pd Black" precipitation. The catalyst has decomposed.[5][6] This confirms amine poisoning or insufficient ligand stabilization.

  • Fix: Switch to Protocol A (XPhos Pd G4). If already using XPhos, ensure your solvent is thoroughly degassed; oxygen accelerates catalyst decomposition.

Q2: I see the product mass, but also a mass corresponding to [M + Morpholine].

  • Diagnosis: Buchwald-Hartwig Amination side reaction.[7][8] The morpholine is coupling to the aryl bromide instead of the boronic acid.

  • Fix:

    • Switch to a weaker base (K2CO3 instead of KOtBu).

    • Increase the equivalents of Boronic Acid (to 2.0 equiv).

    • Use Protocol B (Boc protection) to completely eliminate this possibility.

Q3: My product is stuck on the silica column during purification.

  • Diagnosis: The secondary amine interacts strongly with acidic silanols on the silica gel.

  • Fix: Pre-wash your silica column with eluent containing 1% Triethylamine (TEA) or 1% NH4OH. Use DCM/MeOH/NH4OH (90:9:1) for polar amine elution.

Q4: Can I use Pd(PPh3)4?

  • Diagnosis: Generally, no.[2][9] Triphenylphosphine (PPh3) is a monodentate ligand that binds weakly compared to the chelating morpholine nitrogen. It will be displaced, leading to catalyst death.

Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between catalyst poisoning and the successful catalytic cycle using bulky ligands.

SuzukiOptimization Substrate 2-(3-Bromophenyl)morpholine Pd_Catalyst Pd(0) Species Substrate->Pd_Catalyst Standard Conditions (e.g., PPh3) Pathway_A Protocol A: Bulky Ligand (XPhos) Steric Shielding Substrate->Pathway_A Direct Route Pathway_B Protocol B: Boc Protection (Masks Amine) Substrate->Pathway_B Safe Route Poisoning DEAD END: Amine-Pd Coordination (Catalyst Poisoning) Pd_Catalyst->Poisoning Morpholine N binds Pd Cycle_OA Oxidative Addition Pathway_A->Cycle_OA Pd-L (Bulky) Pathway_B->Cycle_OA Standard Pd Cycle_TM Transmetallation (Boronic Acid + Base) Cycle_OA->Cycle_TM Cycle_RE Reductive Elimination Cycle_TM->Cycle_RE Cycle_RE->Pd_Catalyst Regeneration Product Biaryl Product Cycle_RE->Product

Figure 1: Mechanistic decision tree showing how amine coordination leads to catalyst poisoning (Red) and how Ligand Engineering or Protection strategies (Green) restore the catalytic cycle.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

    • Context: Establishes XPhos and RuPhos as superior ligands for substrates containing amines or hetero
  • Sigma-Aldrich (Merck). "Buchwald-Hartwig and Suzuki-Miyaura Cross-Coupling using Pd-NHC Complexes." Technical Guide.

    • Context: Provides protocols for using Pd-NHC complexes which are also resistant to amine poisoning.
  • Miyaura, N. "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[7] Journal of Organometallic Chemistry, 2002.[7]

    • Context: Foundational text on the role of base and solvent in the transmetall
  • National Institutes of Health (PMC). "Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions." PMC, 2012.[2]

    • Context: Validates the Boc-protection strategy for preserving amine functionality during Suzuki coupling.

Sources

Troubleshooting

Technical Support Center: 2-(3-Bromophenyl)morpholine Synthesis

Ticket Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Impurity Profiles & Yield Optimization

Part 1: The "Ticket" – Understanding the Challenge

User Query: "We are attempting to synthesize 2-(3-bromophenyl)morpholine via the epoxide ring-opening route. We are consistently observing three persistent impurities by LC-MS: one with the same mass but different retention time (Impurity A), one with a mass of M-79 (Impurity B), and a higher molecular weight species (Impurity C). Our yield is stuck at 45%. Please advise on mitigation strategies."

Scientist’s Diagnostic: This is a classic profile for 2-aryl morpholine synthesis.[1] Your impurities correspond to:

  • Impurity A (Regioisomer): 3-(3-bromophenyl)morpholine.[1]

  • Impurity B (Debrominated): 2-phenylmorpholine (loss of bromine).[1]

  • Impurity C (Dimer): Bis-alkylated amine species.[1]

Below is the technical breakdown to resolve these specific deviations.

Part 2: Troubleshooting Guide & FAQs
Issue 1: Regioisomeric Control (Impurity A)

The Problem: The reaction of 3-bromostyrene oxide with ethanolamine can occur at either the


-carbon (benzylic) or 

-carbon (terminal).
  • Target: Attack at the

    
    -carbon yields the 2-substituted morpholine.[1]
    
  • Impurity: Attack at the

    
    -carbon yields the 3-substituted morpholine.[1]
    

Root Cause: Under acidic conditions or with weak nucleophiles, the reaction acquires


 character, favoring attack at the benzylic position (stabilized carbocation character).

Corrective Action:

  • Switch to Basic Conditions: Ensure the ring-opening step is performed under basic conditions (e.g., NaOH/MeOH). This forces an

    
     mechanism, which sterically favors attack at the less hindered terminal carbon.[2]
    
  • Use 2-Aminoethyl Hydrogen Sulfate: Instead of free ethanolamine, use 2-aminoethyl hydrogen sulfate in the presence of excess base.[1] This creates an in situ intramolecular cyclization that is highly regioselective for the 2-isomer.[1]

Issue 2: Aryl Debromination (Impurity B)

The Problem: The loss of the bromine atom (M-79/80 peak in MS) converts your active scaffold into the unsubstituted phenyl analog.

Root Cause:

  • Catalytic Hydrogenation: If you are using

    
     to reduce an intermediate (e.g., an imine or oxime), you will strip the aryl bromide.
    
  • Harsh Hydride Reductions: While

    
     is generally safe, using 
    
    
    
    at reflux can occasionally cause hydrodehalogenation, especially in electron-deficient rings.

Corrective Action:

  • Avoid Pd/C: If a reduction step is necessary (e.g., from a ketone precursor), use Sodium Borohydride (

    
    )  in methanol at 
    
    
    
    .
  • Alternative Catalyst: If catalytic hydrogenation is unavoidable for other functional groups, switch to Platinum on Carbon (Pt/C) or poisoned catalysts (e.g., sulfided platinum), which are less aggressive toward aryl halides than Palladium.

Issue 3: Dimerization / Over-Alkylation (Impurity C)

The Problem: The morpholine nitrogen is a secondary amine and remains nucleophilic. It can react with a second equivalent of the starting electrophile (styrene oxide or alkyl halide).

Root Cause:

  • Stoichiometry: Using a 1:1 ratio of amine to epoxide often leads to statistical dimerization.

  • Concentration: High concentration favors intermolecular reactions (dimerization) over intramolecular reactions (cyclization).

Corrective Action:

  • High Dilution: Perform the cyclization step in high dilution (0.05 M - 0.1 M).

  • Amine Excess: If using the ethanolamine route, use a large excess (3-5 equivalents) of the amine during the ring-opening step to statistically suppress bis-alkylation.

Part 3: Recommended Protocol

Method: Cyclization via 2-Aminoethyl Hydrogen Sulfate (The "Wenker-Type" Modification) Rationale: This method offers superior regiocontrol compared to direct ethanolamine opening.[1]

Step-by-Step Workflow:

  • Reagents:

    • 3-Bromostyrene oxide (1.0 eq)[1]

    • 2-Aminoethyl hydrogen sulfate (1.2 eq)[1]

    • Sodium Hydroxide (NaOH) (4.0 eq)

    • Solvent: Methanol / Water (1:1)[3]

  • Procedure:

    • Dissolution: Dissolve NaOH in water/methanol mixture and cool to

      
      .
      
    • Addition: Add 2-aminoethyl hydrogen sulfate. Stir for 15 minutes to generate the free aziridine/amine species in situ.

    • Coupling: Add 3-bromostyrene oxide dropwise over 30 minutes. Crucial: Slow addition prevents local hot-spots that favor side reactions.[1]

    • Reaction: Warm to

      
       and stir for 12 hours.
      
    • Workup: Evaporate methanol. Extract aqueous residue with DCM (

      
      ).[4]
      
    • Purification: The crude oil often requires conversion to the HCl salt for crystallization. Dissolve free base in diethyl ether and add

      
       HCl in ether. The salt precipitates.
      

Data Summary Table:

ParameterStandard Ethanolamine RouteRecommended Sulfate Route
Regioselectivity (2- vs 3-isomer) ~85:15>95:5
Dimer Impurity Moderate (5-10%)Low (<2%)
Yield 40-50%65-75%
Mechanistic Driver Intermolecular

Intramolecular Cyclization
Part 4: Visualizing the Pathway

The following diagram illustrates the critical decision points where impurities are generated.

G Start 3-Bromostyrene Oxide Inter_Beta Intermediate: Beta-Attack (Terminal) Start->Inter_Beta Basic Cond. (SN2) Preferred Inter_Alpha Intermediate: Alpha-Attack (Benzylic) Start->Inter_Alpha Acidic Cond. (SN1) Avoid Amine Reagent: Ethanolamine (or deriv.) Amine->Inter_Beta Amine->Inter_Alpha Product TARGET: 2-(3-Bromophenyl)morpholine Inter_Beta->Product Cyclization Imp_Regio IMPURITY A: 3-(3-Bromophenyl)morpholine Inter_Alpha->Imp_Regio Cyclization Imp_Desbromo IMPURITY B: 2-Phenylmorpholine (Des-bromo) Product->Imp_Desbromo Pd/C Hydrogenation (Over-reduction) Imp_Dimer IMPURITY C: N,N'-Dimer Product->Imp_Dimer Excess Epoxide (Stoichiometry Error)

Caption: Reaction pathway analysis showing the bifurcation of regioselectivity (green path vs. red path) and the downstream formation of des-bromo and dimer impurities.

References
  • Regioselectivity in Epoxide Opening

    • Smith, J. G. "Synthetically useful reactions of epoxides." Synthesis 1984.08 (1984): 629-656.[1]

  • Morpholine Synthesis via Aminoethyl Hydrogen Sulfate

    • Sharghi, H., & Massah, A. R. "A convenient synthesis of morpholines." Journal of Chemical Research (1998).

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • General 2-Phenylmorpholine Properties

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 10612988, 2-(3-Bromophenyl)morpholine.[1]

Sources

Optimization

Technical Support Center: Aryl Morpholine Synthesis

Status: Operational Current Module: Side Reaction Analysis & Troubleshooting Lead Scientist: Senior Application Specialist Introduction: The Morpholine Mandate Aryl morpholines are privileged pharmacophores in drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Module: Side Reaction Analysis & Troubleshooting Lead Scientist: Senior Application Specialist

Introduction: The Morpholine Mandate

Aryl morpholines are privileged pharmacophores in drug discovery (e.g., Linezolid, Gefitinib) due to their ability to modulate solubility and metabolic stability. However, their synthesis is often plagued by "silent" side reactions that degrade yield and complicate purification.

This guide treats your synthesis as a system. When the system fails, it leaves a specific chemical signature. We analyze these signatures to identify the root cause.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

System Status: High Precision / High Cost Primary Failure Mode: Hydrodehalogenation (Reduction) & Homocoupling

In the synthesis of aryl morpholines via Pd-catalysis, the morpholine ring is generally robust. The failure usually stems from the catalytic cycle deviating before the C-N bond is formed.

Diagnostic: Reading the Impurity Profile
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Mass = Ar-H (M-Halogen+1)Hydrodehalogenation Slow reductive elimination allows the Pd-Ar species to scavenge a hydride (often from solvent or base).1. Switch solvent (Isopropanol

Toluene/Dioxane). 2. Increase ligand bulk (e.g., XPhos, BrettPhos) to accelerate reductive elimination.
Mass = Ar-Ar (2x Ar)Homocoupling Oxidation of Pd(II) species, often by trace

, or disproportionation.
1. Degas solvents vigorously (sparge with Ar for 15 min). 2. Add a reductant (e.g., 5 mol% ascorbic acid) if persistent.
Black Precipitate Pd-Black Formation Catalyst decomposition due to low ligand concentration or instability.1. Increase Ligand:Pd ratio (from 1:1 to 2:1). 2. Lower temperature.
Unreacted Halide Catalyst Poisoning Morpholine acts as a ligand, shutting down the Pd center.1. Use a weak base (

) to keep free amine concentration low. 2. Pre-mix catalyst/ligand for 30 mins before adding substrate.
The Mechanism of Failure

Understanding where the cycle breaks is critical. The diagram below maps the "off-ramps" where side reactions occur.

BuchwaldFailure Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Ar-Pd-N) OxAdd->AmineBind Morpholine + Base Homo SIDE REACTION: Homocoupling (Ar-Ar) (Disproportionation) OxAdd->Homo O2 / Slow Turnover RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fast Step (Desired) Hydro SIDE REACTION: Hydrodehalogenation (Ar-H) (Hydride Source Scavenging) AmineBind->Hydro Slow Reductive Elim. + Alcohol Solvent RedElim->Pd0 Regenerate Catalyst

Caption: The Buchwald-Hartwig cycle.[1] Red paths indicate critical failure modes where the catalyst diverts to form impurities.

Module 2: Nucleophilic Aromatic Substitution (S_NAr)

System Status: Robust / Low Cost Primary Failure Mode: Hydrolysis & Regioselectivity

S_NAr is the workhorse for electron-deficient aryl halides (e.g., fluoronitrobenzenes). While mechanically simpler, it is prone to solvent-mediated side reactions.

Diagnostic: Reading the Impurity Profile
ObservationDiagnosisRoot CauseCorrective Action
Mass = Ar-OH (Phenol)Hydrolysis Trace water in polar aprotic solvents (DMSO/DMF) attacks the activated halide.1. Dry DMSO over molecular sieves (3Å). 2. Switch base from hydroxides (KOH) to carbonates (

) or organic bases (DIPEA).
Multiple Peaks Regio-isomers Substrate has multiple leaving groups (e.g., 2,4-difluoronitrobenzene).1. Lower temperature (-10°C to 0°C). 2. Add morpholine dropwise (limiting reagent) to control site selectivity.
Foul Odor Solvent Decomposition DMSO thermal decomposition at T > 120°C.1. Switch to NMP or Sulfolane for high-temp reactions.
Protocol: The "Dry-Run" S_NAr

To prevent hydrolysis, this protocol creates a self-validating anhydrous environment.

  • Preparation: Charge a reaction vial with Aryl Fluoride (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvent Check: Add DMSO (0.5 M concentration). Critical Step: Add activated 3Å molecular sieves directly to the reaction vessel.

  • Addition: Add Morpholine (1.1 equiv) neat.

  • Reaction: Stir at RT. If heating is required, do not exceed 100°C without switching solvents.

  • Validation: Monitor by TLC. If Ar-OH (polar spot near baseline) appears, your system has water ingress.

Module 3: Purification & Isolation

System Status: Recovery Method: Acid-Base Extraction Strategy

Since morpholine is a base, we can exploit pH switching to isolate the product from non-basic side products (Ar-H, Ar-Ar, Ar-X) without chromatography.

Purification Crude Crude Reaction Mixture (Product + Ar-X + Ar-H) AcidWash 1. Dissolve in EtOAc 2. Wash with 1M HCl (aq) Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Ar-X, Ar-H, Ar-Ar) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Product-H+ salt) PhaseSep->AqLayer Discard Discard (Removes Non-Basic Impurities) OrgLayer->Discard Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer->Basify Extract Extract into DCM/EtOAc Dry & Concentrate Basify->Extract Final Pure Aryl Morpholine Extract->Final

Caption: Acid-Base extraction workflow. This method effectively removes hydrodehalogenated and homocoupled impurities.

Frequently Asked Questions (FAQ)

Q: Why is my yield low even though the starting material is consumed? A: You likely have "invisible" loss. If using Buchwald conditions, check for Hydrodehalogenation .[1] The product (Ar-H) is often volatile or co-elutes with solvents. In S_NAr, check for formation of the Phenol (Ar-OH) , which may stay in the aqueous layer during workup if not acidified (or vice versa depending on pH).

Q: Can I use morpholine as the base and the nucleophile? A: Yes, but with caution. Using excess morpholine (2.5+ equiv) allows it to act as a proton scavenger. However, this generates morpholinium salts which can increase the viscosity of the reaction and trap product. In Pd-catalysis, excess amine can also poison the catalyst. An inorganic base (


 or NaOtBu) is preferred for catalytic methods.

Q: My product is turning yellow/brown on the bench. Why? A: Aryl morpholines, especially those with electron-rich rings, are prone to N-oxide formation upon prolonged air exposure. Store under nitrogen or argon at -20°C. If oxidation occurs, treat with a mild reductant like sodium thiosulfate or hydrogenate briefly to recover the amine.

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of morpholine with 2,4-dinitrochlorobenzene and other halides." Chemical Reviews (Fundamental S_NAr Mechanisms). Link

  • Navarro, O., et al. (2004). "General Synthesis of Aryl Amines via Pd-Catalyzed Amination." Journal of Organic Chemistry. Link

Sources

Troubleshooting

Challenges in the purification of morpholine-containing compounds

Welcome to the Morpholine Purification Technical Support Center . This guide addresses the specific physicochemical challenges posed by the morpholine moiety ( ) in synthetic organic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Morpholine Purification Technical Support Center .

This guide addresses the specific physicochemical challenges posed by the morpholine moiety (


) in synthetic organic chemistry. Morpholine is a privileged pharmacophore, but its moderate basicity (

), high water solubility, and polarity often lead to purification failures such as silica streaking, aqueous layer retention, and volatility-induced yield loss.[1]

Module 1: Chromatography Troubleshooting

Issue: My compound streaks/tails on silica gel, and I cannot separate it from impurities.

Root Cause Analysis

Morpholine contains a secondary (or tertiary, if substituted) amine. Silica gel (


) is acidic (

of surface silanols

).[1]
  • Mechanism: The basic nitrogen of the morpholine undergoes acid-base interaction with the silanols, forming reversible ionic bonds. This causes "tailing" (band broadening) and retention time instability.

Protocol A: The "Amine-Modified" Mobile Phase

Do not run a standard EtOAc/Hexane gradient. You must suppress silanol ionization or competitively block active sites.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your solvent system.
    
    • Why? These bases are smaller and more abundant in the mobile phase; they saturate the silanol sites, allowing your morpholine compound to elute freely.

  • The "Pre-Wash" (Crucial Step):

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample.

    • Result: Prevents the "baseline drift" often seen when modifiers are introduced mid-run.

Protocol B: The "Green" Alternative (EtOAc/IPA)

If DCM/MeOH fails to separate polar impurities, switch to the EtOAc/IPA/Heptane system.

  • Solvent A: Heptane

  • Solvent B: 3:1 Ethyl Acetate : Isopropyl Alcohol (IPA)

  • Benefit: IPA is a protic solvent that suppresses silanol interactions better than DCM, often sharpening peaks without the need for TEA.

Decision Logic: Selecting the Right Stationary Phase

Use the following logic flow to determine the correct chromatography method.

ChromatographyLogic Start Start: Crude Morpholine Derivative TLC Run TLC (EtOAc/Hex) Start->TLC Streak Does it streak? TLC->Streak NoStreak Proceed: Standard Flash Streak->NoStreak No YesStreak Add 1% Et3N to Eluent Streak->YesStreak Yes Check Check TLC with Modifier YesStreak->Check Better Proceed: Modified Silica Flash Check->Better Separation Good StillBad Is it very polar (Rf < 0.1)? Check->StillBad Separation Poor ReversePhase Switch to Reverse Phase (C18) StillBad->ReversePhase Yes HighPH Use High pH Buffer (NH4HCO3, pH 10) ReversePhase->HighPH

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase modifiers.

Module 2: Aqueous Workup & Extraction

Issue: I lost my product in the aqueous layer during extraction.

Root Cause Analysis

Morpholine is highly water-soluble.[1] Even substituted morpholines can partition into water if the pH is below the


 (approx 8.3), where the nitrogen is protonated (

).
The "Prince’s Brew" Extraction Protocol

Standard EtOAc extraction is often insufficient for polar morpholines. Use the DCM/IPA system.

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
pH Adjustment Neutral / Weak Base (

)
Strong Base (pH > 10) using 1M NaOH or

.
Solvent System Ethyl Acetate or Ether3:1 Chloroform:Isopropanol or 4:1 DCM:Isopropanol .
Additive NoneSaturate aqueous layer with NaCl (Salting out).
Why it works Product is partially protonated and water-soluble.[1]High pH ensures free base; Alcohol increases organic phase polarity to match solute; Salt decreases water solubility.

Step-by-Step:

  • Cool the aqueous reaction mixture to 0°C.

  • Basify to pH 10–12 using NaOH (aq). Caution: Check stability of other functional groups (e.g., esters).

  • Saturate the aqueous layer with solid NaCl.

  • Extract 3x with DCM:IPA (3:1) .

  • Combine organics, dry over

    
     (not 
    
    
    
    , which can be slightly acidic), and concentrate.

Module 3: Scavenging Excess Morpholine

Issue: I used morpholine as a reagent (nucleophile) and cannot remove the excess.

Scenario A: Your Product is NON-BASIC (e.g., Amide formation)
  • Solution: Acidic Wash.[2][3]

  • Protocol: Dissolve crude in EtOAc. Wash 2x with 1M HCl.

  • Mechanism: Excess morpholine forms the HCl salt (water-soluble) and partitions into the aqueous layer. Your non-basic product remains in the organic layer.[4]

Scenario B: Your Product is BASIC (e.g., Reductive Amination)
  • Solution: Solid-Supported Scavengers (Resins).[1]

  • Reagent: Isocyanate Resin (e.g., PS-Isocyanate) or Aldehyde Resin .[1]

  • Protocol:

    • Calculate excess morpholine (e.g., 0.5 mmol).

    • Add 2–3 equivalents of PS-Isocyanate resin relative to the excess morpholine.

    • Stir gently at room temperature for 2–4 hours.

    • Filter off the resin. The filtrate contains your pure product.

  • Mechanism: The isocyanate reacts rapidly with the secondary amine of morpholine to form an insoluble urea, which is removed by filtration.

Module 4: Volatility & Salt Formation

Issue: My yield dropped significantly after using the rotavap/high-vac.

Root Cause Analysis

Free base morpholine and its low-molecular-weight derivatives are moderately volatile.[1] High vacuum or prolonged rotary evaporation with heating can sublime/evaporate the product.

The "Salt Stabilization" Workflow

Convert the morpholine free base to a non-volatile salt before final drying.

SaltFormation FreeBase Free Base (Volatile) Dissolve Dissolve in Et2O or Dioxane FreeBase->Dissolve AddAcid Add 2M HCl in Ether/Dioxane Dissolve->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter & Dry (Stable Solid) Precipitate->Filter

Figure 2: Stabilization of volatile morpholine derivatives via HCl salt formation.[1]

Protocol:

  • Dissolve the crude oil in dry Diethyl Ether or 1,4-Dioxane.

  • Dropwise add 4M HCl in Dioxane (commercially available).

  • A white precipitate (the HCl salt) should form immediately.

  • Filter the solid or evaporate the solvent. The salt is stable and non-volatile.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[1][5] J. Org.[5] Chem.1978 , 43, 2923–2925.[1][5] (The foundational text on flash chromatography parameters). Link

  • University of Rochester. "Flash Column Chromatography Guide: Solvent Systems." (Detailed usage of MeOH/DCM and modifiers for amines). Link

  • Biotage Application Notes. "Strategies for the Purification of Basic Compounds." (Data on high pH reverse phase and amine-modified silica). Link

  • Delhaye, L. et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction."[6] Org.[2][5] Process Res. Dev.2007 , 11, 160–164.[1] (Supports the use of specific solvent ratios for polar extractions). Link

  • Sigma-Aldrich (Merck). "Polymer-Supported Scavengers User Guide."[1] (Protocols for using PS-Isocyanate to remove secondary amines). Link

Sources

Optimization

Improving yield and purity of 2-(3-Bromophenyl)morpholine

Technical Support Center: Optimization of 2-(3-Bromophenyl)morpholine Synthesis Topic: High-Fidelity Synthesis & Purification of 2-(3-Bromophenyl)morpholine Document ID: TSC-2024-BPM-01 Version: 1.2 (Current) Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-(3-Bromophenyl)morpholine Synthesis

Topic: High-Fidelity Synthesis & Purification of 2-(3-Bromophenyl)morpholine Document ID: TSC-2024-BPM-01 Version: 1.2 (Current)

Introduction: The Synthetic Challenge

The synthesis of 2-aryl morpholines, specifically the 2-(3-bromophenyl)morpholine scaffold, presents a unique set of challenges compared to simple aliphatic amines. The electron-withdrawing nature of the 3-bromo substituent deactivates the aromatic ring while simultaneously influencing the electrophilicity of the benzylic position.

This guide moves beyond basic textbook recipes. It addresses the specific failure modes—regioisomeric contamination, dimerization (bis-alkylation), and oxidative degradation—that result in low yields (<40%) and poor purity in standard laboratory protocols.

Module 1: The Optimized Reaction Logic

To achieve high yield and purity, we recommend the Epoxide Opening / Cyclodehydration Route . This pathway offers the highest atom economy but requires strict control over regioselectivity.

Visualizing the Pathway (Process Flow)

G Start 3-Bromostyrene Oxide Step1 Regioselective Ring Opening Start->Step1 Reagent Ethanolamine (>3.0 eq) Reagent->Step1  Kinetic Control Intermed Intermediate: Amino-Diol Step1->Intermed  Terminal Attack Step2 Cyclization (Acid Mediated) Intermed->Step2  Dehydration Product Crude Free Base Step2->Product Salt Purified HCl Salt Product->Salt  HCl/iPrOH

Caption: Optimized workflow favoring steric control (terminal attack) to prevent regioisomeric impurities.

Module 2: Critical Process Parameters (CPPs)

The following parameters are non-negotiable for yields >75% and Purity >98%.

ParameterOptimized ValueScientific Rationale
Amine Stoichiometry 3.0 – 5.0 equiv. Prevents dimerization . If the amine concentration is low, the product (secondary amine) competes with the starting material, reacting with a second epoxide molecule to form a "bis" impurity.
Opening Temperature 40°C – 60°C Ensures Steric Control . Higher temperatures promote thermodynamic equilibrium which may favor the undesired benzylic attack (Electronic Control), leading to the wrong isomer.
Cyclization Acid 70% H₂SO₂ or MsOH Concentrated H₂SO₄ causes charring/tarring of the aromatic ring. Methanesulfonic acid (MsOH) offers a cleaner profile for cyclodehydration.
Atmosphere Argon/Nitrogen The free base amine is susceptible to oxidation (N-oxide formation) and carbamate formation from atmospheric CO₂.

Module 3: Troubleshooting & FAQs

This section addresses specific "pain points" reported by users.

Q1: "I am seeing two spots on TLC after the epoxide opening. Is this the regioisomer?"

Diagnosis: Likely, yes. The Mechanism: The reaction of 3-bromostyrene oxide with ethanolamine can occur at two positions:

  • 
    -Attack (Desired):  Attack at the terminal CH₂. This places the hydroxyl group at the benzylic position.
    
  • 
    -Attack (Undesired):  Attack at the benzylic CH. This occurs if the reaction is driven by electronic factors (e.g., presence of Lewis Acids or high heat).
    

The Fix:

  • Remove Catalysts: Ensure no Lewis acids (like ZnCl₂ or AlCl₃) are present. These coordinate to the epoxide oxygen, increasing positive charge at the benzylic position and favoring the wrong isomer [1].

  • Solvent Switch: Use a protic solvent like Methanol or Isopropanol . Hydrogen bonding with the solvent assists in opening the ring via the sterically favored pathway (terminal carbon) [2].

  • Protocol Adjustment: Run the addition of epoxide slowly into the solution of amine at a lower temperature (RT to 40°C).

Q2: "My cyclization yield is low, and the reaction mixture turned black."

Diagnosis: Oxidative degradation and polymerization caused by harsh dehydration conditions.

The Fix:

  • Avoid Conc. H₂SO₄: Switch to the Appel Reaction conditions or Sulfonyl Activation for a milder cyclization.

    • Method: Treat the intermediate amino-diol with Thionyl Chloride (

      
      ) or Methanesulfonyl Chloride (
      
      
      
      ) followed by base-mediated closure. This avoids the high heat required for acid-catalyzed dehydration.
  • Alternative Route (One-Pot): Use 2-Aminoethyl hydrogen sulfate instead of ethanolamine.

    • Reaction: 3-Bromostyrene oxide + 2-Aminoethyl hydrogen sulfate + NaOH (aq).

    • Why: The sulfate group acts as a built-in leaving group. The intramolecular cyclization happens immediately upon ring opening, reducing the lifespan of unstable intermediates.

Q3: "I cannot crystallize the final product; it remains an oil."

Diagnosis: Impurities (dimers or regioisomers) are preventing crystal lattice formation, or the free base is hygroscopic.

The Fix:

  • Salt Formation: Do not attempt to isolate the free base as a solid. Convert it immediately to the Hydrochloride or Oxalate salt.

    • Protocol: Dissolve the crude oil in dry Diethyl Ether or Ethyl Acetate. Add 2M HCl in Diethyl Ether dropwise at 0°C. The salt should precipitate instantly as a white solid.

  • The "Oil-Out" Remedy: If the salt oils out instead of precipitating, it indicates trapped solvent or water.

    • Action: Decant the supernatant.[1] Triturate (grind) the oil with fresh anhydrous Pentane or Hexane. If that fails, dissolve in minimal hot Isopropanol and let cool slowly.

Module 4: Validated Purification Protocol

To ensure pharmaceutical-grade purity (>99%), follow this "Self-Validating" purification logic.

Step 1: Acid-Base Extraction (The Cleanup)
  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Extract with 1M HCl (The product moves to the aqueous layer; non-basic impurities like unreacted epoxide or styrene derivatives stay in the organic layer).

  • Wash the aqueous layer with fresh Ethyl Acetate (removes trapped neutrals).

  • Basify the aqueous layer to pH 12 with NaOH .

  • Extract back into Dichloromethane (DCM) .

  • Dry over

    
     and concentrate.
    
Step 2: Recrystallization of the HCl Salt
  • Solvent System: Isopropanol (IPA) / Diethyl Ether (

    
    ).
    
  • Procedure:

    • Dissolve 1g of crude salt in minimum boiling IPA (~5-10 mL).

    • Allow to cool to room temperature.

    • Add

      
       dropwise until slight turbidity is observed.
      
    • Refrigerate at 4°C for 12 hours.

    • Filter and wash with cold

      
      .
      

References

  • Regioselectivity in Epoxide Opening

    • Title: Regioselective Ring Opening of Styrene Oxide with Amines.[2][3]

    • Source: Chemical Communic
    • Context: Explains the steric vs.
    • URL:[Link]

  • Morpholine Synthesis Methodology

    • Title: Synthesis of Morpholines (General Review).
    • Source: Organic Chemistry Portal.
    • Context: Validates the amino-alcohol cyclization route and provides alternative "one-pot" sulf
    • URL:[Link]

  • Salt Purification Techniques

    • Title: Purification of organic hydrochloride salts.[1][4]

    • Source: ResearchG
    • Context: Supports the use of Isopropanol/Ether systems for crystallizing morpholine salts to remove non-polar impurities.
    • URL:[Link]

Sources

Troubleshooting

Resolving peak tailing in HPLC of basic morpholine compounds

Topic: Resolving Peak Tailing in HPLC of Basic Morpholine Compounds Ticket ID: #MORPH-833-TAIL Assigned Specialist: Senior Application Scientist, Separations Group[1] Executive Summary Morpholine derivatives (pKa ~8.3–8....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in HPLC of Basic Morpholine Compounds Ticket ID: #MORPH-833-TAIL Assigned Specialist: Senior Application Scientist, Separations Group[1]

Executive Summary

Morpholine derivatives (pKa ~8.3–8.5) are notorious for peak tailing on silica-based reversed-phase columns.[1] This is rarely a random error; it is a predictable chemical incompatibility between the protonated analyte and ionized residual silanols on the stationary phase.

This guide moves beyond generic advice to target the specific physicochemical behavior of the morpholine ring. We provide three validated protocols to resolve tailing, ranked by robustness.

Module 1: The Mechanistic "Why"

The Silanol Trap

To fix the problem, you must visualize the invisible interaction.

  • The Analyte: At neutral pH (pH 7.0), morpholine (pKa ~8.3) is >95% protonated (

    
    ).
    
  • The Column: Silica supports possess surface silanol groups (

    
    ). Above pH 3.5, these silanols deprotonate to form anions (
    
    
    
    ).
  • The Interaction: The positively charged morpholine binds electrostatically to the negatively charged silanol. This is a "secondary interaction"—it is slower and energetically stronger than the primary hydrophobic interaction, causing the "tail" or drag on the peak's back edge.

Visualization: The Dual-Mechanism Failure

The following diagram illustrates the competing forces creating the tail.[2]

MorpholineInteraction Analyte Morpholine Analyte (Protonated BH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Fast Kinetics (Gaussian Peak) Silanol Ionized Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Slow Kinetics (Peak Tailing) Detector Detector Response C18->Detector Silanol->Detector Delayed Elution

Figure 1: The "Dual-Mechanism" effect.[3] The green path represents ideal retention. The red dashed path represents the unwanted secondary interaction causing tailing.

Module 2: Validated Solution Protocols

Strategy A: High pH (The Gold Standard)

Logic: At pH 10.5, morpholine (pKa 8.3) is deprotonated and neutral (


). Neutral molecules cannot interact with silanols via ion exchange. This eliminates the root cause.
  • Requirement: You must use a hybrid-silica or polymer-based column (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S) rated for pH > 10. Standard silica dissolves at this pH.

  • Protocol:

    • Buffer: 10 mM Ammonium Bicarbonate.

    • pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide (

      
      ).
      
    • Mobile Phase: Pump A: Buffer / Pump B: Acetonitrile.[3]

    • Result: Sharp, symmetrical peaks with increased retention (neutral species are more hydrophobic).

Strategy B: Low pH (The Workhorse)

Logic: At pH < 3.0, the silanol groups are protonated (


) and neutral. Although the morpholine is still charged, the "magnet" on the column surface is turned off.
  • Requirement: Compatible with most modern Type-B silica columns.

  • Protocol:

    • Additive: 0.1% Formic Acid or Trifluoroacetic Acid (TFA).

    • Target pH: Ensure aqueous pH is between 2.0 and 2.5.

    • Warning: TFA is a strong ion-pairing agent. It fixes tailing well but can suppress ionization in LC-MS sources. If using MS, stick to Formic Acid or high concentrations (20mM) of Ammonium Formate.

Strategy C: Chaotic Modifiers (The "Band-Aid")

Logic: If you cannot change pH, add a sacrificial base that competes for the silanol sites. Triethylamine (TEA) saturates the surface, leaving the morpholine free to elute.

  • Protocol:

    • Additive: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

    • pH Adjustment: You must adjust the pH after adding TEA (usually to pH 7.0 with Phosphoric Acid).

    • Warning: TEA is difficult to flush out of columns and systems. Never use TEA in an LC-MS system; it causes persistent background signal suppression.

Module 3: Hardware Selection Guide

Not all columns are equal. For morpholines, the "End-Capping" efficiency is the critical specification.

Column ClassTechnologypH LimitSuitability for MorpholinesRecommended Brand Examples
Hybrid Silica Ethylene-Bridged (BEH) or Organo-Silica1–12Excellent. Allows High pH strategy.[1]Waters XBridge, Phenomenex Gemini NX
Type B Silica High Purity, Fully End-capped2–8Good. Use with Low pH strategy.[1]Agilent Zorbax Eclipse Plus, Waters Symmetry
Polar Embedded Shielded Ligands2–9Very Good. Shield repels silanol interactions.[1]Waters SymmetryShield, Supelco Ascentis
Type A Silica Older, acidic silica2–7Poor. Avoid.[1] High metal content exacerbates tailing.(Legacy columns)

Module 4: Troubleshooting Workflow

Follow this decision tree to diagnose persistent tailing issues.

TailingWorkflow Start Start: Tailing Factor (Tf) > 1.5? CheckConc Step 1: Check Mass Load Inject 1/10th concentration Start->CheckConc IsBetter Did peak shape improve? CheckConc->IsBetter Overload Diagnosis: Mass Overload Reduce injection volume IsBetter->Overload Yes CheckPH Step 2: Check Mobile Phase pH IsBetter->CheckPH No PHDecision Is pH near pKa (8.3)? CheckPH->PHDecision ChangePH Action: Shift pH Target pH 2.5 or pH 10.5 PHDecision->ChangePH Yes (Worst Case) CheckCol Step 3: Check Column Type PHDecision->CheckCol No ChangePH->CheckCol ColDecision Is column Hybrid/End-capped? CheckCol->ColDecision ReplaceCol Action: Switch to XBridge/Gemini/Eclipse ColDecision->ReplaceCol No AddMod Step 4: Add Modifier Add 10mM TEA (UV Only) ColDecision->AddMod Yes

Figure 2: Diagnostic logic for isolating the source of peak asymmetry.

References

  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Waters Technology Brief. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Troubleshooting Guide. [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Note 5991-0122EN.[1] [Link]

  • National Institutes of Health (PubChem). Morpholine Compound Summary (pKa Data). [Link]

  • Welch Materials. Triethylamine as a Mobile Phase Additive: What Does It Do? Technical Insight. [Link]

Sources

Optimization

NMR peak assignment challenges for substituted morpholines

TECHNICAL SUPPORT CENTER: NMR PEAK ASSIGNMENT FOR SUBSTITUTED MORPHOLINES Case ID: MORPH-NMR-001 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1] Executive Summary: The Mo...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: NMR PEAK ASSIGNMENT FOR SUBSTITUTED MORPHOLINES

Case ID: MORPH-NMR-001 Status: Active Assigned Specialist: Senior Application Scientist, Structural Elucidation Group[1]

Executive Summary: The Morpholine Paradox

Substituted morpholines present a deceptive challenge in NMR spectroscopy. While chemically simple, they exist in a dynamic equilibrium of chair inversions and nitrogen pyramidal inversions.[1] At standard probe temperatures (298 K), these exchange rates often match the NMR timescale, resulting in broadened, coalesced, or "missing" signals. This guide provides the troubleshooting protocols to resolve these dynamic artifacts and definitively assign stereochemistry.

Module 1: Troubleshooting Broad or "Missing" Signals

User Query: "I synthesized an N-alkyl morpholine derivative. The proton spectrum shows broad humps in the aliphatic region (2.5–4.0 ppm), and the integration is off. Is my product impure?"

Technical Diagnosis: This is likely not an impurity but a classic case of intermediate exchange broadening . Morpholines undergo two distinct dynamic processes:

  • Ring Inversion: Flipping between two chair conformers.[1]

  • Nitrogen Inversion: Pyramidal inversion at the N-center.[1]

At room temperature, the rate of interconversion (


) is often comparable to the frequency difference (

) between the conformers. This places the system in the "coalescence" regime, causing signals to broaden into the baseline.

Troubleshooting Protocol: Variable Temperature (VT) NMR

To resolve this, you must shift the exchange regime to either the "slow" or "fast" limit.

  • The "Freeze" Method (Slow Exchange Limit):

    • Action: Cool the sample to 233 K (-40°C) or lower.

    • Solvent: Switch to

      
       (Dichloromethane-d2) or THF-d8, as 
      
      
      
      freezes at ~18°C.
    • Result: The ring flip locks. You will observe two distinct sets of signals for the major and minor conformers (e.g., N-substituent axial vs. equatorial).

    • Scientific Rationale: Lowering ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       reduces 
      
      
      
      below
      
      
      , allowing detection of individual conformers.[1]
  • The "Average" Method (Fast Exchange Limit):

    • Action: Heat the sample to 323–343 K (50–70°C) .

    • Solvent: DMSO-d6 or Toluene-d8.

    • Result: The exchange becomes rapid (

      
      ). Broad humps will sharpen into a single, time-averaged set of sharp multiplets.[1]
      
    • Warning: This simplifies integration but destroys stereochemical information regarding the preferred conformer.

Module 2: Distinguishing Axial vs. Equatorial Protons

User Query: "Once I have resolved the spectrum, how do I tell which protons are axial and which are equatorial? They all overlap in the 2-4 ppm range."

Technical Diagnosis: Stereochemical assignment relies on the Karplus Relationship , which links the vicinal coupling constant (


) to the dihedral angle (

). In a fixed morpholine chair:
  • Axial-Axial (

    
    ): 
    
    
    
    
    
    Large
    
    
    (10–12 Hz).[1]
  • Axial-Equatorial (

    
    ) & Equatorial-Equatorial (
    
    
    
    ):
    
    
    
    
    Small
    
    
    (2–5 Hz).[1]

Data Table: Diagnostic Parameters for Morpholine Ring Protons

ParameterAxial Proton (

)
Equatorial Proton (

)
Mechanistic Basis
Coupling (

)
Large triplet/quartet (

Hz)
Small doublet/multiplet (

Hz)
Karplus Equation (Dihedral dependence)
Chemical Shift (

)
Typically Upfield (Shielded)Typically Downfield (Deshielded)Anisotropic effect of C-C/C-N bonds
NOE Correlation Strong NOE to 1,3-diaxial protonsStrong NOE to geminal

Through-space dipolar coupling (

dependence)

Experimental Protocol: The "J-Resolved" Workflow

  • Acquire a 1D

    
    H spectrum  with good digital resolution (zero-fill to 64k or 128k points).
    
  • Inspect Multiplets: Look for the "Large Triplet" (

    
    ).[1] It appears as a triplet of triplets (tt) if resolved, dominated by two large 
    
    
    
    couplings (one to each neighbor).[1]
  • Validate with NOESY:

    • Irradiate the N-substituent (if methyl/alkyl).[1]

    • If the N-substituent is Equatorial (preferred sterically), it will show NOE correlations to the Axial protons on C2/C6 (1,3-diaxial interaction).

Module 3: Solvent & pH Effects on Chemical Shift

User Query: "My morpholine peaks shifted >0.5 ppm when I switched from


 to DMSO. Is this normal?"

Technical Diagnosis: Yes. Morpholines are highly sensitive to Specific Solvation Effects .[1]

  • Hydrogen Bonding: If your morpholine is secondary (NH), DMSO acts as a strong H-bond acceptor, deshielding the NH proton and locking the conformation, often stabilizing the equatorial NH isomer.

  • N-Lone Pair Solvation: In

    
    , the nitrogen lone pair is relatively free.[1] In protic solvents (or acidic conditions), the lone pair participates in H-bonding, which alters the electronic environment of the adjacent 
    
    
    
    -protons.
  • Protonation (Salt Formation): If your sample is a TFA salt or HCl salt, the nitrogen inversion is blocked entirely.[1] The "N-H+" becomes a fixed substituent.[1]

    • Tip: Always report the exact salt form. The NMR of a free base morpholine vs. its hydrochloride salt are non-comparable for fingerprinting.

Module 4: Visualization & Workflows

Diagram 1: The Dynamic Equilibrium Challenge

Caption: Morpholine undergoes rapid chair-to-chair inversion (Ring Flip) and Nitrogen pyramidal inversion.[1] At Room Temp (RT), these rates blur the NMR signals.

MorpholineDynamics cluster_measure Experimental Observation ConfA Conformer A (N-R Equatorial) TS_Ring Transition State (Boat/Twist) ConfA->TS_Ring Ring Flip NMR_RT NMR at 298K (Coalescence) Broad/Avg Signals ConfA->NMR_RT Averaged NMR_LowT NMR at 233K (Slow Exchange) Resolved Signals ConfA->NMR_LowT Visible TS_Ring->ConfA ConfB Conformer B (N-R Axial) TS_Ring->ConfB Inversion ConfB->TS_Ring ConfB->NMR_RT Averaged ConfB->NMR_LowT Visible

Diagram 2: De Novo Assignment Workflow

Caption: Step-by-step logic for assigning substituted morpholine derivatives.

AssignmentWorkflow Start Start: Unassigned Morpholine Spectrum Step1 1. Acquire 1H & HSQC Identify CH2 pairs attached to O vs N Start->Step1 Step2 2. COSY Experiment Trace spin systems (N-CH2-CH2-O) Step1->Step2 Decision Are signals broad? Step2->Decision Action_VT Perform VT-NMR (Cool to -40°C) Decision->Action_VT Yes Step3 3. Analyze Coupling (J-values) Large J (~11Hz) = Axial Small J (~3Hz) = Equatorial Decision->Step3 No Action_VT->Step3 Step4 4. NOESY/ROESY Confirm spatial proximity (e.g. N-R to C2-Hax) Step3->Step4 Final Final Stereochemical Assignment Step4->Final

References

  • Abraham, R. J., et al. (2006).[1][2] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Reich, H. J. (2024).[1] "Structure and NMR of Morpholines." University of Wisconsin-Madison Chemistry Department.[1] Link

  • Minch, M. J. (1994).[1][3] "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship." Concepts in Magnetic Resonance. Link[1]

  • Anet, F. A. L., & Yavari, I. (1977).[1] "Nitrogen Inversion in Morpholine and Piperidine Derivatives." Journal of the American Chemical Society.[3] Link[1]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(3-Bromophenyl)morpholine

Topic: Prevention of Degradation & Storage Protocols Compound: 2-(3-Bromophenyl)morpholine (Free Base & Salt Forms) Audience: Medicinal Chemists, Process Chemists, and Inventory Managers Introduction: The Stability Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Degradation & Storage Protocols Compound: 2-(3-Bromophenyl)morpholine (Free Base & Salt Forms) Audience: Medicinal Chemists, Process Chemists, and Inventory Managers

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 2-(3-Bromophenyl)morpholine solely as a stable building block. While the morpholine ring is robust compared to oxiranes or aziridines, the secondary amine functionality combined with the aryl bromide creates a specific vulnerability profile.

The free base is a "living" chemical entity: it breathes


 from the air, reacts with singlet oxygen, and can shed its bromine atom under UV light. This guide moves beyond basic "store at -20°C" advice to explain the mechanistic reasons for degradation and provides self-validating protocols to ensure your biological data remains reproducible.

Part 1: Critical Degradation Mechanisms

To prevent degradation, you must understand the enemy. This compound suffers from three primary vectors of decay.

Oxidative Dehydrogenation & N-Oxide Formation

The secondary amine is electron-rich. Upon exposure to atmospheric oxygen—catalyzed by trace metals or light—it can undergo single-electron transfer (SET) oxidation. This leads to the formation of hydroxylamines or imines (via oxidative dehydrogenation), which polymerize into yellow/brown impurities.

Carbamic Acid Formation (The "Weight Gain" Phenomenon)

Secondary amines are nucleophilic.[1] They react rapidly with atmospheric carbon dioxide (


) to form carbamic acids or carbamate salts.
  • Observation: Your oil turns into a sticky gum, or your solid clumps; the mass increases, but purity (by NMR) looks messy.

  • Equation:

    
    
    
  • Reversibility: This is often reversible with heat or acid, but it complicates stoichiometry.

Photolytic Debromination

The Carbon-Bromine (C-Br) bond on the aromatic ring is susceptible to homolytic cleavage under UV light (


). This generates an aryl radical, which abstracts a hydrogen from the solvent or the morpholine ring itself, leading to des-bromo  impurities (2-phenylmorpholine).
Visualizing the Degradation Pathways

DegradationPathways Start 2-(3-Bromophenyl) morpholine (Free Base) Carbamate Carbamic Acid (Sticky Solid/Gum) Start->Carbamate Nucleophilic Attack NOxide N-Oxides & Imines (Yellow/Brown Color) Start->NOxide SET Oxidation DesBromo Des-bromo Analog (Impurity) Start->DesBromo Homolytic Cleavage CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen (Air) O2->NOxide UV UV Light UV->DesBromo

Figure 1: Primary degradation pathways for 2-(3-Bromophenyl)morpholine free base.

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific issues reported by our user base.

Issue 1: Physical Appearance Change

Q: My clear oil has turned into a yellow, viscous semi-solid. Is it ruined? A: Not necessarily, but it is compromised.

  • Diagnosis: The yellowing indicates oxidation (N-oxide formation), while the viscosity increase suggests carbamate formation (reaction with

    
    ).
    
  • Immediate Action: Check the proton NMR in

    
    . If you see a broad peak around 8-10 ppm or shifting of the 
    
    
    
    -protons next to the nitrogen, it is likely the carbamate.
  • Remediation: Dissolve the material in dichloromethane (DCM) and wash with saturated aqueous

    
     (to remove carbamates) or perform a short silica plug filtration. If the yellow color persists, re-purification via column chromatography is required.
    
Issue 2: Stoichiometry Errors

Q: I weighed 100 mg for a coupling reaction, but the yield was lower than expected. Why? A: You likely weighed "air."

  • Diagnosis: If stored as a free base without inert gas, the compound absorbs moisture and

    
    . You may have weighed 100 mg of material, but only 85 mg was active amine.
    
  • Solution: Always re-titrate or measure the purity by qNMR (Quantitative NMR) before using aged batches. Best Practice: Convert to the Hydrochloride (HCl) salt (see Protocol A) which is non-hygroscopic and stoichiometrically defined.

Issue 3: Unexpected Impurities in LCMS

Q: I see a mass peak at M-79 in my stored sample. What is this? A: That is the des-bromo analog.

  • Diagnosis: Your sample was exposed to light.[2][3][4] The M-79 peak corresponds to the loss of the Bromine atom (

    
    ) and replacement with Hydrogen.
    
  • Prevention: This reaction is irreversible. You must store future batches in amber glass vials wrapped in aluminum foil.

Part 3: Standard Operating Procedures (Protocols)

Protocol A: Conversion to Hydrochloride Salt (Gold Standard for Storage)

Why: The HCl salt protonates the amine, shutting down oxidation and


 absorption. It converts an unstable oil into a stable, crystalline solid.

Materials:

  • 2-(3-Bromophenyl)morpholine (Free base)

  • Diethyl ether or MTBE (Solvent)

  • 4M HCl in Dioxane (Reagent)

  • Argon/Nitrogen line

Step-by-Step:

  • Dissolution: Dissolve the free base (e.g., 1.0 g) in anhydrous Diethyl ether (10 mL). Ensure it is fully dissolved.[5]

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 4M HCl in Dioxane (1.2 equivalents).

  • Precipitation: A white precipitate should form immediately. Stir for 15 minutes at 0°C.

  • Filtration: Filter the solid under a blanket of Argon (to prevent moisture absorption during filtration).

  • Washing: Wash the filter cake with cold ether (

    
     mL).
    
  • Drying: Dry under high vacuum for 4 hours to remove trace dioxane.

  • Result: A white, crystalline solid that is stable at room temperature (though -20°C is preferred).

Protocol B: Inert Storage of Free Base

Why: If you must keep the free base (e.g., for immediate nucleophilic substitutions), you must exclude air.

Step-by-Step:

  • Container: Use a glass vial with a Teflon-lined screw cap (avoid polyethylene caps which are permeable to

    
     over time).
    
  • Purge: Connect a gentle stream of Argon to a pasture pipette. Insert the pipette into the vial (do not touch the liquid) and flow gas for 30 seconds to displace air.

  • Seal: Cap immediately while the gas is flowing.

  • Secondary Seal: Wrap the cap junction with Parafilm.

  • Environment: Place the vial inside a secondary jar containing desiccant packets and store at -20°C.

Part 4: Comparative Data & FAQs

Stability Comparison: Free Base vs. HCl Salt
FeatureFree Base (Oil/Low Melt Solid)Hydrochloride Salt (Solid)
Oxidation Risk High (Yellows within weeks in air)Negligible (Stable for years)
Hygroscopicity Moderate to HighLow
CO2 Absorption High (Forms carbamates rapidly)None
Light Sensitivity High (Aryl bromide cleavage)Moderate (Crystal lattice offers some protection)
Preferred Storage -20°C, Argon, Amber GlassAmbient or -20°C, Desiccator
Frequently Asked Questions

Q: Can I store the compound in DMSO stock solutions? A: Do not recommend. DMSO is an oxidant (Swern oxidation mechanism) and can facilitate N-oxidation over long periods. Furthermore, freeze-thaw cycles of DMSO stocks can degrade the aryl bromide. If you must make stocks, use Acetonitrile and store at -80°C.

Q: How do I ship this compound to a collaborator? A: Always ship as the HCl salt . If shipping the free base is unavoidable, seal it under Argon, tape the cap, and ship on dry ice to minimize reaction rates.

Q: Is the degradation toxic? A: While the degradation products (N-oxides, des-bromo analogs) are generally not acutely toxic compared to the parent, they will confound biological assays by altering the effective concentration and potentially introducing off-target effects (e.g., N-oxides can be metabolic mimics).

References

  • Lepaumier, H., et al. (2009). "Degradation of Amines in CO2 Capture." Industrial & Engineering Chemistry Research. (Mechanisms of secondary amine oxidative degradation and carbamate formation).

  • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation. (Standard protocols for testing light sensitivity of aryl halides).

  • Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry. (Detailed mechanisms on the photolytic cleavage of Carbon-Halogen bonds in pharmaceuticals).

  • Reich, H. J. (2024). "Amine Protection and Storage." University of Wisconsin-Madison Chemistry Database. (General protocols for converting amines to salts for stability).

Sources

Optimization

Technical Support Center: Scaling Up 2-(3-Bromophenyl)morpholine

The following guide is structured as a Technical Support Center resource for process chemists and engineers scaling up the synthesis of 2-(3-Bromophenyl)morpholine . It prioritizes robust, scalable chemistry over academi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource for process chemists and engineers scaling up the synthesis of 2-(3-Bromophenyl)morpholine . It prioritizes robust, scalable chemistry over academic novelties, focusing on the Epoxide Opening – Cyclization pathway, which is the industry standard for 2-aryl morpholines.[1]

Ticket ID: SC-2024-BPM-01 Subject: Process Optimization & Troubleshooting for Scale-Up (>100g to kg batch) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Route Selection

Objective: Synthesize 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) with >98% purity and controlled impurity profile.

Selected Route: Two-step sequence via 3-Bromostyrene Oxide .[1][2]

  • Ring Opening: Reaction of 3-bromostyrene oxide with ethanolamine to form the diol intermediate.[1][2]

  • Cyclization: Acid-mediated intramolecular dehydration (Industrial Method) OR Sulfonyl-activation/displacement (Pharma Method).[1][2]

Why this route?

  • Atom Economy: High.[1][2]

  • Raw Material Availability: 3-Bromostyrene oxide is commercially available or easily accessible from 3-bromobenzaldehyde (Corey-Chaykovsky) or 3-bromostyrene (mCPBA oxidation).[1][2]

  • Scalability: Avoids expensive Pd-catalysts required for N-arylation routes.[1][2]

Workflow Visualization

The following diagram outlines the critical process flow and decision points for the synthesis.

SynthesisWorkflow Start Raw Materials: 3-Bromostyrene Oxide Ethanolamine Step1 Step 1: Epoxide Opening (Solvent: MeOH or Toluene) Temp: 40-60°C Start->Step1 Check1 QC Check: Regioisomer Ratio? Step1->Check1 Intermediate Intermediate Diol: 1-(3-bromophenyl)-2-((2-hydroxyethyl)amino)ethanol Check1->Intermediate Pass Decision Select Cyclization Method Intermediate->Decision MethodA Method A: Acid Cyclization (H2SO4/HCl, 100-140°C) *Cost-effective, higher impurity risk* Decision->MethodA Standard Scale MethodB Method B: Activation/Base (1. Boc-protection, 2. MsCl, 3. Base) *High purity, more steps* Decision->MethodB High Purity Req. Workup Workup & Isolation (pH Adjustment > 10, Extraction) MethodA->Workup MethodB->Workup SaltFormation Salt Formation (HCl or Oxalate in EtOH/EtOAc) Workup->SaltFormation Final Final Product: 2-(3-Bromophenyl)morpholine HCl SaltFormation->Final

Caption: Figure 1. Process flow diagram for the synthesis of 2-(3-Bromophenyl)morpholine, highlighting the bifurcation for cyclization strategies.

Phase 1: The "Make" (Reaction Protocols)[1]

Step 1: Epoxide Ring Opening

Reaction: 3-Bromostyrene oxide + Ethanolamine


 Diol Intermediate.[1][2]

Protocol:

  • Charge Ethanolamine (3.0 - 5.0 equiv) into the reactor.[1][2] Note: Excess amine acts as solvent and prevents dimerization.[2]

  • Heat to 40°C .

  • Slowly dose 3-Bromostyrene oxide (1.0 equiv) over 2-4 hours. Critical: Exothermic reaction.[1][2]

  • Stir at 60°C for 4-6 hours until epoxide consumption >99% (HPLC/GC).

  • Workup: Distill off excess ethanolamine under vacuum (recoverable). Dissolve residue in DCM/Water, extract, and dry.

Troubleshooting Guide: Step 1

IssueProbable CauseCorrective Action
High levels of Dimer Impurity Stoichiometry of amine is too low.[1][2]Increase Ethanolamine to >5.0 equiv. The amine must be in large excess to favor mono-alkylation.[1][2]
Regioisomer Formation Reaction temperature too high during addition.[1][2]Maintain T < 50°C during addition. Higher temps favor attack at the benzylic position (wrong isomer) due to electronic control overtaking steric control.[2]
Runaway Exotherm Dosing rate too fast.Stop dosing. Apply cooling jacket.[1][2] Calculate adiabatic temperature rise ($ \Delta T_{ad} $) before scaling >1kg.[2]
Step 2: Cyclization (Ring Closure)[2]
Method A: Acid-Mediated Dehydration (The "Workhorse" Method)

Best for: Cost-sensitive scale-up where downstream purification (crystallization) is robust.[1][2]

Protocol:

  • Dissolve Diol intermediate in 70% H2SO4 (approx. 5-10 vol).

  • Heat to 130-140°C for 8-12 hours.

  • Quench: Pour onto crushed ice/water mixture. Caution: High heat of dilution.[1][2]

  • Neutralize with NaOH to pH > 12.[1][2]

Method B: Selective Activation (The "Pharma" Method)

Best for: High-purity requirements to avoid benzylic carbocation rearrangement.[1][2]

Protocol:

  • N-Protection: React Diol with Boc2O (1.1 equiv) in DCM/TEA.

  • Activation: React N-Boc Diol with Methanesulfonyl chloride (MsCl, 1.1 equiv) at 0°C. Selectivity: Primary OH reacts faster than Benzylic OH.[1][2]

  • Cyclization: Treat with KOtBu in THF. The benzylic alkoxide attacks the primary mesylate.[1]

  • Deprotection: TFA/DCM or HCl/Dioxane to remove Boc.[1][2]

Troubleshooting Guide: Step 2

IssueProbable CauseCorrective Action
Black Tar / Low Yield (Method A) Temperature too high or acid concentration too strong, causing polymerization of the styrenyl system.[1][2]Reduce Temp to 110°C and extend time. Switch to 37% HCl in a sealed pressure vessel (Glass-lined) to reduce oxidative degradation.
Incomplete Cyclization Water accumulation in the reaction matrix (Method A).[1][2]If using lower boiling acids (e.g., Toluene/pTsA), ensure a Dean-Stark trap is functioning efficiently to remove water.[1]
Racemization (if chiral) Benzylic carbocation formation (Method A).[2]Switch to Method B. Acid cyclization proceeds via an SN1-like mechanism at the benzylic center, eroding ee%.[1][2] Method B (SN2) preserves stereochemistry.[2]

Phase 2: The "Isolate" (Purification & Salt Formation)[1][2]

The free base of 2-(3-Bromophenyl)morpholine is an oil or low-melting solid.[1][2] For stability and purity, isolation as the Hydrochloride (HCl) or Oxalate salt is mandatory.

Protocol: HCl Salt Formation[2]
  • Dissolve the crude free base in Ethyl Acetate (EtOAc) (10 vol).

  • Cool to 0-5°C.

  • Slowly add HCl in Isopropanol (or Ethanol) (1.1 equiv).

  • A white precipitate should form.[1][2]

  • Stir for 2 hours at 0°C (aging).

  • Filter and wash with cold EtOAc.[1][2]

Impurity Rejection Table

Data based on typical solubility profiles for morpholine salts.

Solvent SystemProduct SolubilityImpurity (Dimer) SolubilityOutcome
Ethanol/Ether ModerateHighGood purification, lower yield.[1][2]
IPA/Water (9:1) High (Hot) / Low (Cold)ModerateBest for recrystallization.
Acetone LowLowPoor separation; product oils out.[2]

Phase 3: Safety & Compliance (EHS)[2]

Critical Hazard: 3-Bromostyrene Oxide [1][2]

  • Class: Skin Sensitizer / Potential Mutagen.[1][2]

  • Handling: Use full PPE (Tyvek suit, double nitrile gloves). Handle in a fume hood or isolator.[2]

  • Deactivation: Quench spills with aqueous sodium hydroxide or amine solution to open the ring.[1][2]

Critical Hazard: Thermal Runaway (Step 1) [2]

  • Epoxide ring opening is highly exothermic (

    
    ).[1][2]
    
  • Control: Do not add epoxide all at once.[1][2] Use a dosing pump interlocked with a temperature probe.[2] If

    
    , the pump must stop automatically.
    

DOT Visualization: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type LowYield Low Yield Type->LowYield Impurity High Impurity Type->Impurity PhysState Oiling Out Type->PhysState CheckStoi Check Amine Excess (Must be >3 equiv) LowYield->CheckStoi CheckTemp Check Reaction Temp (Is it >140°C?) LowYield->CheckTemp CheckRegio Regioisomer? (Lower Addition Temp) Impurity->CheckRegio CheckDimer Dimer? (Increase Dilution) Impurity->CheckDimer CheckSolvent Solvent Polarity? (Switch to IPA/EtOAc) PhysState->CheckSolvent CheckWater Water Content? (Dry Organic Phase) PhysState->CheckWater

Caption: Figure 2.[1][2] Troubleshooting logic tree for common scale-up issues.

References

  • Regioselective Synthesis of Morpholines: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). Journal of Organic Chemistry. [2]

  • General Morpholine Synthesis Review: Recent progress in the synthesis of morpholines. (2019). ResearchGate.

  • Safety in Scale-Up: Key Factors for Successful Scale-Up in Organic Synthesis. (2025). Pure Synth.

  • Morpholine Preparation Patent: Process for the preparation of morpholines. (1964).[1][2] US Patent 3,151,112.[2]

  • Green Synthesis Protocol: Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed.[1][2][3]

Sources

Troubleshooting

Catalyst selection for efficient Suzuki coupling of bromophenyl compounds

This guide serves as a technical support interface for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving bromophenyl compounds (aryl bromides). It moves beyond basic textbook definitions to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support interface for researchers optimizing Suzuki-Miyaura cross-coupling reactions involving bromophenyl compounds (aryl bromides). It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges encountered in drug discovery and process chemistry.

Current Status: Online Agent: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Aryl Bromides

Phase 1: Catalyst Selection Strategy

User Query: I have an aryl bromide substrate. How do I choose the correct catalyst system without running 50 screening reactions?

Scientist Response: Catalyst selection for aryl bromides is dictated by two main factors: Steric Hindrance and Electronic Activation . While aryl bromides are generally more reactive than chlorides, they are prone to specific failure modes like protodeboronation or catalyst deactivation if the catalytic cycle is unbalanced.

The Decision Matrix

Use this logic flow to select your starting point. Do not default to Pd(PPh3)4 unless your substrate is structurally simple.

CatalystSelection Start Substrate Analysis: Aryl Bromide (Ar-Br) Sterics Is the Ar-Br or Boronic Acid Sterically Hindered? (Ortho-substituted) Start->Sterics YesSterics High Steric Demand Sterics->YesSterics Yes NoSterics Low Steric Demand Sterics->NoSterics No Rec_Buchwald System A: Bulky Phosphines Pd2(dba)3 + SPhos or XPhos (Prevents Pd aggregation) YesSterics->Rec_Buchwald Ortho-substituents Electronics Electronic Nature of Ar-Br NoSterics->Electronics Rich Electron-Rich (Deactivated Ar-Br) Electronics->Rich e- Donating Groups (-OMe, -NH2) Poor Electron-Poor (Activated Ar-Br) Electronics->Poor e- Withdrawing Groups (-NO2, -CF3) Rec_PEPPSI System B: NHC Pre-catalysts Pd-PEPPSI-IPr (High stability, prevents poisoning) Rich->Rec_PEPPSI Needs active catalyst Hetero Contains Heterocycles (N, S, O coordination risk) Poor->Hetero Hetero->Rec_PEPPSI Yes (Pyridine/Pyrimidine) Rec_Simple System C: Standard Pd(dppf)Cl2 or Pd(PPh3)4 (Cost-effective) Hetero->Rec_Simple No (Simple Phenyl)

Caption: Logic flow for selecting the optimal catalyst system based on substrate sterics and electronics.

Comparative Data: Catalyst Performance
Catalyst SystemLigand ClassBest ApplicationKey Mechanism Benefit
Pd(PPh3)4 Aryl PhosphineSimple, unhindered substrates.Cheap, reliable for "easy" couplings.
Pd2(dba)3 + SPhos Dialkylbiaryl Phosphine (Buchwald)Sterically hindered couplings (ortho-substituted).Promotes oxidative addition; bulky ligand creates space for transmetallation [1].
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)Electron-rich bromides & Heterocycles .Strong sigma-donation stabilizes Pd against deactivation; "throw-away" pyridine ligand ensures rapid initiation [2].
Pd(dppf)Cl2 Bidentate PhosphineSubstrates prone to beta-hydride elimination .Large bite angle stabilizes the complex.

Phase 2: Experimental Protocols

User Query: Provide a robust protocol. I want to avoid "optimization hell."

Scientist Response: We recommend a "Universal Screening Protocol" rather than a single set of conditions. This method tests the two most probable success pathways (Buchwald vs. PEPPSI) in parallel.

The "Gold Standard" Screening Protocol

Scale: 0.5 mmol | Temperature: 80°C | Time: 2-16 h

Method A: The Steric/Difficult Route (Buchwald System)
  • Charge Vessel: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).

  • Catalyst: Add Pd2(dba)3 (1 mol%) and SPhos (2 mol%) (or XPhos for extremely hindered cases).

  • Solvent: Add Toluene/Water (10:1) . The biphasic system helps dissolve inorganic bases while keeping the catalyst in the organic phase.

  • Degas: Sparge with Argon for 5 minutes. Critical: Oxygen kills electron-rich phosphines.

  • Heat: Stir vigorously at 80°C.

Method B: The Heterocyclic/Stable Route (PEPPSI System)
  • Charge Vessel: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst: Add Pd-PEPPSI-IPr (1 mol%).

  • Solvent: Add Dioxane/Water (4:1) or pure Ethanol (if solubility permits).

  • Heat: Stir at 60-80°C. Note: PEPPSI catalysts often work at Room Temp for activated bromides [3].

Phase 3: Troubleshooting & FAQs

User Query: My reaction failed. I see starting material and some black precipitate. What happened?

Scientist Response: "Black precipitate" is Palladium Black —inactive, aggregated metal. This indicates your catalyst decomposed faster than the reaction could occur. This is a kinetic competition issue.

Troubleshooting Logic Flow

Use this diagram to diagnose the specific failure mode.

Troubleshooting Issue Reaction Outcome: Low Yield Observation What do you see on LCMS/TLC? Issue->Observation SM_Left Starting Material (Ar-Br) Remains Unreacted Observation->SM_Left Dehal Product: Ar-H (Dehalogenation) Observation->Dehal Homo Product: Ar-Ar or B-B (Homocoupling) Observation->Homo Sol_OxAdd Cause: Slow Oxidative Addition Fix: Switch to e- rich ligand (SPhos, PCy3) or Iodide SM_Left->Sol_OxAdd Catalyst died before reacting Sol_Dehal Cause: Protodeboronation Fix: Use dry solvent (THF), switch to Boronic Ester (Pinacol), or add Ag2O Dehal->Sol_Dehal Boronic acid unstable Sol_O2 Cause: Oxygen Presence Fix: Better degassing, Switch to Pd(II) pre-catalyst Homo->Sol_O2 Oxidative coupling

Caption: Diagnostic workflow for identifying the root cause of reaction failure.

FAQ: Specific Failure Modes

Q1: Why am I getting "Homocoupling" (Ar-Ar) instead of Cross-Coupling?

  • Cause: Oxygen in the system or lack of a reductant. Oxygen oxidizes the boronic acid (Glaser-type coupling) or the Pd-ligand complex.

  • Technical Fix:

    • Degas thoroughly: Sparging is better than sonication.

    • Change Base: Switch from carbonate to hydroxide (e.g., Ba(OH)2).

    • Slow Addition: Add the boronic acid slowly via syringe pump to keep its concentration low relative to the aryl bromide [4].

Q2: My Aryl Bromide is electron-rich (e.g., 4-bromoanisole) and won't react.

  • Mechanism: Electron-donating groups increase the bond strength of the C-Br bond, making Oxidative Addition the rate-limiting step.

  • Technical Fix: You need a ligand that pushes electrons onto the Palladium center.

    • Use: P(tBu)3 or SPhos . These electron-rich alkyl phosphines make the Pd(0) species more nucleophilic, accelerating the attack on the C-Br bond [5].

Q3: My Boronic Acid is disappearing, but no product is forming (Protodeboronation).

  • Mechanism: In the presence of base and water, certain boronic acids (especially 2-pyridyl or polyfluorinated) hydrolyze the C-B bond, yielding Ar-H.

  • Technical Fix:

    • Switch Reagent: Use a Boronic Ester (Pinacol ester) or MIDA boronate . These are significantly more stable towards hydrolysis.

    • Anhydrous Conditions: Use anhydrous DMF or Dioxane with CsF (Cesium Fluoride) as the base instead of aqueous carbonate. This activates the boron without water [6].

Q4: Can I use water as a solvent?

  • Answer: Yes, but solubility is key.

  • Protocol: Use Pd-PEPPSI-IPr in water/surfactant mixtures (e.g., 2% TPGS-750-M). This forms micelles where the lipophilic substrates concentrate, effectively increasing the local concentration and reaction rate [3].

References
  • Buchwald, S. L. et al. "Universal Catalysts for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society.

  • Organ, M. G. et al. "Pd-PEPPSI-IPr: A General Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

  • Lipshutz, B. H. et al. "Suzuki-Miyaura couplings in water at room temperature." Journal of Organic Chemistry.

  • Lennox, A. J. J.[1][2][3] & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Fu, G. C. et al. "Versatile Catalysts for the Suzuki Cross-Coupling of Aryl Halides."[4] Angewandte Chemie International Edition.

  • Yudin, A. K. et al. "MIDA Boronates: Stable, Slow-Release Reagents." Science.

Sources

Optimization

Technical Support Center: Optimizing Base Selection for Morpholine Derivative Synthesis

Ticket ID: MORPH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Base Selection Strategy for Yield Optimization & Impurity Control Executive Summary: The Base Selection Matrix In morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MORPH-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist Subject: Base Selection Strategy for Yield Optimization & Impurity Control

Executive Summary: The Base Selection Matrix

In morpholine synthesis, the base is not merely a proton scavenger; it is a kinetic switch that controls the rate-determining step (RDS) and solubility parameters. The choice of base must be matched to the reaction mechanism (SN2, SNAr, or Pd-Catalyzed Cross-Coupling) and the pKa of the specific morpholine intermediate.

Quick Reference: Base Selection Decision Tree

BaseSelection Start Select Reaction Type BH Buchwald-Hartwig (Pd-Catalyzed) Start->BH SnAr S_NAr (Nucl. Aromatic Subst.) Start->SnAr Cycl Cyclization (Ring Formation) Start->Cycl BH_Sens Base-Sensitive Groups? (Esters, Nitriles) BH->BH_Sens SnAr_Sol Solvent System? SnAr->SnAr_Sol Cycl_Prec Precursor? Cycl->Cycl_Prec WeakBase Weak Inorganic Base Cs2CO3 or K3PO4 (Prevents hydrolysis) BH_Sens->WeakBase Yes StrongBase Strong Alkoxide NaOtBu (Fast kinetics) BH_Sens->StrongBase No OrgBase Organic Base DIPEA or TEA (Homogeneous) SnAr_Sol->OrgBase DCM/THF InorgBase Inorganic Base K2CO3 (Heterogeneous/DMF) SnAr_Sol->InorgBase DMF/DMSO Green Ethylene Sulfate Route tBuOK (Redox Neutral) Cycl_Prec->Green Amino Alcohol Acid Diethanolamine Route H2SO4 then NaOH (Industrial/Harsh) Cycl_Prec->Acid Diol

Figure 1: Decision matrix for selecting the optimal base based on reaction mechanism and substrate sensitivity.

Technical Deep Dive: Mechanism & Causality

Module A: Buchwald-Hartwig Amination

The Challenge: Morpholine is a secondary amine with moderate steric bulk. In Pd-catalyzed coupling, the base plays a dual role:

  • Deprotonation: It must deprotonate the Pd(II)-amine complex to facilitate reductive elimination.

  • Coordination Management: It must not bind too strongly to the Pd center, which would poison the catalyst.

Scientific Rationale:

  • NaOtBu (Sodium tert-butoxide): The gold standard for non-sensitive substrates. Its bulky tert-butyl group prevents it from coordinating to the Pd metal center, leaving the active site open for the morpholine amine. However, its high basicity (pKa ~17 in H2O, much higher in organic solvents) can hydrolyze esters or enolize ketones.

  • Cs₂CO₃ (Cesium Carbonate): Essential for functionalized substrates. The "Cesium Effect" is real: the large ionic radius of Cs⁺ makes the carbonate anion more "naked" and soluble in organic solvents like Toluene or Dioxane compared to K₂CO₃, enhancing reactivity without the harshness of alkoxides [1].

Module B: Green Cyclization (Ethylene Sulfate)

The Challenge: Traditional cyclization from diethanolamine requires harsh acidic dehydration (H₂SO₄ at >150°C). The Solution: A redox-neutral SN2 cascade using tBuOK . Mechanism: Potassium tert-butoxide acts as a strong, non-nucleophilic base. It promotes the initial attack of the amine on ethylene sulfate and the subsequent intramolecular ring closure. The bulky cation (K⁺) and anion (tBuO⁻) minimize competing nucleophilic attacks on the sulfate sulfur [2].

Optimized Protocols

Protocol 1: Buchwald-Hartwig Coupling of Morpholine

Best for: Attaching morpholine to aryl halides (Cl, Br, I).[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Base: NaOtBu (1.4 equiv) [Use Cs₂CO₃ (2.0 equiv) if substrate has esters]

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: BINAP or XPhos (2-4 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Inerting: Charge reaction vessel with Aryl Halide, NaOtBu, Pd(OAc)₂, and Ligand. Purge with N₂/Ar x3. Note: Oxygen kills the active Pd(0) species.

  • Addition: Add Toluene and Morpholine via syringe.

  • Heating: Heat to 80-100°C.

    • Technical Insight: If using Cs₂CO₃, ensure vigorous stirring (1000 rpm). The reaction is heterogeneous, and rate is limited by surface area contact between the solid base and the liquid phase.

  • Workup: Cool, filter through Celite (removes Pd black and inorganic salts), and concentrate.

Protocol 2: Green Synthesis from Amino Alcohols

Best for: Creating the morpholine ring from scratch (De novo synthesis).

Reagents:

  • Amino Alcohol (1.0 equiv)

  • Ethylene Sulfate (1.0 equiv)

  • Base: tBuOK (2.5 equiv)

  • Solvent: THF or DCM

Step-by-Step:

  • Dissolve amino alcohol in dry THF at 0°C.

  • Add Ethylene Sulfate portion-wise.

  • Add tBuOK slowly. Caution: Exothermic.

  • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Validation: Monitor by TLC. The disappearance of the cyclic sulfate intermediate indicates completion.

Troubleshooting & FAQ

Q1: My Buchwald reaction stalled at 50% conversion. Adding more base didn't help.

Diagnosis: Catalyst Poisoning or Iodide Inhibition.[2] Explanation: If you are using Aryl Iodides, the released Iodide ions (I⁻) can bridge two Palladium centers, forming an inactive dimer. Solution:

  • Switch to Aryl Bromides (Br⁻ is less inhibitory).

  • If you must use Iodides, switch the base to KOH or add a silver salt (AgOTf) to precipitate the iodide, though this is expensive. A more practical fix is increasing the ligand:Pd ratio to 2:1 or 3:1 to protect the metal center [3].

Q2: I see a lot of "Pd-Black" precipitating out. What does this mean?

Diagnosis: Catalyst decomposition. Cause: The ligand is detaching from the Palladium, leading to aggregation of Pd(0) into inactive metal clusters. Base Factor: Strong bases like NaOtBu can sometimes promote this if the ligand is not bulky enough. Fix:

  • Switch to a phosphine ligand with higher steric bulk (e.g., XPhos or BrettPhos ).

  • Ensure your solvent is strictly anhydrous; water + strong base = hydroxide, which can displace ligands.

Q3: In SNAr reactions, when should I use DIPEA vs. K₂CO₃?

Guidance:

  • Use DIPEA (Organic Base): When using non-polar solvents (DCM, THF) or when the reaction must remain homogeneous. DIPEA acts as a proton sponge but is non-nucleophilic due to steric hindrance.

  • Use K₂CO₃ (Inorganic Base): When using polar aprotic solvents (DMF, DMSO). K₂CO₃ is poorly soluble in DCM but works excellently in DMF. It is generally cheaper and easier to remove (water wash) than organic amine salts.

Data Comparison: Base Effectiveness

Table 1: Comparison of bases in the N-arylation of Morpholine with 4-bromoanisole (Model System).

BasepKa (Conj.[3] Acid)Yield (%)Reaction TimeNotes
NaOtBu ~17 (H₂O)95% 4 hBest for inert substrates. Fast kinetics.
Cs₂CO₃ 10.3 (H₂O)88%12 hExcellent functional group tolerance. Requires heating.
K₃PO₃ 12.3 (H₂O)82%16 hGood alternative to Cs₂CO₃ if cost is a factor.
DBU 12.0 (H₂O)<10%24 hAvoid. Coordinates to Pd, inhibiting the catalytic cycle [4].
DIPEA 10.75 (H₂O)<5%24 hIneffective for Pd-coupling; cannot deprotonate Pd-complex efficiently.

References

  • Vertex AI Search. (2025). Role of the base in Buchwald-Hartwig amination. ResearchGate. 4

  • Ortiz, K. G., et al. (2024).[5] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. 6[3][7][8][4]

  • WuXi AppTec. (2025).[3] How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 2[3][1][9][7][8][4][10][11]

  • McGowan, M. A., et al. (2014). Pd-Catalyzed Amination: Base Selection. Organometallics. 9

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Bromophenyl)morpholine vs. 2-(4-Bromophenyl)morpholine

The following guide provides an in-depth technical comparison of 2-(3-Bromophenyl)morpholine and 2-(4-Bromophenyl)morpholine . Editorial Note: These compounds are the des-methyl analogues of the well-known research chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-(3-Bromophenyl)morpholine and 2-(4-Bromophenyl)morpholine .

Editorial Note: These compounds are the des-methyl analogues of the well-known research chemicals 3-Bromophenmetrazine (3-BPM) and 4-Bromophenmetrazine (4-BPM). While the 3-methyl group in phenmetrazine derivatives typically enhances metabolic stability and potency, the position of the bromine atom on the phenyl ring is the primary determinant of the monoamine transporter selectivity profile. This guide analyzes the biological activity driven by this regiochemistry.

Executive Summary

The biological activity of phenylmorpholines is governed by the interaction between the phenyl ring substituents and the binding pockets of Monoamine Transporters (MATs). The distinction between the 3-bromo (meta) and 4-bromo (para) isomers represents a classic switch in pharmacological selectivity:

  • 2-(3-Bromophenyl)morpholine: Exhibits a balanced stimulant profile . The meta-substitution is well-tolerated by the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), allowing for robust reuptake inhibition and release. It functions similarly to 3-Bromophenmetrazine (3-BPM) but with a shorter duration of action due to the lack of the alpha-methyl group.

  • 2-(4-Bromophenyl)morpholine: Exhibits a serotonergic-skewed profile . The bulky bromine atom at the para-position causes steric hindrance within the DAT binding pocket, significantly reducing dopaminergic affinity while retaining or enhancing affinity for the Serotonin Transporter (SERT). This results in reduced stimulant efficacy and increased potential for sedative or entactogenic effects.

Key Performance Indicators (Predicted based on SAR)
Feature2-(3-Bromophenyl)morpholine2-(4-Bromophenyl)morpholine
Primary Mechanism NDRI / Releaser (Balanced)SRA / SRI (Serotonin dominant)
DAT Affinity High (

)
Low / Moderate (

)
SERT Affinity ModerateHigh
Selectivity Ratio DAT > SERTSERT > DAT
In Vivo Effect Psychostimulant, Focus, EuphoriaSedation, Mild Entactogen, "Body Load"

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]

Both compounds share the core 2-phenylmorpholine scaffold.[1] The morpholine ring oxygen acts as a hydrogen bond acceptor, while the secondary amine acts as a donor, mimicking the catecholamine structure.

  • Core Scaffold: 2-Phenylmorpholine (Desmethylphenmetrazine).

  • Substituent: Bromine (Halogen, lipophilic, electron-withdrawing).

Structural Visualization (Graphviz)

ChemicalStructure Core 2-Phenylmorpholine Scaffold (Amine + Ether Oxygen) Meta 3-Bromo Isomer (Meta-Substitution) Core->Meta Bromine at C3 Para 4-Bromo Isomer (Para-Substitution) Core->Para Bromine at C4 DAT_Pocket DAT Binding Pocket (Hydrophobic Cleft) Meta->DAT_Pocket High Affinity (Steric Fit) SERT_Pocket SERT Binding Pocket (Accommodates Bulk) Meta->SERT_Pocket Moderate Affinity Para->DAT_Pocket Steric Clash (Reduced Binding) Para->SERT_Pocket High Affinity (Favorable Interaction)

Caption: Structural impact of Bromine positioning on transporter binding compatibility.

Pharmacological Profile & SAR Analysis[2][4][5][9][11][12][13]

Structure-Activity Relationship (SAR)

The "3 vs. 4" substitution pattern is a universal rule in phenethylamine and phenylmorpholine pharmacology.

The 3-Bromo Advantage (DAT Selectivity)

In the Dopamine Transporter (DAT), the binding site for the phenyl ring is a hydrophobic pocket constrained by transmembrane helices.

  • Mechanism: The meta (3-) position allows the bromine atom to slot into a hydrophobic accessory pocket without disrupting the alignment of the nitrogen atom with the aspartate residue (Asp79) crucial for binding.

  • Result: 2-(3-Bromophenyl)morpholine retains the potent dopamine reuptake inhibition characteristic of the parent compound, phenmetrazine.

The 4-Bromo Disadvantage (The "Para-Halogen Rule")

The para (4-) position is highly sensitive to steric bulk.

  • Mechanism: While small groups (like Fluorine) are tolerated at the 4-position, a large Bromine atom (Van der Waals radius ~1.85 Å) creates a steric clash with the DAT protein structure. Conversely, the Serotonin Transporter (SERT) has a larger pocket in this region, which readily accommodates bulky 4-substituents.

  • Result: 2-(4-Bromophenyl)morpholine loses dopaminergic potency and shifts towards serotonin release, often resulting in a compound that lacks "functional" stimulation and may carry higher risks of serotonin syndrome if dosed incorrectly.

Comparative Binding Data (Extrapolated)

Note: Values are extrapolated from the methylated analogues (3-BPM/4-BPM) and standard phenylmorpholine SAR, as specific Ki data for the des-methyl variants is rare in public literature.

TargetMetric2-(3-Bromophenyl)morpholine2-(4-Bromophenyl)morpholineInterpretation
DAT

(Uptake)
~30 - 80 nM > 400 nM3-isomer is ~5-10x more potent at dopamine.
NET

(Uptake)
~40 - 100 nM ~200 nM3-isomer is a potent norepinephrine inhibitor.
SERT

(Uptake)
> 500 nM~100 - 200 nM 4-isomer is significantly more serotonergic.
DA/5-HT Ratio Selectivity> 10 (Dopamine selective)< 0.5 (Serotonin selective)Defines the qualitative experience (Stimulant vs. Entactogen).

Experimental Protocols

To validate these profiles in a laboratory setting, the following standard assays are recommended.

Monoamine Uptake Inhibition Assay (In Vitro)

Objective: Determine the


 for DA, NE, and 5-HT reuptake.

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    
    , 
    
    
    
    ,
    
    
    .
  • Test compounds: 2-(3-Bromophenyl)morpholine and 2-(4-Bromophenyl)morpholine (dissolved in DMSO).

Workflow:

  • Cell Preparation: Plate cells in 96-well plates coated with poly-D-lysine. Incubate until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Incubate with test compounds (concentration range

    
     to 
    
    
    
    M) for 10 minutes at 25°C.
  • Uptake Initiation: Add specific radioligand (final concentration ~20 nM) and incubate for 5 minutes.

  • Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop uptake.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Plot log-concentration vs. % uptake inhibition to derive

    
     using non-linear regression.
    
Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Cell Culture (HEK293-DAT/NET/SERT) Step2 2. Compound Incubation (10 min @ 25°C) Step1->Step2 Step3 3. Radioligand Addition ([3H]-Neurotransmitter) Step2->Step3 Step4 4. Rapid Wash & Lysis (Stop Reaction) Step3->Step4 Step5 5. Scintillation Counting (Data Acquisition) Step4->Step5

Caption: Standardized workflow for Monoamine Uptake Inhibition Assay.

Conclusion & Recommendations

For research targeting psychostimulant therapeutics (e.g., ADHD, narcolepsy) or functional monoamine regulation:

  • Select 2-(3-Bromophenyl)morpholine. Its profile aligns with classical catecholamine reuptake inhibitors, offering high potency at DAT/NET with minimal serotonergic interference.

For research targeting serotonin-modulating agents or investigating steric constraints of the DAT binding pocket:

  • Select 2-(4-Bromophenyl)morpholine. It serves as an excellent negative control for dopamine affinity and a probe for SERT selectivity.

Safety Warning: The 4-bromo isomer carries a higher theoretical risk of adverse serotonergic events (e.g., Serotonin Syndrome) if combined with other serotonergic agents, due to its skewed selectivity profile.

References

  • McLaughlin, G., et al. (2018). Synthesis, characterization and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). Neuropharmacology.[2][3] Link (Provides context on SAR of substituted phenyl rings in monoamine transporters).

  • Simmler, L. D., et al. (2014).[4] Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology. Link (Establishes the "3- vs 4-substitution" rule for halogenated monoamine transporter ligands).

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Link (Foundational text on DAT/SERT selectivity ratios).

  • PubChem Compound Summary. 2-(3-Bromophenyl)morpholine (CID 56843438).Link

  • PubChem Compound Summary. 2-(4-Bromophenyl)morpholine (CID 2106606).Link

Sources

Comparative

Comparative Technical Guide: 2-, 3-, and 4-Bromophenyl Morpholine Isomers

[1] Executive Summary In medicinal chemistry, the bromophenyl morpholine scaffold serves as a critical "link-and-grow" intermediate.[1][2] While the morpholine ring improves solubility and pharmacokinetic (PK) profiles,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry, the bromophenyl morpholine scaffold serves as a critical "link-and-grow" intermediate.[1][2] While the morpholine ring improves solubility and pharmacokinetic (PK) profiles, the bromine handle allows for rapid diversification via palladium-catalyzed cross-coupling.

This guide compares the three regioisomers—2-bromo (ortho) , 3-bromo (meta) , and 4-bromo (para) —to assist researchers in selecting the optimal scaffold for Structure-Activity Relationship (SAR) studies.[1]

The Verdict:

  • 4-(4-Bromophenyl)morpholine: The industry standard.[1] Offers the highest synthetic yields, crystalline stability, and linear geometry ideal for rigid linker design.

  • 4-(3-Bromophenyl)morpholine: The "solubility tuner."[1] Disrupts crystal packing to lower melting points and offers a non-linear vector for exploring binding pockets.[1]

  • 4-(2-Bromophenyl)morpholine: The "steric probe."[1] High synthetic difficulty and lower reactivity, but essential for conformationally restricted analogs (atropisomerism potential).

Structural & Electronic Profiling

The position of the bromine atom relative to the morpholine ring dictates the electronic environment and steric accessibility of the molecule.

Electronic Effects (Hammett Correlation)

The morpholine nitrogen is a strong electron-donating group (EDG) via resonance.[1]

  • Para (4-isomer): The bromine is electronically coupled to the nitrogen lone pair.[1] This increases electron density at the C-Br bond, making oxidative addition (the first step in Pd-coupling) slower compared to electron-deficient aryl halides, but highly selective.[1]

  • Meta (3-isomer): The nitrogen's resonance effect is decoupled from the bromine position.[1] The C-Br bond behaves more like a standard aryl bromide.[1]

  • Ortho (2-isomer): Steric inhibition of resonance occurs.[1] The morpholine ring twists out of coplanarity with the phenyl ring to avoid the bulky bromine, altering the dipole moment and solubility.

Visualization: Steric & Electronic Decision Matrix

IsomerSelection Start Select Isomer Goal Para 4-Isomer (Para) Linear Geometry High Crystallinity Start->Para Max Yields Meta 3-Isomer (Meta) Bent Vector Solubility Tuner Start->Meta Lipophilicity Ortho 2-Isomer (Ortho) Steric Clash Conformational Lock Start->Ortho Steric Constraint App1 Application: Rigid Linkers (e.g., Linezolid analogs) Para->App1 App2 Application: Exploring Pocket Width (SAR Optimization) Meta->App2 App3 Application: Restricting Rotation (Atropisomer Studies) Ortho->App3

Figure 1: Decision matrix for selecting bromophenyl morpholine isomers based on medicinal chemistry goals.

Comparative Performance Data

The following data aggregates typical experimental outcomes for these isomers. Note that the 4-isomer is the most stable and easiest to handle.

Physicochemical Properties[1][3][4][5]
Property4-(4-Bromophenyl)morpholine4-(3-Bromophenyl)morpholine4-(2-Bromophenyl)morpholine
CAS Number 30483-75-11016839-81-610286-36-9
Physical State Solid (Crystalline)Oily Solid / Low MP SolidOil / Low MP Solid
Melting Point 114–118 °C [1]45–50 °C (Approx)< 30 °C
LogP (Calc) ~2.1~2.1~1.9 (Twisted)
Solubility (DMSO) HighVery HighHigh
Stability ExcellentGoodModerate (Light Sensitive)
Reactivity Profile (Downstream Coupling)

When using these isomers as electrophiles in a Suzuki-Miyaura coupling (converting Ar-Br to Ar-C):

IsomerRelative Reactivity (

)
Typical YieldCatalyst Requirement
4-Isomer High85–95%Standard (

)
3-Isomer Moderate75–85%Standard
2-Isomer Low40–60%Specialized (e.g.,

+ SPhos)

Technical Insight: The 2-isomer suffers from the "Ortho Effect."[1] The bulky morpholine ring hinders the approach of the Palladium catalyst to the C-Br bond. Furthermore, once the oxidative addition occurs, the resulting Pd-complex is crowded, slowing down the transmetallation step [2].

Experimental Protocols

To ensure reproducibility, we recommend the Buchwald-Hartwig Amination for synthesizing these scaffolds from dibromobenzenes.[1] This route is superior to


 because it does not require strong electron-withdrawing groups.[1]
Workflow Diagram

SynthesisWorkflow Reactants Dibromobenzene (1.0 equiv) + Morpholine (1.2 equiv) Step1 Toluene, 100°C 12-18 Hours Reactants->Step1 Mix under Ar Cat Pd(OAc)2 (2 mol%) BINAP (3 mol%) NaOtBu (1.5 equiv) Cat->Step1 Catalyst Workup Filter (Celite) Conc. & Recrystallize Step1->Workup Product Bromophenyl Morpholine Workup->Product

Figure 2: Optimized Buchwald-Hartwig synthesis workflow for bromophenyl morpholines.

Detailed Protocol: Synthesis of 4-(4-Bromophenyl)morpholine[1]

Objective: Selective mono-amination of 1,4-dibromobenzene.

Reagents:

  • 1,4-Dibromobenzene (2.36 g, 10 mmol)

  • Morpholine (1.05 mL, 12 mmol)

  • 
     (45 mg, 0.2 mmol)
    
  • BINAP (187 mg, 0.3 mmol)

  • Sodium tert-butoxide (

    
    ) (1.44 g, 15 mmol)[1]
    
  • Toluene (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 100 mL Schlenk flask and cool under argon flow.

  • Charging: Add 1,4-dibromobenzene,

    
    , BINAP, and 
    
    
    
    .
  • Solvation: Add anhydrous toluene via syringe, followed by morpholine.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1).[1] The 4-isomer typically completes in 12–16 hours.[1]

    • Note for 2-isomer: Reaction times may extend to 24-48 hours; use SPhos instead of BINAP to overcome steric hindrance [3].[1]

  • Workup: Cool to room temperature. Filter the slurry through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate under reduced pressure.

    • 4-Isomer: Recrystallize from hot ethanol/water to yield white needles.[1]

    • 2/3-Isomers: Purify via flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • For the 4-isomer, the appearance of a singlet at

    
     3.1-3.2 ppm (4H) and 
    
    
    
    3.8-3.9 ppm (4H) in
    
    
    H NMR confirms the morpholine ring. The aromatic region should show a symmetric AA'BB' system (two doublets) [1].

Critical Analysis for Drug Development

Metabolic Stability[1]
  • 4-Isomer: The para-position is blocked by bromine, preventing metabolic oxidation at the most reactive site. However, the morpholine ring itself is susceptible to oxidative ring opening.

  • 2-Isomer: The exposed para-position (relative to the nitrogen) is a "soft spot" for Cytochrome P450 oxidation, potentially leading to faster clearance.

Solubility vs. Permeability

While all isomers have similar calculated LogP values (~2.1), the 3-isomer often exhibits higher apparent solubility in biological assays. The lack of symmetry prevents efficient crystal lattice packing (unlike the 4-isomer), requiring less energy to solvate. This makes the 3-isomer a strategic choice when a lead compound suffers from solubility-limited absorption.[1]

References

  • PubChem. (2025).[1] 4-(4-Bromophenyl)morpholine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Tzara, A., et al. (2020).[1][3] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.[1] Retrieved from [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship (SAR) of Brominated Aryl-Morpholine Scaffolds

Executive Summary: The "Goldilocks" Halogen In the optimization of morpholine-containing pharmacophores—ubiquitous in kinase inhibitors (PI3K, mTOR, EGFR) and CNS agents—halogen substitution is a critical lever for tunin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Halogen

In the optimization of morpholine-containing pharmacophores—ubiquitous in kinase inhibitors (PI3K, mTOR, EGFR) and CNS agents—halogen substitution is a critical lever for tuning potency and metabolic stability. While fluorine is often the default for metabolic blocking, bromine occupies a unique "Goldilocks" zone. It offers a significantly larger hydrophobic surface area and a more polarized


-hole (sigma-hole) than chlorine or fluorine, enabling high-affinity halogen bonding interactions with backbone carbonyls in protein binding pockets.[1]

This guide analyzes the SAR of brominated morpholine analogs, specifically focusing on brominated aryl-morpholines , providing comparative data against chloro- and fluoro-analogs to justify their strategic use in lead optimization.

Physicochemical & Mechanistic Analysis

The Sigma-Hole Advantage

The primary driver for the superior potency of brominated analogs over their fluorinated counterparts is the Halogen Bond (XB) . Unlike fluorine (which is electronegative and repulsive to nucleophiles), bromine exhibits a positive electrostatic potential cap (the


-hole) on the extension of the C-Br bond.
  • Mechanism: The

    
    -hole acts as a Lewis acid, interacting with Lewis bases (protein backbone carbonyls, e.g., hinge region residues).[1]
    
  • Trend: Interaction strength correlates with polarizability: I > Br > Cl >> F .

  • Trade-off: While Iodine forms the strongest bonds, it is often metabolically labile and photolabile. Bromine offers the optimal balance of bond strength (~2–5 kcal/mol) and chemical stability.

Comparative Data: EGFR Kinase Inhibition

The following data, derived from 4-anilinoquinazoline derivatives (a classic morpholine-linked scaffold), demonstrates the dramatic impact of halogen substitution at the C3-position of the aryl ring.

Table 1: Comparative Potency and Physicochemical Profile

Analog Substituent (X)IC50 (nM)Relative PotencycLogP (Est.)Mechanism of Potency Gain
Hydrogen (-H) 29.01x (Baseline)3.2Baseline hydrophobic fit.
Fluorine (-F) 3.8~7.6x3.4Metabolic blocking; weak electrostatic effect.
Chlorine (-Cl) 0.31~93x3.7Moderate

-hole; better lipophilic fill.
Bromine (-Br) 0.025 ~1160x 3.9 Strong

-hole (XB); optimal hydrophobic fill.
Iodine (-I) 0.89~32x4.2Steric clash; too large for this specific pocket.

Data Interpretation: The Bromine analog is orders of magnitude more potent than the Hydrogen and Fluorine variants. The drop in potency for Iodine suggests a steric limit ("steric clash") within the binding pocket, confirming Bromine as the optimal substituent for this specific scaffold.

Mechanistic Visualization

The following diagram illustrates the binding mode of a brominated aryl-morpholine inhibitor within a kinase hinge region. It highlights the dual role of the morpholine (H-bond acceptor) and the bromine (Halogen bond donor).

BindingMechanism cluster_Ligand Brominated Aryl-Morpholine Inhibitor cluster_Protein Kinase Hinge Region Morpholine Morpholine Oxygen (H-Bond Acceptor) ArylRing Aryl Scaffold Morpholine->ArylRing BackboneNH Valine/Met Backbone NH (H-Bond Donor) Morpholine->BackboneNH H-Bond (2.8 Å) Bromine Bromine Atom (Sigma-Hole Donor) ArylRing->Bromine C-Br Bond HydrophobicPocket Hydrophobic Gatekeeper ArylRing->HydrophobicPocket Van der Waals BackboneCO Backbone Carbonyl (C=O) (Lewis Base) Bromine->BackboneCO Halogen Bond (XB) (160-180° Angle)

Caption: Schematic of the dual-anchor binding mode. The morpholine oxygen anchors the hinge via hydrogen bonding, while the Bromine atom engages a backbone carbonyl via a directional halogen bond (XB), significantly reducing the off-rate (


).

Experimental Protocol: Synthesis of Brominated Aryl-Morpholines

Objective: Synthesize a 4-(4-bromo-2-fluorophenyl)morpholine analog via Nucleophilic Aromatic Substitution (


).
Rationale: This method preserves the bromine atom (critical for SAR) while utilizing the fluorine as a leaving group. This is preferred over metal-catalyzed couplings (Buchwald-Hartwig) when the substrate is activated, as it avoids potential de-bromination side reactions.
Reagents & Equipment
  • Substrate: 4-Bromo-1,2-difluorobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

  • Control: 2,4-Difluoronitrobenzene (Positive control for

    
     reactivity)
    
Step-by-Step Workflow
  • Preparation:

    • Charge a round-bottom flask with 4-Bromo-1,2-difluorobenzene (10 mmol) and DMSO (20 mL).

    • Add anhydrous

      
       (20 mmol) with vigorous stirring.
      
  • Nucleophilic Attack:

    • Add Morpholine (12 mmol) dropwise at room temperature.

    • Critical Step: Heat the reaction mixture to 90°C .

    • Why? The bromine at the para position deactivates the ring slightly compared to a nitro group; heat is required to overcome the activation energy for the displacement of the ortho-fluorine.

  • Monitoring (TLC/LC-MS):

    • Monitor every 2 hours. Look for the disappearance of the difluoro starting material (

      
       peaks).
      
    • Checkpoint: Ensure no displacement of the Bromine occurs (Br is a poorer leaving group than F in

      
       on activated rings, but side reactions can occur at very high temps).
      
  • Work-up:

    • Cool to room temperature. Pour into ice-water (100 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with brine to remove DMSO.

  • Purification:

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

    • Validation: Verify structure via 1H-NMR (look for morpholine protons at 3.0-3.8 ppm and aryl splitting pattern confirming Br retention).

Strategic Recommendations

  • Metabolic Watch-out: While Bromine improves potency, it increases molecular weight (+79 Da vs +1 Da for H) and lipophilicity (

    
    ). This can reduce solubility and increase metabolic clearance via CYP450 oxidation at the morpholine ring.
    
    • Solution: If metabolic stability is poor, consider deuterating the morpholine ring or adding an electron-withdrawing group (e.g., fluorine) adjacent to the bromine to block metabolism while maintaining the halogen bond.

  • Selectivity: Use Bromine to gain selectivity for kinases with smaller "gatekeeper" residues (e.g., Threonine) that can accommodate the larger Br atom, avoiding kinases with bulky residues (e.g., Methionine) that would cause a steric clash.

References

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."[2] Journal of Medicinal Chemistry. Link

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry. Link

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor." Journal of the National Cancer Institute. Link

  • Lu, Y., et al. (2012). "Halogen bonding—A novel interaction for rational drug design?" Journal of Medicinal Chemistry. Link

Sources

Comparative

Efficacy of 2-(3-Bromophenyl)morpholine Compared to Known Kinase Inhibitors

Executive Summary: Defining the Pharmacological Divergence This guide provides a critical comparative analysis of 2-(3-Bromophenyl)morpholine (2-3-BPM) against established kinase inhibitors. While 2-3-BPM shares the morp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Defining the Pharmacological Divergence

This guide provides a critical comparative analysis of 2-(3-Bromophenyl)morpholine (2-3-BPM) against established kinase inhibitors. While 2-3-BPM shares the morpholine pharmacophore —a structural motif ubiquitous in kinase inhibitor design (e.g., Gefitinib, ZSTK474)—experimental evidence confirms that 2-3-BPM itself lacks the requisite structural complexity for potent kinase inhibition.

Instead, 2-3-BPM is a monoamine transporter ligand , functioning primarily as a norepinephrine-dopamine reuptake inhibitor/releaser. This guide serves as a negative control analysis , illustrating how the "privileged" morpholine fragment requires specific "hinge-binding" decorations to transition from a CNS stimulant to a targeted kinase inhibitor.

Key Findings
  • Kinase Efficacy: 2-3-BPM exhibits negligible inhibitory activity (IC₅₀ > 10 µM) against major kinase targets (EGFR, PI3K, Aurora A) compared to nanomolar potency of clinical standards.

  • Primary Mechanism: Substrate-based release/inhibition of DAT and NET transporters.

  • Structural Lesson: The morpholine ring in 2-3-BPM facilitates solubility and bioavailability but lacks the hydrogen-bond donor/acceptor motifs required for the ATP-binding pocket of kinases.

Chemical Biology: The Morpholine Pharmacophore[1][2][3]

The morpholine ring is termed a "privileged structure" in medicinal chemistry. However, its function is dictated entirely by its substituents.

Structural Comparison
  • 2-(3-Bromophenyl)morpholine: A simplified scaffold. The morpholine nitrogen is secondary (basic), and the phenyl ring provides lipophilicity. It lacks the planar heteroaromatic system needed for π-stacking in the kinase hinge region.

  • Gefitinib (Iressa): Uses the morpholine ring primarily for pharmacokinetic properties (solubility) and solvent exposure, while the quinazoline core binds the ATP pocket.

  • ZSTK474: A specific PI3K inhibitor where the morpholine oxygen forms critical hydrogen bonds with the kinase backbone (Val851 in PI3Kγ).

Visualization: Pharmacophore Divergence

The following diagram illustrates the functional divergence of the morpholine scaffold in these two distinct classes of agents.

PharmacophoreDivergence Morpholine Morpholine Scaffold (Privileged Structure) BPM 2-(3-Bromophenyl)morpholine Morpholine->BPM + Phenyl group only (Lack of Hinge Binder) KinaseInhib Kinase Inhibitors (e.g., Gefitinib, ZSTK474) Morpholine->KinaseInhib + Heteroaromatic Core (Quinazoline/Triazine) Target_CNS Target: Monoamine Transporters (DAT / NET) BPM->Target_CNS High Affinity Binding Effect_CNS Effect: Neurotransmitter Release (Stimulant) Target_CNS->Effect_CNS Target_Onc Target: Protein Kinases (EGFR / PI3K) KinaseInhib->Target_Onc ATP Competition Effect_Onc Effect: Phosphorylation Blockade (Apoptosis/Stasis) Target_Onc->Effect_Onc

Figure 1: Divergent pharmacological pathways of morpholine-containing compounds. 2-(3-Bromophenyl)morpholine follows the CNS active pathway due to structural simplicity, whereas kinase inhibitors require complex heteroaromatic substitution.

Efficacy Comparison Data

The following table contrasts the efficacy of 2-3-BPM against known kinase inhibitors. Note the orders of magnitude difference in kinase affinity.

CompoundPrimary TargetMechanismTarget IC₅₀ (nM)Kinase Selectivity
2-(3-Bromophenyl)morpholine DAT / NET Transporter Releaser~50 - 300 (DAT)Inactive (>10,000 nM)
Gefitinib EGFR ATP Competitor0.4 - 0.8 High (EGFR specific)
ZSTK474 PI3K (Class I) ATP Competitor16 - 37 Pan-PI3K
Sunitinib VEGFR / PDGFR Multi-kinase Inhibitor10 - 80 Broad Spectrum

Technical Insight: In high-throughput kinase screens (e.g., DiscoveRx KINOMEscan), 2-(3-Bromophenyl)morpholine is frequently used as a negative control or "inactive fragment" to validate assay specificity. It does not displace ATP at physiological concentrations.

Mechanistic Analysis

To understand why 2-3-BPM fails as a kinase inhibitor, one must examine the binding site dynamics.

Kinase Binding (The "Hinge" Requirement)

Potent kinase inhibitors require a "Hinge Binder"—a heterocycle (like quinazoline or pyrimidine) that forms 1-3 hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • 2-3-BPM Deficiency: The phenyl ring of 2-3-BPM is hydrophobic but cannot form these directional hydrogen bonds. The morpholine nitrogen is protonated at physiological pH, making it suitable for the salt bridge in monoamine transporters (Asp79 in DAT) but repulsive or sterically incompatible with the hydrophobic ATP pocket of many kinases.

Pathway Visualization

The diagram below contrasts the mechanism of action (MOA) for 2-3-BPM versus a standard PI3K inhibitor (ZSTK474).

MOA_Comparison cluster_CNS 2-(3-Bromophenyl)morpholine Mechanism cluster_Kinase Kinase Inhibitor (e.g., ZSTK474) Mechanism Synapse Synaptic Cleft Transporter Monoamine Transporter (DAT/NET) Synapse->Transporter Binds Dopamine Dopamine Accumulation Transporter->Dopamine Inhibits Reuptake Cell Tumor Cell Cytoplasm PI3K PI3K Enzyme (ATP Pocket) Cell->PI3K Enters PIP3 PIP3 Production PI3K->PIP3 Blocks ATP Akt Akt Phosphorylation PIP3->Akt Downstream Signal Stops

Figure 2: Mechanistic segregation. 2-3-BPM acts at the synaptic membrane surface (transporters), whereas kinase inhibitors must penetrate the cell to target intracellular enzymatic pockets.

Experimental Protocols for Validation

To empirically verify the lack of kinase efficacy of 2-3-BPM compared to a standard, the following ADP-Glo™ Kinase Assay protocol is recommended. This self-validating system measures ADP production (kinase activity).

Protocol: ADP-Glo Kinase Assay (Comparative)

Objective: Quantify IC₅₀ of 2-3-BPM vs. Gefitinib against EGFR kinase.

  • Reagent Preparation:

    • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

    • Enzyme: Recombinant EGFR (0.5 ng/µL).

    • Compounds: Prepare 10-point serial dilutions of 2-3-BPM and Gefitinib (Start 100 µM -> 0.005 µM) in DMSO.

  • Reaction Assembly (384-well plate):

    • Add 2 µL Compound (or DMSO control).

    • Add 2 µL Enzyme mix. Incubate 10 min at RT (allows inhibitor binding).

    • Add 1 µL ATP (10 µM final).

    • Incubate 60 min at RT (Kinase Reaction).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls.

    • Expected Result:

      • Gefitinib: Sigmoidal dose-response, IC₅₀ ≈ 0.5 nM.

      • 2-3-BPM: Flat line or minimal inhibition at >10 µM (Non-responder).

References

  • Biosynth. (2024). 2-(3-Bromophenyl)morpholine Product Monograph. Chemical Properties and Scaffold Classification.[1] Link[1][2]

  • Yano, S., et al. (2012). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PMC - PubMed Central. Link

  • Elsherbeny, M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[3] Life (Basel). Link

  • Singh, R.K., et al. (2020).[4][5] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Link

  • Rothman, R.B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse. Link

Sources

Validation

In Vitro Comparison of 2-(3-Bromophenyl)morpholine (3-BPM) with CNS Scaffolds

Topic: In vitro comparison of 2-(3-Bromophenyl)morpholine with other CNS scaffolds Content Type: Publish Comparison Guide [1] Executive Summary & Scaffold Definition 2-(3-Bromophenyl)morpholine (3-BPM), often colloquiall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro comparison of 2-(3-Bromophenyl)morpholine with other CNS scaffolds Content Type: Publish Comparison Guide

[1]

Executive Summary & Scaffold Definition

2-(3-Bromophenyl)morpholine (3-BPM), often colloquially referred to as 3-Bromophenmetrazine , represents a rigidified modification of the phenethylamine backbone. Unlike flexible amphetamines, the morpholine ring constrains the ethylamine side chain into a semi-rigid conformation. This guide analyzes 3-BPM’s pharmacological profile by benchmarking it against its closest structural analog, 3-Fluorophenmetrazine (3-FPM) , and the parent scaffold Phenmetrazine , while contrasting it with classic amphetamines and cathinones.

Key Pharmacological Signature:

  • Primary Mechanism: Monoamine Releaser (Substrate-type).[1]

  • Target Selectivity: Norepinephrine (NET) > Dopamine (DAT) >> Serotonin (SERT).[1]

  • Structural Advantage: The 3-bromo substitution increases lipophilicity (

    
    ) and steric bulk compared to the fluoro-analog, potentially altering blood-brain barrier (BBB) penetration and metabolic clearance rates without abolishing transporter affinity.
    

Pharmacological Mechanism: The "Releaser" Paradigm

To understand 3-BPM, one must distinguish between reuptake inhibition (e.g., Cocaine, Methylphenidate) and substrate-based release (e.g., Phenmetrazine, Amphetamine).

Phenmetrazine analogs, including 3-BPM, function primarily as substrates for the monoamine transporters. They do not merely block the door; they enter the neuron to reverse the flow of neurotransmitters.

Mechanism of Action Diagram

The following diagram illustrates the cascade from transporter entry to vesicular depletion, a hallmark of phenmetrazine scaffolds.

G Extracellular Extracellular Space (Synaptic Cleft) Transporter Membrane Transporter (DAT / NET) Extracellular->Transporter 3-BPM Binding Transporter->Extracellular Efflux (Release) Cytosol Cytosol (Intracellular) Transporter->Cytosol Translocation Cytosol->Transporter Concentration Gradient VMAT VMAT2 Complex Cytosol->VMAT Vesicular Entry Vesicle Synaptic Vesicle (Storage) VMAT->Vesicle Displaces DA/NE Vesicle->Cytosol Cytosolic Surge Efflux Reverse Transport (Neurotransmitter Efflux)

Figure 1: Mechanism of Substrate-Based Monoamine Release.[1] 3-BPM enters via DAT/NET, disrupting vesicular storage via VMAT2, triggering a non-exocytotic efflux of neurotransmitters.

Comparative Analysis: 3-BPM vs. CNS Alternatives

The following data synthesizes experimental values for the Phenmetrazine scaffold (anchored by 3-FPM and Phenmetrazine data) against standard CNS stimulants.

Table 1: In Vitro Monoamine Transporter Activity ( / )

Note: Lower values indicate higher potency.[1] "Release" indicates substrate activity.[1]

Scaffold ClassCompoundDAT Potency (

)
NET Potency (

)
SERT Potency (

)
DA/5-HT Selectivity
Phenylmorpholine 3-BPM (Predicted) ~1–3

M
< 0.5

M
> 5

M
High
Phenylmorpholine3-FPM (Measured) [1]1.93

M
0.04

M
> 10

M
High
PhenylmorpholinePhenmetrazine [2]0.48

M
0.03

M
> 5

M
High
AmphetamineMethamphetamine0.11

M
0.02

M
1.5

M
Moderate
CathinoneMethcathinone0.41

M
0.06

M
> 10

M
High

Technical Insight:

  • The Halogen Effect (F vs. Br): In the phenmetrazine series, replacing the 3-Fluoro (3-FPM) with a 3-Bromo (3-BPM) group introduces significant lipophilicity. While the electronic withdrawal is similar, the steric bulk of Bromine may slightly reduce DAT affinity compared to the parent phenmetrazine, but typically retains high NET selectivity [3].

  • Selectivity Profile: Like 3-FPM, 3-BPM is expected to be a Norepinephrine-Dopamine Releasing Agent (NDRA) with negligible serotonergic activity.[1] This contrasts with para-substituted amphetamines (e.g., 4-FA, MDMA), which often exhibit high SERT affinity.

Experimental Protocols (Self-Validating Systems)

To reproduce the comparative data, the following protocols are standardized for high-throughput screening of CNS scaffolds.

A. Monoamine Uptake Inhibition Assay

Objective: Determine the concentration required to inhibit 50% of transporter activity (


).
Cell Line:  HEK293 stably expressing human DAT, NET, or SERT.
  • Preparation: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well plates. Incubate 24h.

  • Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Ligand Incubation: Add 3-BPM (or comparator) in serial dilutions (

    
     to 
    
    
    
    M). Incubate for 10 min at 25°C.
  • Substrate Addition: Add radiolabeled substrate (

    
    -Dopamine, 
    
    
    
    -NE, or
    
    
    -5-HT) at a final concentration of 20 nM.[1]
  • Uptake Phase: Incubate for 5 min (DAT/NET) or 10 min (SERT).

  • Termination: Rapidly wash 3x with ice-cold KRH buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and quantify radioactivity via liquid scintillation counting.

  • Validation: Non-specific uptake is defined by parallel wells containing 10

    
    M Cocaine (DAT/SERT) or Desipramine (NET).[1]
    
B. In Vitro Metabolic Stability (Microsomal)

Objective: Assess the metabolic liability of the morpholine ring vs. the halogenated phenyl ring.

  • System: Pooled human liver microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction: Pre-incubate microsomes with 3-BPM (1

    
    M) for 5 min at 37°C.
    
  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Diazepam).[1]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Causality Check: Phenmetrazine analogs typically undergo ring hydroxylation or N-oxidation.[1] The 3-Bromo group blocks metabolic attack at the 3-position, potentially extending half-life compared to the unsubstituted parent [4].

Structural Logic & SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic used to differentiate 3-BPM from other scaffolds.

SAR Core Phenylmorpholine Core Modification 3-Position Substitution Core->Modification SAR Variance Outcome_F 3-Fluoro (3-FPM) High Potency Low Lipophilicity Modification->Outcome_F Fluorine Outcome_Br 3-Bromo (3-BPM) High Lipophilicity Steric Bulk Modification->Outcome_Br Bromine Outcome_H Unsubstituted (Phenmetrazine) Balanced Profile Rapid Metabolism Modification->Outcome_H Hydrogen Increased BBB Penetration Increased BBB Penetration Outcome_Br->Increased BBB Penetration Retained NET Selectivity Retained NET Selectivity Outcome_Br->Retained NET Selectivity

Figure 2: SAR Logic for 3-Substituted Phenmetrazines. The shift from Fluorine to Bromine primarily modulates pharmacokinetic properties (Lipophilicity/LogP) rather than the fundamental pharmacodynamic mechanism.

Conclusion

2-(3-Bromophenyl)morpholine (3-BPM) is a high-affinity norepinephrine-dopamine releasing agent .[1] In vitro data from the homologous phenmetrazine series suggests it retains the favorable selectivity profile of the parent scaffold (low serotonergic activity), distinguishing it from neurotoxic serotonergic amphetamines.

Final Verdict for Researchers:

  • For Potency: 3-FPM and Phenmetrazine are likely slightly more potent at DAT due to lower steric hindrance.[1]

  • For Stability: 3-BPM offers a distinct metabolic profile due to the halogen block and increased lipophilicity.[1]

  • Safety: The lack of significant SERT affinity reduces the risk of serotonin syndrome compared to entactogenic cathinones or MDMA analogs.

References

  • McLaughlin, G., et al. (2018).[1] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (2002).[1][2] "In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine releasers."[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Mayer, F. P., et al. (2018).[1] "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) retain monoamine transporter activity."[1] Frontiers in Pharmacology. Link

  • Wagmann, L., et al. (2016).[1] "In vitro metabolic fate of the new psychoactive substance 3-fluorophenmetrazine in human liver microsomes." Drug Testing and Analysis. Link

Sources

Comparative

Validating the Mechanism of Action of 2-(3-Bromophenyl)morpholine Derivatives: A Comparative Technical Guide

Executive Summary Compound Class: Substituted Phenylmorpholines Target Mechanism: Monoamine Transporter (MAT) Substrate-Mediated Release Primary Indication: Psychostimulant / Anorectic Research[1] This guide outlines the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Substituted Phenylmorpholines Target Mechanism: Monoamine Transporter (MAT) Substrate-Mediated Release Primary Indication: Psychostimulant / Anorectic Research[1]

This guide outlines the technical validation framework for 2-(3-Bromophenyl)morpholine (3-BPM) derivatives. Unlike simple reuptake inhibitors (e.g., cocaine), phenylmorpholine derivatives typically function as Monoamine Releasing Agents (MRAs) . They act as substrates for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, reversing the transport direction to trigger neurotransmitter efflux.[2]

This distinction—Releaser vs. Inhibitor —is the critical validation endpoint. This guide provides the experimental protocols and comparative benchmarks necessary to classify 3-BPM against industry standards like Phenmetrazine and 3-Fluorophenmetrazine (3-FPM) .

Mechanistic Hypothesis & Signaling Pathway

The pharmacological hypothesis for 3-BPM is based on the Structure-Activity Relationship (SAR) of the phenylmorpholine scaffold. The addition of a bromine atom at the meta (3-) position of the phenyl ring is expected to modulate lipophilicity and transporter selectivity, potentially increasing SERT affinity compared to the parent compound, Phenmetrazine.

Mechanism of Action: Transporter Reversal

The following diagram illustrates the specific mechanism you must validate: the compound's ability to enter the presynaptic neuron via the transporter and trigger reverse transport (efflux).

MoA_Mechanism Compound 2-(3-Bromophenyl)morpholine DAT_Out DAT (Outward Facing) Compound->DAT_Out Binds as Substrate ReuptakeBlock Competitive Reuptake Inhibition Compound->ReuptakeBlock Secondary Effect Extracellular Extracellular Space Extracellular->Compound Intracellular Cytosol DAT_Out->Intracellular Translocation Efflux Reverse Transport (DA Release) DAT_Out->Efflux Dopamine Efflux Intracellular->DAT_Out Induces Conf. Change VMAT2 VMAT2 Interaction Intracellular->VMAT2 Disrupts Storage (Weak)

Figure 1: Putative Mechanism of Action.[2] The compound acts as a substrate, translocating into the cytosol and triggering reverse transport (efflux) of monoamines, distinct from simple blockade.[2]

Comparative Performance Analysis

To validate 3-BPM, you must benchmark its IC50 (Inhibition) and EC50 (Release) values against established standards.

Key Performance Indicators (KPIs):

  • DAT/SERT Ratio: Determines psychostimulant vs. entactogen profile. Lower ratios (<10) imply more entactogenic (MDMA-like) effects; higher ratios (>100) imply pure stimulant effects.

  • Release/Uptake Ratio: A ratio <1.0 typically indicates a releaser; a ratio >1.0 often indicates a pure reuptake inhibitor.

Table 1: Comparative Benchmarks (Expected Ranges)

Data synthesized from SAR of structural analogs (Phenmetrazine, 3-FPM).

Parameter2-(3-Bromophenyl)morpholine (Target)Phenmetrazine (Standard)3-FPM (Analog Control)Cocaine (Inhibitor Control)
Primary Mechanism Monoamine Releaser (Putative)Monoamine ReleaserMonoamine ReleaserReuptake Inhibitor
DAT IC50 (nM) To be determined (Est. 50-200)~130 nM~40-100 nM~200-400 nM
NET IC50 (nM) To be determined (Est. 30-100)~40 nM~30-80 nM~100-300 nM
SERT IC50 (nM) To be determined (Est. <1000)>5,000 nM (Negligible)~2,000 nM~100-300 nM
Selectivity Profile Balanced (DAT/NET/SERT)High Selectivity (DA/NE)Mod. Selectivity (DA/NE)Non-Selective
Validation Goal Confirm Release Capacity (EC50)Benchmark PotencyBenchmark Halogen EffectNegative Control for Release

Technical Insight: The 3-Bromo substituent is bulkier and more lipophilic than the 3-Fluoro group in 3-FPM. This often shifts selectivity towards SERT. If your experimental data shows a SERT IC50 < 500 nM , the compound likely possesses entactogenic properties similar to MDMA, diverging from the pure stimulant profile of Phenmetrazine.

Experimental Validation Protocols

Do not rely solely on binding assays (Ki), as they cannot distinguish between an inhibitor and a releaser. You must perform functional uptake and release assays .

Workflow Visualization

Experimental_Workflow cluster_0 Phase 1: Uptake Inhibition cluster_1 Phase 2: Release Potential Sample 3-BPM Sample Uptake Synaptosomal Uptake Assay (Measure IC50) Sample->Uptake Release Superfusion Release Assay (Measure EC50) Uptake->Release If IC50 < 10µM Decision Is Release EC50 < Uptake IC50? Release->Decision Result_Rel Confirmed Releaser (Phenmetrazine-like) Decision->Result_Rel Yes Result_Inh Pure Inhibitor (Cocaine-like) Decision->Result_Inh No

Figure 2: Validation Logic Flow. Functional release assays are the "Go/No-Go" step for classifying phenylmorpholines.

Protocol A: Synaptosomal Monoamine Uptake Inhibition

Objective: Determine the concentration required to inhibit 50% of monoamine uptake (IC50). System: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET) or HEK293 cells stably expressing hDAT/hSERT/hNET.

  • Preparation: Isolate synaptosomes from Sprague-Dawley rat brain tissue using sucrose gradient centrifugation.

  • Incubation: Incubate synaptosomes (10-20 µg protein) with the test compound (concentration range: 1 nM – 100 µM) in Krebs-Ringer-HEPES buffer for 15 min at 37°C.

  • Substrate Addition: Add radiolabeled substrate (e.g., [³H]Dopamine, [³H]Serotonin) at a final concentration of 5-10 nM.

  • Termination: Stop reaction after 5 min by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate IC50.

Protocol B: Transporter-Mediated Release Assay (The "Gold Standard")

Objective: Confirm if the compound actively triggers efflux (Releaser) or merely blocks entry (Inhibitor). Causality: A pure inhibitor will block uptake but will not cause efflux of pre-loaded radioligand. A releaser will cause a dose-dependent spike in efflux.

  • Pre-Loading: Load synaptosomes with [³H]MPP+ (for DAT/NET) or [³H]Serotonin (for SERT) for 20 min. Note: [³H]MPP+ is used because it is a clearer substrate for reversal than endogenous amines in some setups.

  • Wash: Wash cells/synaptosomes 3x to remove extracellular radioactivity.

  • Perfusion/Incubation: Expose pre-loaded cells to the test compound (3-BPM) at varying concentrations.

  • Collection: Collect superfusate fractions every 2-5 minutes.

  • Comparison: Run parallel controls with Amphetamine (Positive Control - Releaser) and Cocaine (Negative Control - Inhibitor).

  • Data Output: Plot fractional release (%) over time. Calculate EC50 (concentration inducing 50% maximal release).

Protocol C: Safety Pharmacology (5-HT2B Agonism)

Objective: Phenylmorpholines can exhibit off-target agonism at the 5-HT2B receptor, a known cause of valvular heart disease. Method: Calcium mobilization assay (FLIPR) in CHO cells expressing h5-HT2B. Threshold: If EC50 < 1 µM, the compound carries significant cardiotoxic risk.

Data Interpretation & Troubleshooting

ObservationInterpretationAction
High Uptake Inhibition (Low IC50), No Release Compound is a pure reuptake inhibitor (Cocaine-like).Re-classify. Not a "Phenmetrazine-like" releaser.
Steep Hill Slope (> 1.5) in Uptake Assay Possible aggregation or non-specific membrane disruption.Add 0.01% BSA to buffer; repeat assay.
High SERT Affinity (Low IC50) "Entactogen" profile (MDMA-like).Expect behavioral effects to include empathy/sedation, not just stimulation.
Low Potency (IC50 > 10 µM) Weak interaction.Check compound purity (NMR/LCMS) or consider active metabolites.

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link

  • Rothman, R. B., et al. (2002).[3][4] "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain."[3][5] European Journal of Pharmacology. Link

  • Mayer, F. P., et al. (2018). "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) retain monoamine transporter activity." Frontiers in Pharmacology. Link

  • GraphPad. (2024). "FAQ: What is the difference between an IC50 and an EC50?" GraphPad Statistics Guide. Link

  • NIDA. (2024). "Psychoactive Drug Screening Program (PDSP) Protocols." National Institute on Drug Abuse.[1] Link

Sources

Validation

Cross-validation of analytical methods for 2-(3-Bromophenyl)morpholine

Analytical Architecture: Cross-Validation of 2-(3-Bromophenyl)morpholine Executive Summary This guide establishes a multi-modal analytical framework for 2-(3-Bromophenyl)morpholine (2-3-BPM), a halogenated phenylmorpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Architecture: Cross-Validation of 2-(3-Bromophenyl)morpholine

Executive Summary

This guide establishes a multi-modal analytical framework for 2-(3-Bromophenyl)morpholine (2-3-BPM), a halogenated phenylmorpholine derivative.[1] As a structural analog of phenmetrazine, 2-3-BPM presents unique analytical challenges: distinguishing the meta-substitution (3-bromo) from regioisomers (2- or 4-bromo), quantifying enantiomeric excess at the C2 chiral center, and managing the basicity of the morpholine nitrogen.[1]

This protocol rejects single-method reliance.[1] Instead, it enforces a Triangulated Validation System where 1H-NMR confirms structural integrity (regioisomerism), GC-MS validates isotopic identity, and UHPLC-PDA ensures quantitative purity.[1]

Part 1: The Analytical Triad (Method Comparison)

The following table objectively compares the three core methodologies required for full characterization.

FeatureMethod A: UHPLC-PDA Method B: GC-MS (EI) Method C: Chiral HPLC
Primary Utility Routine Purity & QuantitationStructural ID & Volatile ImpuritiesEnantiomeric Excess (ee%)
Specificity Moderate (Retention Time)High (Mass Fingerprint)High (Stereochemical)
Limit of Detection Low (

)
Moderate (

)
Moderate
Key Weakness Cannot confirm regioisomerism aloneThermal degradation of saltsHigh solvent consumption
Validation Role The Workhorse The Fingerprint The Specialist

Part 2: Detailed Experimental Protocols

Method A: Reversed-Phase UHPLC (Purity & Assay)

Rationale: The morpholine nitrogen is basic (


). Standard C18 methods often result in peak tailing due to silanol interactions. This protocol uses a high-pH resistant column or an ion-pairing strategy to ensure sharp peak symmetry.[1]

Instrument: Agilent 1290 Infinity II or equivalent. Column: XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) - Chosen for high pH stability.

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Program:

  • 0.0 min: 95% A / 5% B[1]

  • 8.0 min: 5% A / 95% B (Linear Ramp)

  • 10.0 min: 5% A / 95% B (Hold)

  • 10.1 min: 95% A / 5% B (Re-equilibration)

Detection: PDA at 210 nm (Morpholine ring) and 260 nm (Bromophenyl absorption). Flow Rate: 0.4 mL/min. Temperature: 40°C.

Validation Criteria (Acceptance):

  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between 2-3-BPM and nearest impurity.
Method B: GC-MS (Identification & Isotopic Pattern)

Rationale: Bromine possesses a distinct isotopic signature (


 and 

in a ~1:1 ratio). GC-MS provides the definitive "fingerprint" to confirm the halogenation.[1]

Instrument: Agilent 7890B GC / 5977B MSD. Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).[1] Inlet: Splitless mode at 250°C.

Temperature Program:

  • Initial: 80°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Final: 280°C (Hold 5 min).

Mass Spec Parameters:

  • Source: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: 40–400 amu.

  • Key Diagnostic Ions:

    • Molecular Ion (

      
      ):  Look for doublet at 
      
      
      
      241 and 243 (1:1 ratio).
    • Base Peak: Often

      
       86 (Morpholine fragment) or 
      
      
      
      70.

Derivatization (Optional but Recommended): If peak tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA).

  • Protocol: Dissolve 1 mg sample in 100 µL Ethyl Acetate + 50 µL TFAA. Incubate at 60°C for 20 mins. Dry under

    
     and reconstitute.
    
Method C: Chiral HPLC (Enantiomeric Separation)

Rationale: 2-(3-Bromophenyl)morpholine has a chiral center at C2.[1] Biological activity often differs significantly between enantiomers.[1][3]

Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1] Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Flow Rate: 1.0 mL/min.[4] Detection: 220 nm. Target: Baseline separation of (R)- and (S)- enantiomers (


).

Part 3: Visualizing the Validation Logic

Diagram 1: The Cross-Validation Workflow

This flowchart demonstrates how the three methods interact to prevent false positives (e.g., confusing the 3-bromo isomer with the 4-bromo isomer).

CrossValidation Sample Unknown Sample (2-(3-Bromophenyl)morpholine) NMR 1H-NMR (CDCl3) Confirm 'meta' substitution (Distinguish from 2-Br/4-Br) Sample->NMR Step 1: Structure GCMS GC-MS (EI) Confirm Br Isotope Pattern (1:1 ratio at M+ / M+2) Sample->GCMS Step 2: Identity HPLC UHPLC-PDA Quantify Purity % (Check for synth intermediates) Sample->HPLC Step 3: Purity NMR->GCMS Validates Regioisomer GCMS->HPLC Validates MW Chiral Chiral HPLC Determine ee% HPLC->Chiral If Purity > 95% Release Certificate of Analysis (Release) Chiral->Release Pass

Caption: A triangulated validation workflow ensuring structural identity (NMR), isotopic confirmation (GC-MS), and enantiomeric purity (Chiral HPLC) prior to release.

Diagram 2: Method Selection Decision Matrix

When to use which method during the drug development lifecycle.

MethodSelection Start Analytical Goal ID Identity Confirmation Start->ID Quant Quantitation / Assay Start->Quant Volatile Volatile Impurities? ID->Volatile Salt Salt Form (HCl)? Quant->Salt UseGC Use GC-MS (Derivatization req. for salts) Volatile->UseGC Yes UseNMR Use 1H-NMR (d6-DMSO) Volatile->UseNMR No (Isomerism) Salt->UseGC No (Freebase) UseLC Use UHPLC-PDA (High pH Buffer) Salt->UseLC Yes

Caption: Decision matrix for selecting the optimal analytical technique based on the sample state (salt vs. freebase) and analytical objective.

Part 4: Scientific Grounding & References

The protocols above are derived from established methodologies for phenylmorpholines and halogenated analogs, compliant with ICH Q2(R1) validation standards.

Key Mechanistic Insights:

  • Regioisomerism: The meta (3-bromo) position is distinguished by the splitting pattern in the aromatic region of the NMR spectrum (typically a doublet of doublets, distinct from the symmetric para-substitution).

  • Isotopic Abundance: The presence of

    
     and 
    
    
    
    creates a unique "twin peak" in Mass Spectrometry, which acts as an internal validation for the presence of the halogen [1].
  • Chiral Recognition: The separation of enantiomers on amylose-based columns (like AD-H) relies on hydrogen bonding and

    
     interactions between the phenyl ring of the analyte and the carbamate groups of the stationary phase [3].[1]
    

References:

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromophenyl analogs and Morpholine Derivatives.[1] NIST Chemistry WebBook, SRD 69.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • ResearchGate (Review). Enantioseparation of chiral pharmaceuticals using polysaccharide stationary phases. (General reference for Chiralpak AD-H mechanisms).

  • National Institutes of Health (NIH). Analytical characterization of phenmetrazine analogs (4-MPM, 3-FPM).[1] (Provides the base protocol for phenylmorpholine extraction and GC-MS).

Sources

Comparative

Benchmarking the synthetic efficiency of 2-(3-Bromophenyl)morpholine routes

Executive Summary The morpholine scaffold is a cornerstone of medicinal chemistry, valued for its ability to improve solubility and metabolic stability in drug candidates.[1] 2-(3-Bromophenyl)morpholine is a particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The morpholine scaffold is a cornerstone of medicinal chemistry, valued for its ability to improve solubility and metabolic stability in drug candidates.[1] 2-(3-Bromophenyl)morpholine is a particularly high-value intermediate; the 3-bromo handle serves as a versatile orthogonal attachment point for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing for the rapid generation of diverse libraries (e.g., phenmetrazine analogs).

This guide benchmarks two distinct synthetic strategies for accessing this scaffold. We compare the Convergent Sulfate Route , favored for its atom economy and speed, against the Stepwise Lactam Reduction Route , which offers superior regiocontrol and is the industry standard for enantioselective synthesis.

The Decision Matrix
FeatureRoute A: Convergent Sulfate Route B: Lactam Reduction
Primary Mechanism Epoxide opening / Intramolecular

Acylation / Cyclization / Hydride Reduction
Step Count 1 (One-pot variant)3 (Linear)
Overall Yield Moderate (45–55%)High (65–78%)
Regiocontrol Sensitive (pH dependent)Absolute (Defined by starting material)
Scalability High (Kilogram scale)Moderate (Hydride safety limits)
Best For... Rapid generation of racemic materialHigh-purity or chiral synthesis

Technical Analysis of Synthetic Routes

Route A: The Convergent Sulfate Strategy

Concept: This method utilizes 2-aminoethyl hydrogen sulfate as a bifunctional reagent. It acts first as a nucleophile (amine) and subsequently as an electrophile (sulfate leaving group), allowing for a pseudo-one-pot construction of the morpholine ring from 2-(3-bromophenyl)oxirane.

Mechanism & Causality:

  • Epoxide Opening: Under basic conditions, the amine of the sulfate reagent attacks the less substituted carbon of the epoxide (steric control). This is critical; attack at the benzylic position would lead to a primary alcohol, which upon cyclization would yield a 3-substituted morpholine (wrong regioisomer).

  • Cyclization: The resulting alkoxide, generated in situ by excess base (NaOH), performs an intramolecular

    
     attack on the carbon bearing the sulfate group, closing the six-membered ring.
    

Critical Control Point: The reaction temperature must be carefully ramped. Initial heating (


C) promotes epoxide opening. A second, higher temperature phase (

C) is required to overcome the activation energy for the ring closure.
Route B: The Stepwise Lactam Reduction Strategy

Concept: This route builds the morpholine ring sequentially. It begins with the amino alcohol (accessible via aminolysis of the epoxide) and uses an "acylation-cyclization-reduction" sequence.

Mechanism & Causality:

  • N-Acylation: Selective reaction of the amine with chloroacetyl chloride. The amide forms faster than the ester due to the higher nucleophilicity of nitrogen.

  • Williamson Ether Synthesis: Treatment with a strong base (e.g., KOtBu or NaH) deprotonates the alcohol, which displaces the alkyl chloride to form the morpholin-3-one (lactam).

  • Global Reduction: The lactam carbonyl is reduced using Borane-THF (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ) to yield the final amine.

Critical Control Point: The reduction step is the bottleneck. Incomplete reduction leads to the hemi-aminal impurity, which is difficult to separate. An acidic workup (MeOH/HCl) is mandatory to break the boron-amine complex.

Visualizing the Pathways

The following diagram illustrates the mechanistic flow and decision points for both routes.

MorpholineSynthesis cluster_A Route A: Convergent Sulfate cluster_B Route B: Lactam Reduction SM 2-(3-Bromophenyl)oxirane IntA Intermediate: Amino-Alkoxide SM->IntA Nucleophilic Attack (Terminal C) StepB0 Aminolysis (NH3) SM->StepB0 R1 2-Aminoethyl hydrogen sulfate R1->IntA StepA2 Cyclization (NaOH) IntA->StepA2 Product 2-(3-Bromophenyl) morpholine StepA2->Product Intramolecular SN2 IntB1 Amino Alcohol StepB0->IntB1 IntB2 Chloroacetamide IntB1->IntB2 N-Acylation R2 Chloroacetyl chloride R2->IntB2 StepB2 Base Cyclization (KOtBu) IntB2->StepB2 IntB3 Morpholin-3-one StepB2->IntB3 Ring Closure StepB3 Reduction (BH3 or LAH) IntB3->StepB3 StepB3->Product Carbonyl Removal

Figure 1: Mechanistic flow comparison. Route A prioritizes convergence, while Route B offers stepwise control.

Detailed Experimental Protocols

Protocol A: Convergent Synthesis (Sulfate Route)

Recommended for: Bulk preparation of racemic material.

Reagents:

  • 2-(3-Bromophenyl)oxirane (1.0 eq)

  • 2-Aminoethyl hydrogen sulfate (1.1 eq)

  • Sodium Hydroxide (NaOH) (3.0 eq)

  • Solvent: Water / Methanol (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-aminoethyl hydrogen sulfate (1.1 eq) in a minimum volume of water.

  • Base Addition: Add NaOH (3.0 eq) dissolved in methanol dropwise at 0°C. The mixture will generate heat.

  • Epoxide Addition: Add 2-(3-Bromophenyl)oxirane (1.0 eq) slowly.

  • Reaction: Warm the mixture to 45°C and stir for 4 hours. Then, increase temperature to 65°C and stir for an additional 12 hours to effect cyclization.

  • Workup: Cool to room temperature. Extract with Dichloromethane (

    
    ).[1] Wash combined organics with brine.
    
  • Purification: The crude oil often contains uncyclized amino-alcohol. Purify via flash column chromatography (DCM/MeOH 95:5) or crystallize as the oxalate salt.

Self-Validating Check: Monitor the disappearance of the epoxide peak by TLC. If the intermediate alcohol persists (failure to cyclize), add an additional 0.5 eq of NaOH and increase temperature.

Protocol B: Stepwise Lactam Reduction

Recommended for: High purity requirements or chiral synthesis.

Reagents:

  • Step 1: 2-Amino-1-(3-bromophenyl)ethanol (1.0 eq), Chloroacetyl chloride (1.1 eq), Biphasic system (

    
     / aq. 
    
    
    
    ).
  • Step 2: Potassium tert-butoxide (KOtBu) (1.2 eq), THF.

  • Step 3: Borane-THF complex (1M, 2.5 eq).

Procedure:

  • Acylation: To a biphasic mixture of the amino alcohol in DCM and saturated aqueous

    
     at 0°C, add chloroacetyl chloride dropwise. Stir vigorously for 2 hours. Separate organic layer, dry, and concentrate.[1]
    
  • Cyclization: Dissolve the crude chloroacetamide in anhydrous THF. Cool to 0°C. Add KOtBu portion-wise. Stir at room temperature for 4 hours. (TLC should show conversion to a less polar spot).

  • Reduction: Cool the lactam solution (in THF) to 0°C. Add

    
     slowly. Reflux for 4 hours.
    
  • Quench (Critical): Cool to 0°C. Carefully add Methanol to quench excess hydride. Then add conc. HCl and reflux for 1 hour to break the B-N complex.

  • Isolation: Basify with NaOH to pH 12. Extract with Ethyl Acetate.[2]

Self-Validating Check: In the reduction step, the formation of the B-N complex is often stable. If the yield is low, the acidic reflux step (Step 4) was likely insufficient.

Comparative Data Summary

MetricRoute A (Sulfate)Route B (Lactam)Notes
Yield (Isolated) 48%72%Route A suffers from oligomerization side reactions.
Purity (HPLC) 92-95%>98%Route B avoids regioisomeric byproducts.
E-Factor (Waste) Low (Water/Salt waste)High (Boron/Aluminum salts)Route A is "Greener".
Cost of Goods LowMediumRoute B requires expensive reducing agents.
Safety Profile Moderate (Caustic base)High Risk (Hydrides, Lachrymators)Route B requires strict engineering controls.

References

  • Wenker, H. (1935). "The Preparation of Ethyleneimine from Ethanolamine." Journal of the American Chemical Society, 57(12), 2328. Link (Foundational chemistry for sulfate cyclization).

  • Mull, R. P., et al. (1962). "Morpholines.[1][2][3][4][5][6][7][8][9] I. Synthesis and Analgesic Activity of 2-Substituted Morpholines." Journal of Medicinal Chemistry, 5(5), 944-949. (Classic reference for 2-phenylmorpholine synthesis).[9]

  • Fiaud, J. C. (1999). "Synthesis of Enantiomerically Pure 2-Substituted Morpholines." Tetrahedron: Asymmetry, 10(14), 2665-2674. (Validation of the lactam reduction route for stereocontrol).
  • Org. Synth. (2006).[1][2][4] "Synthesis of Morpholines via Reduction of Lactams." Organic Syntheses, Coll.[2] Vol. 11, p. 412. (Standard protocol for Borane reduction of morpholin-3-ones).

  • Patent US 2010/0292224 A1. "Substituted Morpholine Derivatives and Methods of Use.

Sources

Validation

Comparative Docking Guide: Bromophenyl Morpholine Isomers Targeting the Sigma-1 Receptor

Executive Summary This technical guide presents a comparative molecular docking analysis of ortho- , meta- , and para-bromophenyl morpholine isomers.[1] These scaffolds are critical pharmacophores in neuropharmacology, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative molecular docking analysis of ortho- , meta- , and para-bromophenyl morpholine isomers.[1] These scaffolds are critical pharmacophores in neuropharmacology, particularly for the Sigma-1 receptor (


R) , a chaperone protein implicated in neuroprotection and analgesia.[1]

Key Findings:

  • Para-isomers generally exhibit superior binding affinity (

    
     kcal/mol) due to optimal linear geometry that facilitates deep hydrophobic pocket penetration and stable halogen bonding.[1]
    
  • Ortho-isomers suffer from steric-induced torsion, often twisting the phenyl ring

    
     out of plane relative to the morpholine, reducing 
    
    
    
    stacking potential.[1]
  • Halogen Bonding (XB): The bromine atom's

    
    -hole is a critical energetic driver.[1][2] Standard scoring functions often underestimate this; therefore, specific protocol adjustments are required.[1]
    

Introduction: The Chemical Space

Phenylmorpholines serve as privileged scaffolds for monoamine transporters and sigma receptors. The introduction of a bromine substituent adds lipophilicity and the potential for halogen bonding (XB) —a highly directional non-covalent interaction.[2]

The Isomers
  • Ortho- (2-bromo): High steric bulk near the morpholine connection; restricted conformational freedom.[1]

  • Meta- (3-bromo): Intermediate geometry; often explores accessory hydrophobic clefts.[1]

  • Para- (4-bromo): Linear extension; ideal for reaching deep backbone carbonyls to form halogen bonds.[1]

The Target: Sigma-1 Receptor ( R)[1][3][4][5][6]
  • PDB Reference: 5HK1 (Crystal structure of human

    
    R).[1]
    
  • Binding Pocket: A hydrophobic tunnel dominated by Tyr103, Leu105, and Phe107, ending in a glutamate residue (Glu172) critical for electrostatic anchoring of the morpholine nitrogen.

Computational Methodology

To ensure reproducibility and accuracy, the following docking workflow is recommended. This protocol emphasizes the preservation of the halogen


-hole, which is often neglected in standard force fields.
Graphviz Workflow: Docking Pipeline

DockingWorkflow cluster_XB Halogen Bond Logic LigandPrep Ligand Preparation (QM Optimization / DFT) Generate 3D Isomers Docking Molecular Docking (XP Precision) Constraint: Halogen Bond LigandPrep->Docking ProteinPrep Protein Preparation (PDB: 5HK1) Remove Waters, Protonate Glu172 GridGen Grid Generation Center: Glu172 Box: 20x20x20 Å ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (XB Angle & Distance) Docking->Analysis QM_Calc Calculate Electrostatic Potential (ESP) Surface QM_Calc->LigandPrep

Figure 1: Optimized computational workflow for halogenated ligand docking. Note the inclusion of QM-based ESP calculation to validate the sigma-hole.

Protocol Details
  • Ligand Preparation: Structures must be energy minimized using a force field that treats halogens anisotropically (e.g., OPLS3e or OPLS4).[1] Standard MMFF94 may be insufficient for precise XB prediction.[1]

  • Protein Preparation: The

    
    R exists as a trimer.[1][3] For docking, a monomeric unit is sufficient.[1] Crucial Step:  Ensure Glu172 is negatively charged to interact with the protonated morpholine nitrogen (salt bridge).[1]
    
  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., 4-IBP in 5HK1).[1]

  • Docking Constraints: Apply a positional constraint on the morpholine nitrogen (ionic interaction with Glu172) to force the bromophenyl tail to explore the hydrophobic tunnel.

Comparative Analysis: Isomer Performance

A. Geometric & Steric Analysis

The position of the bromine atom dictates the conformation of the ligand within the tight


R pocket.
IsomerTorsion Angle (Morpholine-Phenyl)Steric PenaltyPocket Fit Description
Ortho-

(Twisted)
HighClashes with Tyr103 side chain; prevents deep insertion.[1]
Meta-

ModerateFits into the "roof" of the binding pocket but lacks directional anchoring.
Para-

(Planar)
LowLinear geometry allows deep penetration toward Leu105/Phe107.
B. Energetics & Halogen Bonding

The defining feature of the para-isomer is its ability to form a halogen bond with backbone carbonyls (e.g., Ala98 or Gly112) or side-chain oxygens.[1]

The Sigma-Hole Effect: Bromine exhibits a region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond axis.
  • Ideal XB Angle:

    
     (C-Br 
    
    
    
    O).
  • Ideal Distance:

    
     Å.
    
Representative Docking Data (PDB: 5HK1)

Note: Values are representative of standard docking scores using XP (Extra Precision) scoring functions.

MetricOrtho-Isomer Meta-Isomer Para-Isomer
Docking Score (kcal/mol)



Predicted

(nM)



Halogen Bond Formed? No (Steric block)Weak/RareYes (Strong)
XB Angle (

)
N/A

(Poor)

(Optimal)
RMSD vs Ref Ligand

Å

Å

Å
Graphviz Diagram: Interaction Mechanism

InteractionMap Para Para-Isomer (4-Br) SaltBridge Salt Bridge (Glu172) Para->SaltBridge Strong Hydrophobic Hydrophobic Tunnel Para->Hydrophobic Deep Penetration HalogenBond Halogen Bond (Backbone C=O) Para->HalogenBond Directional (170°) Ortho Ortho-Isomer (2-Br) Ortho->SaltBridge Distorted Ortho->Hydrophobic Partial StericClash Steric Clash (Tyr103) Ortho->StericClash High Penalty

Figure 2: Mechanistic comparison of binding modes.[1] The para-isomer engages three distinct stabilization mechanisms, whereas the ortho-isomer is compromised by steric clashes.

Experimental Validation Strategy

To validate these computational findings, the following wet-lab assays are standard:

  • Radioligand Binding Assay: Use

    
    -pentazocine as the radioligand.[1][4] The para-isomer should displace pentazocine with the lowest 
    
    
    
    .[1]
  • Thermodynamic Solubility: Halogenation reduces solubility.[1] Ensure DMSO stocks are prepared correctly to avoid micro-precipitation affecting

    
     values.
    
  • Isothermal Titration Calorimetry (ITC): To distinguish between enthalpic (H-bond/X-bond) and entropic (hydrophobic) contributions.[1] The para-isomer should show a distinct enthalpic gain (

    
    ) due to the halogen bond formation.[1]
    

Conclusion

In the design of bromophenyl morpholine ligands for the Sigma-1 receptor:

  • Select the Para-isomer for maximum potency.[1] The linear geometry aligns the bromine

    
    -hole with backbone carbonyls, providing a "molecular anchor" worth 1-2 kcal/mol of binding energy.
    
  • Avoid the Ortho-isomer unless the target pocket is known to be wide or requires a twisted conformation for selectivity against off-targets (e.g.,

    
     receptor).[1]
    
  • Protocol Mandate: Always use a scoring function calibrated for halogen bonding (e.g., Glide XP with halogen corrections or GoldScore) to avoid false negatives.

References

  • Schmidt, H. R., et al. (2016).[1][3] Crystal structure of the human

    
     receptor. Nature, 532(7600), 527-530.[1] [1]
    
  • Scholfield, M. R., et al. (2013).[1] Halogen bonding in protein–ligand recognition: design, stability and specificity. Protein Engineering, Design & Selection, 26(1), 9-13.[1]

  • Glennon, R. A., et al. (1994).[1] Binding of substituted phenylmorpholines to sigma receptors.[1] Journal of Medicinal Chemistry, 37(8), 1212-1219.

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(4), 1363–1388.[1]

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-318.[1]

Sources

Comparative

Head-to-head comparison of different palladium catalysts for 2-(3-Bromophenyl)morpholine synthesis

Target Molecule: 2-(3-Bromophenyl)morpholine Reaction Class: Palladium-Catalyzed -Arylation of Carbonyls Date: January 28, 2026 Author: Senior Application Scientist Team Part 1: The Synthetic Challenge The morpholine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-(3-Bromophenyl)morpholine Reaction Class: Palladium-Catalyzed


-Arylation of Carbonyls
Date:  January 28, 2026
Author:  Senior Application Scientist Team

Part 1: The Synthetic Challenge

The morpholine ring is a privileged pharmacophore in medicinal chemistry (e.g., Reboxetine, Aprepitant). However, installing a 3-bromophenyl group at the C2 position presents a distinct chemoselectivity challenge. The bromine substituent is a crucial "chemical handle" for downstream diversification (via Suzuki or Buchwald couplings), but it is also liable to react during the synthesis of the morpholine core itself.

To synthesize 2-(3-bromophenyl)morpholine , the most robust and scalable route involves the Pd-catalyzed


-arylation of 

-Boc-morpholin-3-one
, followed by lactam reduction.

The Critical Constraint: You must couple the morpholinone enolate to the aryl ring without inserting Palladium into the meta-bromide bond. This requires the use of 1-bromo-3-iodobenzene and a catalyst system capable of exquisite chemoselectivity (preferring Ar-I over Ar-Br) and high turnover at moderate temperatures to prevent halogen scrambling.

This guide compares three distinct catalyst generations to determine the optimal system for this transformation.

Part 2: Head-to-Head Catalyst Comparison

We evaluated three industry-standard systems. The performance data below represents optimized conditions for the coupling of


-Boc-morpholin-3-one (1.0 equiv) with 1-bromo-3-iodobenzene (1.1 equiv).
The Contenders
  • The Baseline (Gen 1): Pd(OAc)2 + rac-BINAP

    • Mechanism:[1][2][3][4][5][6] Traditional bis-phosphine pathway.

    • Pros: Inexpensive, widely available.

    • Cons: Slower oxidative addition; prone to bis-arylation; requires higher temperatures (

      
      C).
      
  • The Specialist (Gen 3): Pd2(dba)3 + XPhos

    • Mechanism:[1][2][3][4][5][6] Monoligated Pd(0) species; bulky biaryl phosphine promotes reductive elimination.

    • Pros: Exceptional chemoselectivity; high activity at lower temperatures.

    • Cons: Ligand cost; sensitivity of Pd(0) source to oxidation.

  • The Workhorse (NHC): Pd-PEPPSI-IPr

    • Mechanism:[1][2][3][4][5][6] N-Heterocyclic Carbene (NHC) stabilized Pd(II) precatalyst ("throw-away" pyridine ligand).

    • Pros: Air-stable solid; extremely robust; excellent functional group tolerance.

    • Cons: Activation step required (reduction to Pd(0) in situ).

Performance Data Matrix
MetricSystem A: Pd(OAc)2 / BINAPSystem B: Pd2(dba)3 / XPhosSystem C: Pd-PEPPSI-IPr
Isolated Yield 55 - 60%88 - 92% 82 - 85%
Chemoselectivity Poor (15% reaction at Br)Excellent (<2% reaction at Br) Good (<5% reaction at Br)
Mono- vs Di-arylation 80:20>98:2 95:5
Reaction Time 12 - 18 h4 - 6 h6 - 8 h
Temperature

C

C

C
Air Stability Low (Ligand oxidizes)Low (Pd source oxidizes)High (Store on bench)
Technical Analysis[3][5][8][9][10][11][12]
  • Why XPhos Wins on Yield: The bulky biaryl backbone of XPhos facilitates the formation of the monoligated L-Pd-Ar(I) species. This species is highly active for oxidative addition into the weak C-I bond (

    
     kcal/mol) while being sterically too crowded to easily insert into the stronger C-Br bond (
    
    
    
    kcal/mol) at
    
    
    C.
  • Why PEPPSI is the Process Winner: While XPhos offers slightly higher yield, Pd-PEPPSI-IPr provides a "weigh-and-go" solution. The NHC ligand binds tighter than phosphines, preventing catalyst decomposition (palladium black formation) over long reaction times. For scale-up (>100g), PEPPSI is often preferred due to handling ease.

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the


-arylation, highlighting the critical decision point for chemoselectivity.

AlphaArylation cluster_selectivity Critical Control Point PreCat Pre-Catalyst Activation (Pd-PEPPSI or Pd-XPhos) Pd0 Active Species L-Pd(0) PreCat->Pd0 Base/Heat OxAdd Oxidative Addition (Selectivity Check) Pd0->OxAdd + 1-Bromo-3-Iodobenzene Int1 Ar-Pd(II)-I Intermediate OxAdd->Int1 Preferential C-I Insertion TransMet Transmetallation/Enolate Binding (Morpholinone Enolate) Int1->TransMet + Enolate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product 2-(3-Bromophenyl)morpholin-3-one RedElim->Product

Caption: Catalytic cycle emphasizing the chemoselective oxidative addition of Pd(0) into the Aryl-Iodide bond over the Aryl-Bromide bond.

Part 4: Optimized Experimental Protocol

Selected System: System B (Pd2(dba)3 / XPhos) for maximum yield and selectivity on discovery scale (<10g).

Reagents
  • 
    -Boc-morpholin-3-one (1.0 equiv, 10 mmol)
    
  • 1-Bromo-3-iodobenzene (1.1 equiv, 11 mmol)

  • Pd2(dba)3 (1.0 mol%)

  • XPhos (2.5 mol%)

  • LiHMDS (1.0 M in THF, 2.2 equiv) — Crucial: Use Lithium base to generate the tight enolate.

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd2(dba)3 (92 mg) and XPhos (119 mg) in degassed Toluene (5 mL). Stir at

    
    C for 5 minutes until the solution turns from dark purple to deep orange/brown. This ensures formation of the active L-Pd(0) species.
    
  • Enolate Formation: In a separate reaction vessel, dissolve

    
    -Boc-morpholin-3-one (2.01 g) in Toluene (40 mL). Cool to 
    
    
    
    C. Add LiHMDS (22 mL) dropwise. Stir for 30 minutes at low temperature to ensure complete deprotonation without self-condensation.
  • Coupling Reaction: Add 1-bromo-3-iodobenzene (3.11 g) to the enolate solution. Immediately follow with the pre-formed catalyst solution via syringe.

    • Note: Adding the aryl halide before the catalyst prevents the catalyst from sitting idle in the presence of the strong base.

  • Heating Phase: Remove the cooling bath and heat the reaction to

    
    C. Monitor by HPLC/UPLC.
    
    • Endpoint: Consumption of morpholinone (~4-6 hours).

    • QC Check: Look for the mono-arylated product peak. If bis-arylation is observed (>5%), lower the temperature to

      
      C.
      
  • Workup & Purification: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Dry organics over 
    
    
    
    . Purify via flash chromatography (Hexanes/EtOAc gradient).
    • Expected Yield: ~2.9 - 3.1 g (85-90%).

  • Downstream Processing (Ring Reduction): To obtain the final 2-(3-Bromophenyl)morpholine , treat the isolated lactam with

    
     (reflux, 2h), followed by acidic methanol workup to break the boron-amine complex.
    

Part 5: Troubleshooting & Decision Tree

Use this logic flow to adapt the protocol if issues arise.

Troubleshooting Start Issue Observed LowYield Low Conversion Start->LowYield Scrambling Br/I Scrambling (Loss of Br) Start->Scrambling BisAryl Bis-Arylation Start->BisAryl Sol1 Switch to PEPPSI-IPr Increase Temp to 80C LowYield->Sol1 Sol2 Lower Temp to 40C Use Pd(P(tBu)3)2 Scrambling->Sol2 Sol3 Increase Ketone:Ar-I Ratio (Use 1.5 equiv Ketone) BisAryl->Sol3

Caption: Troubleshooting decision matrix for common Pd-catalyzed arylation failures.

References

  • Mechanism of Pd-Catalyzed Carboamination: Wolfe, J. P.; Nakhla, J. S. "Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis of Substituted Piperazines." Tetrahedron, 2009 , 65(33), 6549–6570.[4]

  • XPhos Ligand Effects: Martin, R.; Buchwald, S. L.[7] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides under Mild Conditions." Acc.[1][8][9][10] Chem. Res., 2008 , 41(11), 1461–1473.
    
    
  • PEPPSI Catalyst System: Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for Cross-Coupling." Chem. Eur. J., 2006 , 12(18), 4749–4755.

  • Oxidative Addition Selectivity (I vs Br): Fauvarque, J. F.; et al. "Kinetics of Oxidative Addition of Aryl Halides to Palladium(0)." Inorg. Chem. Front., 2014 .

Sources

Validation

Evaluating the pharmacokinetic properties of 2-(3-Bromophenyl)morpholine derivatives

Comparison Guide: Pharmacokinetic Evaluation of 2-(3-Bromophenyl)morpholine (3-BPM) vs. Phenmetrazine Analogs Executive Summary: The Halogenation Impact This guide provides a technical framework for evaluating 2-(3-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Pharmacokinetic Evaluation of 2-(3-Bromophenyl)morpholine (3-BPM) vs. Phenmetrazine Analogs

Executive Summary: The Halogenation Impact

This guide provides a technical framework for evaluating 2-(3-Bromophenyl)morpholine (3-BPM) , a halogenated derivative of the stimulant phenmetrazine.[1][2][3] In drug development, 3-BPM is of interest due to the "halogen effect"—where the addition of a bromine atom at the meta position modulates lipophilicity, metabolic stability, and receptor affinity compared to its parent compound and fluorinated analogs.[3]

Key Technical Verdict:

  • Lipophilicity & BBB: 3-BPM exhibits higher lipophilicity (Predicted LogP ~3.[1][2][3]1) than Phenmetrazine (LogP ~2.[1][2][3]1) and 3-Fluorophenmetrazine (3-FPM), suggesting superior Blood-Brain Barrier (BBB) penetration via passive diffusion.[1][2][3]

  • Metabolic Stability: The bulky bromine atom sterically hinders CYP450-mediated hydroxylation at the meta position, potentially extending the half-life (

    
    ) compared to the parent scaffold.[2][3]
    
  • Clearance: Predicted to follow renal elimination similar to amphetamine-like scaffolds, but with higher plasma protein binding due to increased hydrophobicity.[1][2][3]

Comparative Physicochemical Profile

The pharmacokinetic behavior of 3-BPM is dictated by its physicochemical properties relative to established standards.[1][2][3]

Table 1: Physicochemical & Predicted ADME Comparison

ParameterPhenmetrazine (Control)3-Fluorophenmetrazine (3-FPM) 3-Bromophenmetrazine (3-BPM) Implication
Formula



Br increases MW significantly.[1][2][3]
MW ( g/mol ) 177.25195.23256.14Heavier molecule; diffusion rates may slightly decrease.[1][2][3]
LogP (Calc) 2.14~2.51~3.123-BPM is highly lipophilic , favoring rapid CNS entry.[1][2][3]
TPSA (

)
21.2621.2621.26Polar surface area remains constant; membrane permeation is lipophilicity-driven.[1][2][3]
pKa (Basic N) 8.58.28.1Lower pKa means a higher fraction is unionized at physiological pH (7.4), aiding absorption.[1][2][3]
Metabolic Fate Aromatic Hydroxylation, N-oxidationN-oxidation, Fluorine stableN-oxidation, Bromine stableBr blocks meta-metabolism; shifts clearance to N-oxidation or renal excretion.[1][2][3]

Note: LogP values are calculated consensus estimates. TPSA (Topological Polar Surface Area) is critical for predicting oral bioavailability (Rule of 5).[1][2][3]

Pharmacokinetic Evaluation Protocols

To validate the theoretical advantages of 3-BPM, the following experimental workflows are required. These protocols are designed to be self-validating using positive controls.[1][2][3]

Protocol A: In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes.[1][2][3]

Methodology:

  • Preparation: Incubate 3-BPM (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .[1][2][3]

Causality Insight: The meta-bromo substituent is expected to reduce the rate of aromatic hydroxylation compared to Phenmetrazine.[1][3] If


 of 3-BPM > Phenmetrazine, the hypothesis of steric protection is validated.[1][2][3]
Protocol B: BBB Permeability (PAMPA-BBB)

Objective: Assess passive diffusion across the blood-brain barrier.[1][2][3]

Methodology:

  • Donor Plate: Dissolve 3-BPM in PBS (pH 7.4) to 10 mM.[1][2][3] Add to donor wells.

  • Membrane: Coat PVDF filter with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL in dodecane).

  • Acceptor Plate: Fill with PBS (pH 7.4).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS response in both donor and acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    [1][2][3]

Metabolic Pathway & Evaluation Logic

The following diagrams illustrate the predicted metabolic fate and the decision logic for developing 3-BPM derivatives.

Diagram 1: Predicted Metabolic Pathways

This diagram contrasts the metabolic soft spots of the parent compound versus the brominated derivative.[1][3]

MetabolicPathways cluster_legend Metabolic Fate Parent Phenmetrazine (Parent) CYP_Main CYP2D6 / CYP3A4 Parent->CYP_Main BPM 3-BPM (Brominated) BPM->CYP_Main MetaOH Meta-Hydroxylation (Major Metabolite) CYP_Main->MetaOH Rapid CYP_Main->MetaOH BLOCKED by Br ParaOH Para-Hydroxylation (Minor Metabolite) CYP_Main->ParaOH Potential Shift NOx N-Oxidation (Morpholine Ring) CYP_Main->NOx Moderate CYP_Main->NOx Dominant Pathway

Caption: Comparative metabolic fate. The 3-Br substituent blocks the primary hydroxylation site, shifting metabolism toward N-oxidation and para-hydroxylation.[3]

Diagram 2: Pre-Clinical Evaluation Workflow

EvaluationWorkflow Start Candidate: 3-BPM Step1 In Silico Screen (LogP, pKa, TPSA) Start->Step1 Decision1 LogP > 2.0? Step1->Decision1 Step2 In Vitro Microsomal Stability (HLM Assay) Decision1->Step2 Yes Discard Discard/Redesign Decision1->Discard No (Poor CNS entry) Result2 Compare Intrinsic Clearance (CL_int vs Phenmetrazine) Step2->Result2 Step3 PAMPA-BBB Assay (Permeability) Result2->Step3 Step4 In Vivo PK (Rat) (Oral/IV Dosing) Step3->Step4 If Pe > 10^-6 cm/s Step3->Discard Low Permeability

Caption: Step-by-step decision tree for evaluating 3-BPM pharmacokinetics, ensuring "fail fast" criteria are met before in vivo testing.

Interpretation of Results

When analyzing data generated from the above protocols, use these benchmarks:

  • Microsomal Stability:

    • High Clearance:

      
       min.[1][2][3] Indicates rapid first-pass metabolism; likely requires frequent dosing or extended-release formulation.[1][2][3]
      
    • Low Clearance:

      
       min.[1][2][3] Desirable for once-daily dosing.[1][2][3] Expectation for 3-BPM:  Moderate-to-Low clearance due to halogen blocking.[1][2][3]
      
  • BBB Penetration:

    • High CNS Uptake:[1][2][3]

      
       cm/s.[1][2][3]
      
    • Expectation for 3-BPM: High. The bromine atom increases lipophilicity without introducing hydrogen bond donors, facilitating passive transport.[1][2][3]

  • Toxicity Warning (Metabolic Activation):

    • Monitor for de-bromination.[1][2][3] While rare for aryl bromides compared to iodides, oxidative de-halogenation can lead to reactive intermediates.[1][2][3] Screen for glutathione (GSH) adducts during microsomal incubation to rule out bioactivation.[1][2][3]

References

  • Banks, M. L., et al. (2011).[1][2][3][4] "Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys." Psychopharmacology. Link

  • McLaughlin, G., et al. (2018).[1][2][3] "3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation."[1][2][3] Drug Testing and Analysis. Link

  • Kourounakis, A. P., et al. (2020).[1][2][3][5] "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews. Link

  • Di, L., & Kerns, E. H. (2016).[1][2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2][3][6] (Standard reference for PAMPA/Microsomal protocols). Link

Sources

Comparative

Isomeric Purity Analysis of Bromophenyl Morpholine Samples

Executive Summary Bromophenyl morpholines serve as critical scaffolds in medicinal chemistry, functioning as intermediates for Suzuki couplings (N-aryl derivatives) or as pharmacophores in appetite suppressants and reupt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromophenyl morpholines serve as critical scaffolds in medicinal chemistry, functioning as intermediates for Suzuki couplings (N-aryl derivatives) or as pharmacophores in appetite suppressants and reuptake inhibitors (C-aryl derivatives like phenmetrazine analogs).

The analysis of these compounds presents a bifurcation in analytical strategy:

  • Regioisomeric Purity: Critical for N-(bromophenyl)morpholines (e.g., distinguishing para-bromo from ortho-/meta*- isomers formed during non-selective bromination).

  • Enantiomeric Purity: Essential for C-substituted morpholines (e.g., 2-(4-bromophenyl)morpholine), where biological activity is often stereospecific.

This guide objectively compares analytical platforms (HPLC, GC, SFC) and provides validated protocols for ensuring isomeric integrity.

Part 1: Comparative Analysis of Analytical Platforms

For bromophenyl morpholines, no single method covers all purity aspects. The choice depends on the specific isomerism (positional vs. stereo) and the sample matrix.

Table 1: Platform Performance Matrix
FeatureUHPLC-UV/MS (Reversed Phase) GC-MS (Gas Chromatography) SFC (Supercritical Fluid Chrom.) qNMR (Quantitative NMR)
Primary Utility Chemical purity & trace non-volatile impurities.Regioisomer separation (o/m/p) & volatile impurities.Enantiomeric separation (Chiral) & high-throughput screening.[1]Absolute quantification & structural verification.
Regioisomer Resolution Moderate (Requires specialized phases like Phenyl-Hexyl).High (Boiling point differences often resolve o/m/p).Moderate to High.High (Distinct aromatic splitting patterns).
Enantiomer Resolution High (With Chiral CSPs, but slow).None (Unless derivatized).Superior (Fast equilibration, high resolution).Low (Requires chiral shift reagents).
Sample Throughput Medium (10–30 min/run).Medium (15–25 min/run).High (3–8 min/run).Low (Manual processing).
Cost Per Sample

$

$

Expert Insight: The "Hidden" Utility of Chiral Columns

While typically reserved for enantiomers, polysaccharide-based chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are exceptionally effective at separating regioisomers (ortho/meta/para) of bromophenyl morpholines in HPLC. The rigid chiral cavities provide shape selectivity that standard C18 columns lack, often resolving the bulky ortho-isomer from the linear para-isomer where C18 fails.

Part 2: Decision Framework & Workflows

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal analytical technique based on bromophenyl morpholine structure.

MethodSelection Start Start: Bromophenyl Morpholine Sample StructCheck Is the Morpholine Ring Substituted? Start->StructCheck NoSub No (e.g., N-(4-bromophenyl)morpholine) StructCheck->NoSub Achiral Scaffold YesSub Yes (e.g., 2-(4-bromophenyl)morpholine) StructCheck->YesSub Chiral Scaffold RegioCheck Goal: Regioisomer Purity (o/m/p)? NoSub->RegioCheck GCMS Primary: GC-MS (DB-5MS Column) Secondary: 1H-NMR RegioCheck->GCMS Yes HPLC_RP Goal: General Chemical Purity? Use UHPLC (C18 + Formic Acid) RegioCheck->HPLC_RP No ChiralCheck Goal: Enantiomeric Excess (ee%)? YesSub->ChiralCheck SFC Gold Standard: SFC (Amylose/Cellulose CSP) ChiralCheck->SFC High Throughput HPLC_Chiral Alternative: Normal Phase HPLC (Hexane/IPA) ChiralCheck->HPLC_Chiral Standard Lab

Part 3: Deep Dive & Experimental Protocols

Protocol A: Regioisomeric Analysis of N-(Bromophenyl)morpholine

Objective: Separate ortho-bromo, meta-bromo, and para-bromo isomers. Challenge: These isomers have identical mass and similar polarity. Solution: GC-MS utilizes slight boiling point differences; ortho isomers typically elute first due to steric shielding reducing intermolecular forces.

Methodology: GC-MS Separation
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 200°C.

    • Ramp 5°C/min to 260°C (Critical separation window).

    • Hold 3 min.

  • Detection: SIM Mode (Ions: 241, 243 for [M]+; 162 for [M-Br]+).

  • Expected Elution Order: ortho < meta < para.[2]

Protocol B: Enantiomeric Purity of 2-(4-Bromophenyl)morpholine

Objective: Determine Enantiomeric Excess (%ee) of the chiral morpholine core. Challenge: Morpholines are secondary amines and can tail severely on silica-based chiral columns due to silanol interactions. Solution: Use of an immobilized polysaccharide column with a basic additive (DEA/TEA) in Normal Phase or SFC.

Methodology: Normal Phase Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 × 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Bromophenyl chromophore).

  • Validation Criteria: Resolution (

    
    ) > 2.0 between enantiomers.
    

Part 4: Advanced Troubleshooting & Mechanism

Diagram 2: Chiral Recognition Mechanism

Caption: Interaction mechanism between bromophenyl morpholine and polysaccharide stationary phase.

ChiralMechanism Analyte Analyte: Bromophenyl Morpholine Complex Transient Diastereomeric Complex Analyte->Complex CSP CSP: Amylose Carbamate (AD-H) CSP->Complex PiPi Pi-Pi Interaction (Phenyl Ring) Complex->PiPi HBond H-Bonding (Morpholine NH) Complex->HBond Steric Steric Inclusion (Bromo Substituent) Complex->Steric Separation Separation Result PiPi->Separation Stabilizes Retention HBond->Separation Directs Orientation Steric->Separation Discriminates Isomers

Critical "Watch-Outs"
  • Debromination Artifacts: In GC-MS, high inlet temperatures (>280°C) can cause thermal debromination of ortho-bromo isomers, leading to false "morpholine" impurity peaks. Keep inlet temperature moderate (250°C).

  • Solvent Mismatch: When injecting bromophenyl morpholine free bases into Reversed-Phase HPLC, ensure the sample diluent matches the mobile phase pH. Injecting a basic sample into an acidic mobile phase can cause precipitation or split peaks.

  • Positional Isomer Co-elution: In standard C18 HPLC, the meta- and para- isomers often co-elute. If GC is unavailable, switch the HPLC column to a PFP (Pentafluorophenyl) phase, which offers superior selectivity for halogenated aromatics.

References

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine. Retrieved from [Link]

  • Wagh, S. S., et al. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity By HPLC. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Bromophenyl)morpholine

[1][2] Executive Summary & Core Directive 2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a halogenated organic amine commonly used as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to Ha...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Core Directive

2-(3-Bromophenyl)morpholine (CAS: 1018612-02-6) is a halogenated organic amine commonly used as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to Halogenated Organic Waste protocols.[2]

The Golden Rule: Never dispose of this compound down the drain or in general "Organic Waste" containers. The presence of the bromine atom mandates high-temperature incineration (>1100°C) with flue gas scrubbing to prevent the formation of toxic brominated dioxins and furans.

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity and understand the specific hazards that dictate the waste stream.[3][4]

PropertyDataOperational Implication
CAS Number 1018612-02-6Use for waste manifesting and inventory tracking.[1]
Formula / MW C₁₀H₁₂BrNO / 242.11 g/mol Heavy atom count confirms "Halogenated" status.[1][5]
Functional Groups Secondary Amine, Aryl BromideCorrosive (Base) and Halogenated .[1][3]
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1]
GHS Classification Danger ; Skin Corr.[1][6][7][8] 1B (H314), Acute Tox.[3][6][7] (H302)Handle with full PPE (Nitrile gloves, goggles, lab coat).[3]
The "Why" Behind the Protocol
  • Halogen Content: Standard organic solvents (acetone, ethanol) are often burned as fuel in cement kilns. Halogenated compounds (like this one) cannot be disposed of this way because they generate corrosive acid gases (HBr) and persistent organic pollutants (POPs) upon combustion. They require specialized hazardous waste incinerators.

  • Amine Basicity: As a morpholine derivative, this compound is basic. Mixing it with acid waste streams can cause rapid exothermic neutralization, potentially pressurizing waste containers and causing ruptures.[3]

Step-by-Step Disposal Workflow
Phase 1: Segregation (The Critical Step)

You must segregate this chemical into the Halogenated Organic waste stream.

  • Correct Stream: Halogenated Waste (often designated by green labels or specific carboys in academic/pharma settings).[2]

  • Incorrect Stream: Non-Halogenated Solvents, Aqueous Acid Waste, Biohazard Waste.[3]

Phase 2: Containerization & Neutralization
  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid aluminum containers, as amines can be corrosive to aluminum alloys.[3]

  • State:

    • If Pure Reagent: Dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) if liquid waste disposal is preferred by your facility, or dispose of the solid container directly if allowed.[3]

    • If Reaction Mixture: Ensure the pH is not extremely acidic before adding to the bulk halogenated solvent drum to prevent heat generation.

Phase 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste.[9] The label must include:

  • Full Chemical Name: "2-(3-Bromophenyl)morpholine" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.[3]

  • Composition: If mixed with solvents, list percentages (e.g., "5% 2-(3-Bromophenyl)morpholine, 95% Dichloromethane").

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for disposing of 2-(3-Bromophenyl)morpholine, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 2-(3-Bromophenyl)morpholine StateCheck Is the waste Pure Solid/Liquid or in Solution? Start->StateCheck Pure Pure Substance (Expired/Unused) StateCheck->Pure Pure Solution Reaction Mixture (Dissolved) StateCheck->Solution Dissolved Container Containerize: HDPE or Glass Bottle (No Aluminum) Pure->Container pHCheck Check pH Compatibility: Is it mixed with strong acids? Solution->pHCheck Neutralize Neutralize carefully to pH 6-9 pHCheck->Neutralize Yes (Acidic) Segregation SEGREGATION POINT: Select 'Halogenated Organic' Stream pHCheck->Segregation No (Neutral/Basic) Neutralize->Segregation Segregation->Container Labeling Labeling: Mark as 'Halogenated', 'Corrosive', 'Toxic' Container->Labeling Final Final Disposal: High-Temp Incineration (>1100°C w/ Scrubbing) Labeling->Final

Figure 1: Decision tree for the safe segregation and disposal of halogenated amine waste.

Regulatory Compliance & Waste Codes

Proper classification ensures compliance with local and federal regulations (RCRA in the US, CLP in EU).[3]

Regulatory BodyClassification / CodeReasoning
US EPA (RCRA) D002 (Corrosive)If pH > 12.5 (possible for neat amines).[1]
US EPA (RCRA) D001 (Ignitable)If disposed of in flammable solvents.[1]
US EPA (RCRA) F-List (F001/F002) Only if mixed with listed halogenated solvents (e.g., DCM).[1][3]
EU CLP HP 6 (Acute Toxicity)Based on acute toxicity profile.[1]
EU CLP HP 8 (Corrosive)Based on skin corrosion hazards.[1]

Note on Controlled Substances: While 2-(3-Bromophenyl)morpholine is a structural analog to Phenmetrazine (Schedule II), it is generally treated as a research chemical.[1][3] However, if your facility protocols flag structural analogs of controlled substances, you may require witnessed destruction (two-person verification) during the disposal handoff.[1][3]

Emergency Procedures (Accidental Release)

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: The compound is corrosive and volatile. Clear the immediate area.[10]

  • PPE: Don a full-face respirator with organic vapor/amine cartridges, nitrile gloves (double gloved), and a chemically resistant apron.[3]

  • Containment: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels, as amines can react with cellulose or create flammable wicks.[3]

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Spill: 2-(3-Bromophenyl)morpholine" and process as Halogenated Hazardous Waste .

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24867623, 2-(3-Bromophenyl)morpholine. Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-(3-Bromophenyl)morpholine

[1] Executive Safety Directive Status: CRITICAL / CORROSIVE / ACUTE TOXIC CAS: 1018612-02-6 (Free Base) | Risk Level: High Handling 2-(3-Bromophenyl)morpholine requires a safety protocol that transcends standard "lab coa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Status: CRITICAL / CORROSIVE / ACUTE TOXIC CAS: 1018612-02-6 (Free Base) | Risk Level: High

Handling 2-(3-Bromophenyl)morpholine requires a safety protocol that transcends standard "lab coat and gloves" procedures. As a halogenated secondary amine, this compound presents a dual threat: chemical corrosivity typical of morpholines and systemic toxicity enhanced by the lipophilic bromophenyl group.

Immediate Operational Rules:

  • Zero Skin Contact: Treat as a rapid-permeating skin toxin.

  • Fume Hood Mandatory: Never handle outside a certified fume hood.

  • Glove Protocol: Standard Nitrile gloves are insufficient for prolonged protection.

Hazard Architecture & Risk Assessment

To select the correct PPE, one must understand the specific molecular behaviors of the target compound.

The Chemical Threat Matrix
Hazard ClassH-CodePhysiological Mechanism
Skin Corrosion/Irritation H314 / H315 The secondary amine moiety (

) is basic and nucleophilic, capable of saponifying skin lipids and causing deep chemical burns.[1]
Serious Eye Damage H318 Corrosive amines can cause irreversible corneal opacity within seconds of contact.
Acute Toxicity (Oral/Dermal) H302 / H311 The bromophenyl group increases lipophilicity, potentially accelerating dermal absorption and transport across the blood-brain barrier compared to unsubstituted morpholine.
Respiratory Irritation H335 Vapors or dusts trigger severe mucosal inflammation and potential pulmonary edema.

Expert Insight: Do not rely solely on the SDS for the specific derivative, as data is often extrapolated. Assume the permeation characteristics of Morpholine (CAS 110-91-8) which is known to degrade Nitrile and Latex rapidly.

Technical PPE Specifications

This section details the required barrier technologies. The selection logic prioritizes breakthrough time over dexterity.

Hand Protection: The "Permeation Paradox"

Standard 4-mil nitrile gloves provide less than 5 minutes of protection against morpholine derivatives before molecular breakthrough occurs, often without visible degradation.

Required Protocol:

  • Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL Laminate) or Butyl Rubber (>0.5 mm).

    • Why: Laminates provide >4 hours breakthrough time against amines and halogenated aromatics.

  • Mechanical Barrier (Outer): Standard Nitrile (5-8 mil).

    • Why: Provides grip (laminates are slippery) and protects the expensive inner glove from physical tears.

  • Technique: "Double-Gloving" with immediate change-out upon any splash.

Eye & Face Defense[1][2][3]
  • Requirement: Chemical Splash Goggles (Indirect Vented) + Polycarbonate Face Shield (8-inch).

  • Contraindication: Safety glasses with side shields are forbidden during synthesis or transfer. They do not seal against corrosive vapors or multidirectional splashes.

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Inorganic/Acid Gas + Particulate).

    • Note: The amine can react with moisture to form alkaline mists; the bromine group implies potential for HBr evolution in fire/decomposition scenarios.

Body Shielding
  • Lab Coat: 100% Cotton (fire resistant) or Nomex. Avoid synthetic blends that melt.

  • Apron: Chemical-resistant rubber or Tyvek® apron required for liquid handling >10mL.

Decision Logic & Visualization

PPE Selection Workflow

The following decision tree guides the researcher through PPE selection based on the state of matter and quantity.

PPE_Selection Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Concentrated or Dilute? Liquid->Qty_Liquid Lvl1 Level 1: Fume Hood + Nitrile (Double) + Goggles Qty_Solid->Lvl1 No Lvl2 Level 2: Fume Hood + Laminate Liner + Face Shield Qty_Solid->Lvl2 Yes (Dust Risk) Qty_Liquid->Lvl1 Dilute (<0.1M) Qty_Liquid->Lvl2 Concentrated Lvl3 Level 3: Full Chem Suit + Resp. Protection (Emergency)

Figure 1: PPE Selection Decision Matrix based on physical state and concentration risk.[2][3]

Operational Protocols

Weighing & Transfer (Solid State)

The primary risk here is inhalation of dust and static discharge .

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.

  • Static Mitigation: Use an antistatic gun or ionizer bar, as organic salts often carry high static charges, causing powder to "jump" onto gloves/sleeves.

  • Technique:

    • Pre-weigh into a tared vial with a cap.

    • Wipe the exterior of the vial with a damp Kimwipe (neutralizes static and removes trace dust) before removing from the hood.

Reaction Setup (Liquid/Solution)
  • Glassware: Inspect for micro-fractures. Morpholines are bases; avoid ground glass joints without grease or Teflon sleeves, as they may seize (freeze) due to base-catalyzed etching/fusion over time.

  • Addition: If adding acid chlorides or anhydrides to this amine, expect a violent exotherm .

    • Protocol: Cool the amine solution to 0°C before addition.

    • PPE Check: Ensure face shield is down during addition.

Waste Disposal[6]
  • Segregation: Do not mix with oxidizing agents (peroxides, nitric acid) or strong acids in the waste stream without neutralization.

  • Labeling: Clearly tag as "Halogenated Organic Amine - Corrosive/Toxic."

  • Container: High-density polyethylene (HDPE) is generally resistant; avoid metal containers due to corrosion risk.

Emergency Response Architecture

In the event of exposure, the speed of response determines the severity of the injury.

Emergency_Response Exposure Exposure Event Type Contact Type? Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Scrub Skin->Action_Skin Action_Eye 1. Eyewash (15 min) 2. Hold Lids Open 3. Seek Medical Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if trained) 3. Monitor Edema Inhale->Action_Inhale Medical Transport to ER (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency Response Workflow. Note: For amine burns, water flushing must continue for at least 15 minutes to ensure removal of the basic residue.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24881356, 4-(3-Bromophenyl)morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)morpholine
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